molecular formula C52H73N15O11 B10783299 Melanotan II acetate CAS No. 1036322-26-5

Melanotan II acetate

Cat. No.: B10783299
CAS No.: 1036322-26-5
M. Wt: 1084.2 g/mol
InChI Key: GTAMEWQATOUMGW-GBRHMYBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanotan II acetate is a synthetic, cyclic analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH) . This lab-made peptide is a research-grade compound provided for scientific investigations and is strictly For Research Use Only; it is not for diagnostic or therapeutic applications or human consumption. Its primary research value lies in its function as a potent, non-selective agonist of melanocortin (MC) receptors . By activating these receptors, particularly MC1 and MC4, it serves as a valuable tool for studying a wide range of physiological processes . Researchers utilize this compound to probe mechanisms related to dermal melanogenesis (skin pigmentation), energy homeostasis and feeding behavior, and sexual function . Studies involving this compound have contributed to the development of other therapeutics, such as bremelanotide, which was derived from Melanotan II research . The peptide's sequence is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2, and it is supplied as an acetate salt to enhance stability . It is critical to note that the use of unlicensed Melanotan II in humans has been associated with significant safety concerns, including nausea, facial flushing, the darkening of moles, and potential risk of melanoma, leading to warnings from health agencies worldwide . This product is intended for in vitro research purposes only.

Properties

CAS No.

1036322-26-5

Molecular Formula

C52H73N15O11

Molecular Weight

1084.2 g/mol

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid

InChI

InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1

InChI Key

GTAMEWQATOUMGW-GBRHMYBBSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Melanotan II Acetate: A Technical Guide to its Mechanism of Action on Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II (MT-II) is a synthetic, cyclic heptapeptide (B1575542) analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Developed initially for its potential as a sunless tanning agent, its mechanism of action reveals a complex and multifaceted interaction with the melanocortin system.[1] Structurally, MT-II incorporates modifications such as a lactam bridge and a D-phenylalanine residue, which confer enhanced stability, a longer plasma half-life, and improved blood-brain barrier permeability compared to its natural counterpart.[1][2][3] This guide provides an in-depth technical overview of the molecular mechanisms underlying Melanotan II's activity, focusing on its interaction with melanocortin receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways.

Core Mechanism: Non-Selective Melanocortin Receptor Agonism

The primary mechanism of action of Melanotan II is its function as a potent, non-selective agonist for four of the five known melanocortin receptors (MCRs), which are a family of G-protein coupled receptors (GPCRs).[1][2] It exhibits high-affinity binding and functional activity at the MC1, MC3, MC4, and MC5 receptors, while showing negligible activity at the MC2 receptor, which is the specific receptor for adrenocorticotropic hormone (ACTH).[1][2] This broad receptor activation profile is responsible for its diverse range of biological effects, which include skin pigmentation (melanogenesis), sexual function, and the modulation of metabolism and appetite.[2][4]

Quantitative Data: Receptor Binding and Functional Potency

The affinity of Melanotan II for various melanocortin receptors is quantified by its inhibition constant (Kᵢ), while its functional potency is measured by the half-maximal effective concentration (EC₅₀). These values are determined through in vitro radioligand binding and functional assays, respectively. The data below, compiled from studies on human (h) and mouse (m) receptors expressed in various cell lines (e.g., HEK293, CHO), demonstrates the high, albeit varied, potency of MT-II across multiple receptor subtypes.[5][6]

Receptor SubtypeSpeciesAssay TypeMetricValue (nM)
MC1R HumanBinding (Kᵢ)Kᵢ0.67
HumanFunctional (EC₅₀)EC₅₀0.23
MouseFunctional (EC₅₀)EC₅₀0.02
MC3R HumanBinding (Kᵢ)Kᵢ34
HumanFunctional (EC₅₀)EC₅₀19.3
MC4R HumanBinding (Kᵢ)Kᵢ6.6
HumanFunctional (EC₅₀)EC₅₀0.69
MC5R HumanBinding (Kᵢ)Kᵢ46
HumanFunctional (EC₅₀)EC₅₀18.6

Downstream Signaling Pathways

As a GPCR agonist, Melanotan II initiates a cascade of intracellular events upon receptor binding. All melanocortin receptors primarily couple to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[5][7]

The canonical Gαs/cAMP signaling pathway proceeds as follows:

  • Receptor Binding: Melanotan II binds to the extracellular domain of a melanocortin receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein and causing the Gαs subunit to exchange GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.[1]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cAMP.[1][8]

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A, releasing and activating the catalytic subunits.[8][9]

  • Downstream Phosphorylation: Activated PKA phosphorylates various downstream targets. A key target is the cAMP Response Element-Binding protein (CREB).[3][8]

  • Gene Transcription: Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements on DNA, upregulating the transcription of specific genes.[8] In melanocytes, this includes the Microphthalmia-associated Transcription Factor (MITF) gene, leading to the synthesis of enzymes like tyrosinase, which are critical for melanin (B1238610) production.[8]

Beyond the primary Gs pathway, MCR activation can also stimulate other signaling cascades, including the activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and increases in intracellular calcium (Ca²⁺), although these mechanisms can be receptor and cell-type specific.[7] For instance, MC3R and MC5R have been found to signal through Gi/o proteins, and MC4R can also couple to Gq.[7]

Gs_Signaling_Pathway MTII Melanotan II MCR Melanocortin Receptor (MCR) MTII->MCR Binds Gs Gs Protein (GDP-bound) MCR->Gs Activates Gs_active Gs-α (GTP-bound) Gs->Gs_active GDP->GTP AC Adenylyl Cyclase (Inactive) AC_active Adenylyl Cyclase (Active) Gs_active->AC_active Stimulates cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA_inactive PKA (Inactive) cAMP->PKA_inactive PKA_active PKA (Active) PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB CREB_p p-CREB CREB->CREB_p Phosphorylates DNA DNA (CRE) CREB_p->DNA Binds Transcription Gene Transcription (e.g., MITF) DNA->Transcription Initiates

Canonical Gαs signaling pathway activated by Melanotan II.

Experimental Protocols

The characterization of Melanotan II's mechanism of action relies on standard pharmacological assays for GPCRs.

This protocol determines the binding affinity (Kᵢ) of Melanotan II by quantifying its ability to displace a high-affinity radiolabeled ligand from a specific melanocortin receptor.[5]

Methodology:

  • Receptor Preparation: A crude membrane fraction is prepared from HEK293 or CHO cells stably or transiently expressing the human melanocortin receptor of interest (e.g., hMC4R).[5][10]

  • Assay Setup: The assay is performed in 96-well plates. Each well contains:

    • Receptor membrane preparation.

    • A fixed concentration of a radioligand, typically [¹²⁵I]-NDP-α-MSH.[5]

    • Varying concentrations of the competitor ligand (unlabeled Melanotan II).

    • Assay buffer (e.g., 25 mM HEPES, salts, 0.2% BSA to reduce non-specific binding).[5]

  • Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[11]

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligand passes through.[10]

  • Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[10]

  • Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a microplate scintillation counter.[10]

  • Data Analysis: The amount of bound radioactivity is plotted against the log concentration of Melanotan II. Non-linear regression is used to determine the IC₅₀ value (the concentration of MT-II that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[5]

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Target MCR start->prep setup Set up 96-well Plate: - Membranes - Radioligand ([¹²⁵I]-NDP-α-MSH) - Serial Dilutions of Melanotan II prep->setup incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) setup->incubate filter Rapid Vacuum Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash detect Add Scintillation Fluid & Quantify Radioactivity wash->detect analyze Plot Bound Radioactivity vs. [MT-II] Determine IC₅₀ via Non-Linear Regression detect->analyze calculate Calculate Ki from IC₅₀ (Cheng-Prusoff Equation) analyze->calculate end_node End: Binding Affinity (Ki) Determined calculate->end_node

Experimental workflow for a radioligand binding assay.

This assay measures the functional potency (EC₅₀) of Melanotan II by quantifying the production of the second messenger cAMP following receptor activation.[2]

Methodology:

  • Cell Culture: HEK293 or CHO cells expressing the melanocortin receptor of interest are seeded into 96- or 384-well plates and grown for 24-48 hours.[1][12]

  • Assay Preparation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, in a stimulation buffer. This crucial step prevents the enzymatic degradation of cAMP, allowing it to accumulate for accurate measurement.[2][5]

  • Stimulation: Cells are then stimulated with varying concentrations of Melanotan II for a defined period (e.g., 15-30 minutes).[2]

  • Cell Lysis: Following stimulation, cells are lysed to release the intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is measured using a commercially available detection kit. Common methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[13][14]

    • ELISA: A standard enzyme-linked immunosorbent assay.

    • Bioluminescence-Based Assays (e.g., GloSensor™): Uses a genetically engineered luciferase that emits light upon binding to cAMP.[9][15]

  • Data Analysis: The signal (e.g., fluorescence ratio, luminescence) is plotted against the log concentration of Melanotan II. The data is fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value—the concentration of Melanotan II that produces 50% of the maximal response.[2][12]

cAMP_Assay_Workflow start Start seed Seed MCR-Expressing Cells in Multi-Well Plates (24-48h) start->seed preincubate Pre-incubate Cells with Phosphodiesterase (PDE) Inhibitor (e.g., IBMX) seed->preincubate stimulate Stimulate Cells with Serial Dilutions of Melanotan II preincubate->stimulate lyse Lyse Cells to Release Intracellular cAMP stimulate->lyse detect Measure cAMP Concentration (HTRF, ELISA, or Bioluminescence Assay) lyse->detect analyze Plot cAMP Response vs. [MT-II] Determine EC₅₀ via Sigmoidal Curve Fit detect->analyze end_node End: Functional Potency (EC₅₀) Determined analyze->end_node

References

An In-depth Technical Guide to the Synthesis and Purification of Melanotan II Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Melanotan II (MT-II) is a synthetic cyclic heptapeptide (B1575542) analog of the endogenous α-melanocyte-stimulating hormone (α-MSH).[1][2] Developed for its enhanced potency and stability, it acts as a non-selective agonist for several melanocortin receptors, making it a significant tool in research fields ranging from dermatology to metabolic studies.[1][3][4][5] This guide provides a comprehensive overview of the prevailing synthesis and purification methodologies for Melanotan II acetate (B1210297), complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Methodologies

The production of Melanotan II can be achieved through two primary chemical synthesis strategies: Solution-Phase Peptide Synthesis and Solid-Phase Peptide Synthesis (SPPS). While solution-phase synthesis has been successfully demonstrated, SPPS is the more prevalent and often automated method for producing this peptide.[5][6]

Solid-Phase Peptide Synthesis (SPPS)

The most common method for synthesizing Melanotan II is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase strategy.[2][3] This approach involves assembling the peptide chain on a solid resin support, followed by on-resin cyclization, cleavage, and purification.[3]

Key Stages of SPPS:

  • Resin Loading: The synthesis begins with a Rink Amide resin, which provides the C-terminal amide functionality upon final cleavage.[2]

  • Sequential Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.

  • N-Terminal Acetylation: Following the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated.[7]

  • Orthogonal Deprotection: Side-chain protecting groups on the Aspartic Acid and Lysine residues are selectively removed to prepare for cyclization.[7]

  • On-Resin Cyclization: A lactam bridge is formed between the side chains of Aspartic Acid and Lysine directly on the resin, a critical step for the peptide's stability and potency.[3][7]

  • Cleavage and Global Deprotection: The completed cyclic peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[3][7]

Solution-Phase Synthesis

A classical solution-phase synthesis for Melanotan II has also been developed. This method involves assembling the peptide backbone in solution through a fragment condensation strategy, such as a [(2+2)+1+1] scheme.[6][8] After assembly of the linear peptide, orthogonal protecting groups are removed, followed by a carbodiimide-mediated lactamization to form the cyclic intermediate. The final N-acetylnorleucine residue is then appended to complete the synthesis.[5][6][8]

Quantitative Synthesis & Purification Data

The efficiency and outcome of Melanotan II synthesis and purification can vary significantly between methodologies.

ParameterSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)Purification Outcome
Overall Yield 2.6% (over 12 steps)[4][6][8]55-60%[9]-
Crude Purity >90% (without preparative chromatography)[4][6][8]40-60%[2]-
Final Purity >90%[9]Typically ≥97% or ≥98%[10][11][12]Research grade material is expected to be ≥98% pure.[10]
Key Reagents DCC, HOBt for cyclization[8]Fmoc-amino acids, Rink Amide resin, condensing agents (e.g., PyBOP)[3][7][13]Acetonitrile (B52724), Water, 0.1% TFA for RP-HPLC[2][3]

Purification and Characterization

Purification by RP-HPLC

The crude peptide obtained after synthesis contains various impurities, including deletion sequences and products of incomplete cyclization.[2] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying Melanotan II to a high degree.[2][3]

  • Stationary Phase: A C18 column is typically used for separation.[2][3]

  • Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is employed.[2][3]

  • Elution: A typical linear gradient may run from 10-50% acetonitrile over 30-60 minutes to elute the peptide.[3]

  • Final Product: Fractions containing the pure peptide are pooled and lyophilized to yield a stable, white powder, often as an acetate salt.[2][3][7]

Analytical Characterization

To ensure the quality of the final product, its identity and purity are confirmed using orthogonal analytical methods.

  • Analytical RP-HPLC: Used to determine the purity of the final product by assessing the relative peak area. Detection is typically performed at UV wavelengths of 214 nm and 280 nm.[7][10]

  • Mass Spectrometry (MS): Confirms the identity of Melanotan II by verifying its molecular weight (1024.18 g/mol ).[2] Tandem MS (MS/MS) can further provide structural information by analyzing fragmentation patterns.[10][14]

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis of Melanotan II

This protocol is based on the widely used Fmoc/tBu strategy.

  • Resin Preparation: Swell Fmoc-Rink Amide AM resin in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[3]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.[3]

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Lys(Tfa)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Asp(OMe)-OH, Fmoc-Nle-OH) using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) in DMF.[3][7][13] Monitor each coupling for completion.

  • N-Terminal Acetylation: After coupling the final Nle residue and removing its Fmoc group, treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., pyridine (B92270) or DIEA) in DMF to acetylate the N-terminus.[7]

  • Selective Side-Chain Deprotection: Remove the methyl ester (OMe) from Asp and the trifluoroacetyl (Tfa) group from Lys using a solution of NaOH in a mixture of dioxane and water.[7][13]

  • On-Resin Cyclization: Mediate the lactam bridge formation using a condensing agent such as HATU or PyBOP. Allow the reaction to proceed for 2-12 hours.[7][13]

  • Cleavage and Deprotection: Wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% water, 2.5% thioanisole, 2.5% ethanedithiol) for 2-4 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.[13]

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash with ether 2-3 times.[3]

  • Drying: Dry the crude peptide pellet under vacuum.[3]

Protocol: Purification by Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.[3]

  • Chromatography:

    • Column: Preparative C18 RP-HPLC column.[3]

    • Mobile Phase A: 0.1% TFA in water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

    • Gradient: Apply a linear gradient of 10-50% Mobile Phase B over 30-60 minutes.[3]

  • Fraction Collection: Collect fractions based on UV absorbance at 214 nm or 280 nm.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC and/or MS to identify those containing the pure product. Pool the pure fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final Melanotan II acetate as a stable, lyophilized powder.[7]

Signaling Pathway and Mechanism of Action

Melanotan II functions as a potent, non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[4][15] Its most well-documented effect, the stimulation of skin pigmentation (melanogenesis), is mediated primarily through the MC1 receptor (MC1R) on melanocytes.[1][16]

The MC1R Signaling Cascade:

  • Receptor Binding: Melanotan II binds to the MC1R, a G-protein coupled receptor (GPCR), on the melanocyte surface.[1][5]

  • G-Protein Activation: This binding induces a conformational change, activating the associated Gαs protein.[1]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[5]

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.[7][17]

  • PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[2]

  • MITF Transcription: Phosphorylated CREB upregulates the transcription of Microphthalmia-associated Transcription Factor (MITF).

  • Melanogenic Enzyme Synthesis: MITF, the master regulator of melanocyte function, increases the expression of key melanogenic enzymes like tyrosinase, TYRP1, and DCT. This leads to the synthesis of melanin.[1]

Mandatory Visualizations

Melanotan_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT2 Melanotan II MC1R MC1 Receptor (GPCR) MT2->MC1R Binds G_Protein Gαs Protein (Activated) MC1R->G_Protein AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Increased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Phosphorylated) CREB->pCREB MITF MITF Transcription (Upregulated) pCREB->MITF Upregulates Enzymes Melanogenic Enzymes (Tyrosinase, TYRP1, etc.) MITF->Enzymes Increases Transcription Melanin Melanin Synthesis Enzymes->Melanin Catalyzes

Caption: Melanotan II signaling cascade in melanocytes via the MC1 receptor.

SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling Loop Repeat for all 7 Amino Acids Coupling->Loop Loop->Deprotection1 Next Cycle Acetylation 3. N-Terminal Acetylation (Acetic Anhydride) Loop->Acetylation Final Cycle Deprotection2 4. Selective Deprotection (NaOH for Asp/Lys side chains) Acetylation->Deprotection2 Cyclization 5. On-Resin Cyclization (Lactam Bridge Formation) Deprotection2->Cyclization Cleavage 6. Cleavage from Resin & Global Deprotection (TFA Cocktail) Cyclization->Cleavage Precipitation 7. Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation End Crude Melanotan II (Lyophilized Powder) Precipitation->End

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Melanotan II.

Purification_Workflow Start Start: Crude Melanotan II Dissolve 1. Dissolve Crude Peptide (e.g., 50% ACN/Water) Start->Dissolve HPLC 2. Preparative RP-HPLC (C18 Column, ACN/Water/TFA Gradient) Dissolve->HPLC Collection 3. Collect Fractions HPLC->Collection Analysis 4. Purity Analysis of Fractions (Analytical HPLC / MS) Collection->Analysis Analysis->Collection Re-process impure fractions Pooling 5. Pool Pure Fractions Analysis->Pooling Fractions >98% Pure Lyophilization 6. Lyophilization (Freeze-Drying) Pooling->Lyophilization End Final Product: Pure this compound (>98%) Lyophilization->End

Caption: Workflow for the purification and analysis of Melanotan II.

References

Navigating the Research Landscape of Mevastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number provided in the topic, 121062-08-6, is predominantly associated with Melanotan II, a synthetic peptide analog of alpha-melanocyte-stimulating hormone. However, the detailed request for a technical guide on research applications, signaling pathways, and experimental data aligns with the profile of Mevastatin (B1676542) (CAS number 73573-88-3) , a pioneering member of the statin class of drugs. This guide will proceed under the assumption that the intended subject of inquiry is Mevastatin.

Introduction

Mevastatin, also known as compactin or ML-236B, was the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] Originally isolated from the fungus Penicillium citrinum, its discovery revolutionized the understanding and treatment of hypercholesterolemia.[1] While never commercially marketed as a cholesterol-lowering drug, Mevastatin has been an invaluable tool in biomedical research, paving the way for the development of other statins and elucidating the diverse roles of the mevalonate pathway in cellular physiology and disease.[1][3] This technical guide provides an in-depth overview of the core research applications of Mevastatin, focusing on its mechanism of action, effects on key signaling pathways, and its utility in cancer and cardiovascular research.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

Mevastatin is a prodrug that is activated in vivo through the hydrolysis of its lactone ring.[4][5] The resulting open-acid form is a competitive inhibitor of HMG-CoA reductase, binding to the enzyme with an affinity approximately 10,000 times greater than the natural substrate, HMG-CoA.[4][5] This potent inhibition blocks the conversion of HMG-CoA to mevalonic acid, a critical precursor for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][6] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of numerous proteins involved in intracellular signaling, including small GTPases like Ras and Rho.[6][7]

Signaling Pathway: The Mevalonate Cascade

The inhibition of HMG-CoA reductase by Mevastatin initiates a cascade of downstream effects by depleting the cellular pool of mevalonate and its derivatives. This disruption of the mevalonate pathway is central to Mevastatin's biological activities.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCR HMG-CoA Reductase Mevastatin Mevastatin (Compactin) Mevastatin->HMGCR Inhibits Mevalonate Mevalonate HMGCR->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene ProteinPrenylation Protein Prenylation (e.g., Ras, Rho) FPP->ProteinPrenylation GGPP->ProteinPrenylation Cholesterol Cholesterol Squalene->Cholesterol

Figure 1: Inhibition of the Mevalonate Pathway by Mevastatin.

Research Applications in Oncology

A significant body of research has explored the anticancer properties of Mevastatin, demonstrating its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[8][9] These effects are largely attributed to the depletion of isoprenoids, which are crucial for the function of oncogenic proteins.[7]

Quantitative Data on Anti-Cancer Effects
Cell LineCancer TypeEffectConcentration/DoseDurationOutcomeCitation(s)
Caco-2Colorectal CarcinomaGrowth Inhibition0-128 µM5 daysDose-dependent decrease in cell number.[9]
Caco-2Colorectal CarcinomaCell Cycle Arrest32-128 µM24-72 hoursEarly G0/G1 arrest, late G2/M arrest.[9]
Caco-2Colorectal CarcinomaApoptosis16-256 µMNot specifiedDose-dependent induction of apoptosis.[9]
HCT116Colon CancerCell Cycle ArrestNot specifiedNot specifiedG1/S transition arrest.[10]
Melanoma CellsMelanomaProliferation InhibitionNot specifiedNot specifiedInhibition of proliferation and invasion.[1]
Signaling Pathways in Cancer

Mevastatin's anticancer effects are mediated through the modulation of several signaling pathways, primarily those dependent on prenylated proteins.

Cancer_Signaling Mevastatin Mevastatin HMGCR HMG-CoA Reductase Mevastatin->HMGCR Inhibits Apoptosis Apoptosis (Increased) Mevastatin->Apoptosis Induces p21_p27 p21 & p27 (Upregulated) Mevastatin->p21_p27 Induces CDK4_6 CDK4 & CDK6 (Downregulated) Mevastatin->CDK4_6 Suppresses GGPP_FPP GGPP & FPP Depletion Prenylation Protein Prenylation Inhibition GGPP_FPP->Prenylation Ras_Rho Ras, Rho GTPases (Inactive) Prenylation->Ras_Rho Proliferation Cell Proliferation (Decreased) Ras_Rho->Proliferation Leads to CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21_p27->CellCycleArrest Promotes CDK4_6->CellCycleArrest Inhibits

Figure 2: Mevastatin's Impact on Cancer Cell Signaling.

Research Applications in Cardiovascular Disease

Mevastatin's ability to lower cholesterol laid the foundation for the development of statins as a cornerstone of cardiovascular disease prevention.[1][11] Beyond its lipid-lowering effects, research has shown that Mevastatin exerts pleiotropic effects on the cardiovascular system, including the upregulation of endothelial nitric oxide synthase (eNOS).[1][12]

Quantitative Data from In Vivo Cardiovascular Studies
Animal ModelConditionTreatment RegimenDurationKey FindingsCitation(s)
MiceIschemic Stroke20 mg/kg/day14 days26% reduction in infarct size.[12][13]
MiceIschemic Stroke20 mg/kg/day28 days37% reduction in infarct size.[12][13]
MiceNormal20 mg/kg/day14 days30% increase in baseline cerebral blood flow.[12][13]
MiceNormal20 mg/kg/day14 and 28 daysSignificant increase in eNOS mRNA levels.[12]
Signaling Pathway: eNOS Upregulation

The upregulation of eNOS by Mevastatin is a cholesterol-independent effect that contributes to its vasculoprotective properties.

eNOS_Upregulation Mevastatin Mevastatin HMGCR HMG-CoA Reductase Mevastatin->HMGCR Inhibits Isoprenoid Isoprenoid Intermediates (Decreased) RhoGTPase Rho GTPase Prenylation (Inhibited) Isoprenoid->RhoGTPase eNOS_mRNA eNOS mRNA Stability (Increased) RhoGTPase->eNOS_mRNA Leads to eNOS_Protein eNOS Protein (Increased) eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) Production (Increased) eNOS_Protein->NO Vasodilation Vasodilation NO->Vasodilation

Figure 3: Mevastatin-Induced Upregulation of eNOS.

Experimental Protocols

Preparation of Mevastatin Stock Solution
  • Materials: Mevastatin powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.[14]

  • Procedure:

    • Prepare a high-concentration stock solution of Mevastatin (e.g., 10-20 mM) in DMSO. For a 10 mM stock solution (Molar Mass: 390.52 g/mol ), dissolve 3.9 mg of Mevastatin in 1 mL of DMSO.[14]

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.[14]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[14]

    • Store the aliquots at -20°C or -80°C, protected from light. The solution is stable for up to six months at -20°C and up to one year at -80°C.[9][14]

General Protocol for Treating Cultured Cells with Mevastatin
  • Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment without reaching confluency. Allow cells to attach overnight.[14]

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Mevastatin stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically <0.1%).[14]

  • Cell Treatment:

    • Aspirate the old medium from the wells.

    • (Optional) Wash the cells once with sterile phosphate-buffered saline (PBS).[14]

    • Add the medium containing the various concentrations of Mevastatin or vehicle control to the respective wells.[14]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[14]

  • Downstream Analysis: Following incubation, cells can be harvested for various assays, such as cell viability assays (e.g., MTT), apoptosis assays, cell cycle analysis by flow cytometry, or protein analysis by Western blotting.[14]

Experimental Workflow for In Vitro Studies

Experimental_Workflow Start Start Stock Prepare Mevastatin Stock Solution (in DMSO) Start->Stock Dilute Prepare Working Dilutions in Medium Stock->Dilute Seed Seed Cells in Multi-well Plates Treat Treat Cells with Mevastatin/Vehicle Seed->Treat Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Analyze Perform Downstream Analysis Incubate->Analyze Viability Cell Viability Assay (e.g., MTT) Analyze->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Analyze->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Analyze->CellCycle Protein Protein Expression (Western Blot) Analyze->Protein End End Viability->End Apoptosis->End CellCycle->End Protein->End

Figure 4: A Typical Experimental Workflow for In Vitro Mevastatin Research.

Conclusion

Mevastatin, despite its absence from the clinical market, remains a cornerstone of pharmacological research. Its potent and specific inhibition of HMG-CoA reductase has not only led to the development of life-saving statin drugs but has also provided researchers with a powerful tool to investigate the multifaceted roles of the mevalonate pathway. From dissecting the signaling cascades that drive cancer progression to uncovering novel mechanisms of cardiovascular protection, the research applications of Mevastatin continue to expand our understanding of cellular metabolism and its implications for human health and disease. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage the unique properties of this pioneering molecule in their research endeavors.

References

Melanotan II Acetate: A Technical Guide to Peptide Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). Engineered for enhanced stability and potency, this cyclic heptapeptide (B1575542) has become a valuable tool in scientific research due to its non-selective agonism of melanocortin receptors. This document provides a comprehensive technical overview of Melanotan II acetate (B1210297), detailing its peptide sequence, chemical structure, physicochemical properties, and mechanism of action. It includes detailed experimental protocols for its synthesis, purity analysis, and biological activity assessment, alongside visual representations of its primary signaling pathway and a standard experimental workflow.

Peptide Sequence and Structure

Melanotan II is a cyclic heptapeptide with the following amino acid sequence: Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ .[1][2]

The structure is characterized by a lactam bridge formed between the side chains of the Aspartic Acid (Asp) and Lysine (Lys) residues.[1] This cyclization confers greater metabolic stability compared to its linear counterpart, α-MSH.[1] The N-terminus is acetylated, and the C-terminus is amidated, further enhancing its resistance to enzymatic degradation.

Physicochemical and Receptor Binding Properties

The key quantitative data for Melanotan II acetate are summarized in the tables below, providing a clear reference for its fundamental properties and receptor interactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅₀H₆₉N₁₅O₉[2]
Molecular Weight 1024.2 g/mol [2]
Amino Acid Sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂[1][2]
CAS Number 121062-08-6[2]
Appearance White lyophilized (freeze-dried) powder[2]
Purity (by RP-HPLC) >97.0%[2]

Table 2: Receptor Binding Affinity (Ki) of Melanotan II

Receptor SubtypeBinding Affinity (Ki, nM)
MC1R 0.67[1]
MC3R 34[1]
MC4R 6.6[1]
MC5R 46[1]

Mechanism of Action and Signaling Pathway

Melanotan II functions as a non-selective agonist for several melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs).[3][4] Its most well-characterized effect, melanogenesis (skin pigmentation), is primarily mediated through the activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.[1][4]

Upon binding to MC1R, Melanotan II initiates a downstream signaling cascade:

  • G-Protein Activation : The receptor-ligand complex activates the associated Gs alpha subunit.[1]

  • Adenylyl Cyclase Stimulation : The activated Gs subunit stimulates the enzyme adenylyl cyclase.[1]

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]

  • PKA Activation : The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1]

  • CREB Phosphorylation : PKA then phosphorylates the cAMP response element-binding protein (CREB).[1][3]

  • MITF Expression : Phosphorylated CREB translocates to the nucleus and upregulates the transcription of the Microphthalmia-associated Transcription Factor (MITF).[1][3]

  • Melanogenic Gene Expression : MITF, a master regulator of melanocyte function, increases the expression of key enzymes involved in melanin (B1238610) synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).[1][4]

This signaling pathway ultimately leads to the production and deposition of melanin in the skin.

Melanotan_II_MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melanotan_II Melanotan II MC1R MC1R Melanotan_II->MC1R Binds Gs_Protein Gs Protein MC1R->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF_Gene MITF Gene pCREB->MITF_Gene Upregulates Transcription MITF MITF MITF_Gene->MITF Translates to Melanogenic_Genes Melanogenic Genes (TYR, TRP1, DCT) MITF->Melanogenic_Genes Upregulates Transcription Melanin_Synthesis Melanin Synthesis Melanogenic_Genes->Melanin_Synthesis Leads to

Melanotan II MC1R Signaling Pathway

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Melanotan II

This protocol provides a generalized methodology for the synthesis of Melanotan II using Fmoc/tBu solid-phase chemistry.

  • Resin Preparation : Start with a Rink Amide resin as the solid support.

  • Amino Acid Coupling : Sequentially couple the Fmoc-protected amino acids in the reverse order of the desired peptide sequence (Lys, Trp, Arg, D-Phe, His, Asp, Nle).

    • Each coupling step is mediated by a coupling agent (e.g., HBTU/DIPEA in DMF).

    • Following each coupling, the Fmoc protecting group is removed with a solution of 20% piperidine (B6355638) in DMF.

  • Cyclization :

    • Selectively deprotect the side chains of Asp and Lys residues.

    • Perform on-resin cyclization using a suitable coupling agent (e.g., PyBOP).

  • N-terminal Acetylation : Acetylate the N-terminal Nle residue using acetic anhydride.

  • Cleavage and Deprotection : Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification : Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Lyophilization : Lyophilize the purified peptide fractions to obtain a white powder.

Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for determining the purity of synthesized Melanotan II.

  • Sample Preparation : Dissolve the lyophilized peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm filter.[5]

  • HPLC System and Column : Use a gradient-capable HPLC system with a UV detector. A C18 reversed-phase column is standard for peptide analysis.[5][6]

  • Mobile Phases :

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5]

    • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[5]

  • Chromatographic Conditions :

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typical.[5]

    • Flow Rate : 1.0 mL/min for a 4.6 mm ID column.[5]

    • Column Temperature : Maintain at 30-40 °C.[5]

    • Detection : Monitor UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp).[5][7]

  • Data Analysis : Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and multiplying by 100.[7][8]

HPLC_Workflow Start Start: Lyophilized Melanotan II Sample Sample_Prep 1. Sample Preparation - Dissolve in Solvent - Filter (0.22 µm) Start->Sample_Prep HPLC_System 2. HPLC System Setup - C18 Column - Mobile Phases A & B Sample_Prep->HPLC_System Injection 3. Sample Injection HPLC_System->Injection Separation 4. Gradient Elution (Separation by Hydrophobicity) Injection->Separation Detection 5. UV Detection (214 nm & 280 nm) Separation->Detection Data_Acquisition 6. Data Acquisition (Chromatogram Generation) Detection->Data_Acquisition Data_Analysis 7. Data Analysis - Peak Integration - Purity Calculation Data_Acquisition->Data_Analysis Result Result: Purity Report Data_Analysis->Result

Workflow for HPLC Purity Analysis
In Vitro Biological Activity Assay: Melanin Content

This protocol assesses the ability of Melanotan II to induce melanin production in a cell-based assay.

  • Cell Culture :

    • Use a suitable cell line, such as B16-F10 murine melanoma cells.[9]

    • Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]

    • Seed the cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.[9]

  • Treatment :

    • Prepare various concentrations of Melanotan II in fresh culture medium.

    • Replace the existing medium with the Melanotan II-containing medium. Include a vehicle-only control.[9]

  • Incubation : Incubate the cells for 48-72 hours to allow for melanogenesis.[9]

  • Cell Lysis and Melanin Solubilization :

    • Wash the cells twice with PBS.[9]

    • Lyse the cells and solubilize the melanin by adding 1 N NaOH containing 10% DMSO to each well.[9]

    • Incubate at 80°C for 1 hour.[9]

  • Quantification :

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.[9]

    • Quantify the melanin content by comparing the absorbance to a standard curve prepared with synthetic melanin.[9]

  • Normalization : Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).[9]

Conclusion

This compound is a potent, cyclic peptide with well-defined structural and functional characteristics. Its ability to non-selectively activate melanocortin receptors has made it an invaluable tool for research in pigmentation, sexual function, and metabolism. The detailed protocols provided in this guide for synthesis, analysis, and activity assessment offer a robust framework for researchers and drug development professionals working with this versatile peptide. Adherence to these methodologies will ensure the generation of reliable and reproducible data in future investigations.

References

A Technical Guide to the In Vivo Pharmacokinetics and Bioavailability of Melanotan II Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Melanotan II (MT-II) acetate (B1210297), a synthetic analogue of the alpha-melanocyte-stimulating hormone (α-MSH). This document synthesizes available data on its absorption, distribution, metabolism, and excretion, details common experimental protocols, and visualizes key pathways and workflows to support further research and development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Melanotan II has been characterized in preclinical studies, primarily in rodent models. The following tables summarize the key quantitative parameters identified from the available literature.

Table 1: Pharmacokinetic Parameters of Melanotan II Following Intravenous Administration in Rats

ParameterValueSpeciesDoseAnalytical MethodReference
Plasma Half-Life (t½) 33-40 minutesRat0.3 mg/kgHPLC & Bioassay[1][2]
Cmax, AUC, CLs, MRT, Vdβ, Vss Assessed, but specific values not detailed in abstract.Rat0.3 mg/kgHPLC & Bioassay[1]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CLs: Systemic clearance; t½β: Elimination half-life; MRT: Mean residence time; Vdβ: Volume of distribution during the terminal phase; Vss: Volume of distribution at steady state.

Table 2: Pharmacokinetic Parameters of Melanotan II Following Subcutaneous Administration

ParameterValueSpeciesNotesReference
Bioavailability 80-90%-Compared to intravenous administration.[2]
Time to Maximum Concentration (Tmax) 1-2 hours--[2]

Table 3: Bioavailability of Melanotan II Following Oral Administration in Rats

ParameterValueSpeciesReference
Bioavailability 4.6%Rat[3]

Experimental Protocols

The following sections detail the methodologies for key in vivo experiments involving Melanotan II.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of Melanotan II in a rat model.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of Melanotan II following intravenous and subcutaneous administration.

Animal Model:

  • Species: Sprague-Dawley rats.[1]

  • Sex: Male.[1]

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Materials:

  • Melanotan II acetate (lyophilized powder)

  • Sterile water for injection or bacteriostatic water for reconstitution

  • Anesthesia (e.g., isoflurane)[4]

  • Syringes and needles for administration and blood collection

  • Anticoagulant (e.g., EDTA) tubes for blood sample collection

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system.[5]

Procedure:

  • Preparation of Dosing Solution: Reconstitute lyophilized this compound in sterile water to the desired concentration.

  • Animal Preparation: Anesthetize the rats to facilitate administration and blood sampling. For intravenous administration, a catheter may be placed in a suitable vein (e.g., jugular vein).

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 0.3 mg/kg) via the catheterized vein.[1]

    • Subcutaneous (SC): Administer a single injection into the subcutaneous space, typically in the dorsal region.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes). Blood is collected into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to isolate Melanotan II and remove interfering substances.[5]

    • Quantification: Analyze the extracted samples using a validated HPLC-MS/MS method.[5] This allows for sensitive and specific quantification of Melanotan II in the plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate the relevant parameters.

In Vivo Pigmentation Study in Mice

Objective: To assess the melanogenic (pigmentation) effects of Melanotan II in a mouse model.

Animal Model:

  • Species: C57BL/6 mice (chosen for their black coat color, which allows for visible changes in pigmentation).[2]

Procedure:

  • Dosing: Administer Melanotan II via subcutaneous injection at doses ranging from 0.1 to 1.0 mg/kg.[2]

  • Observation: Visually observe the mice for changes in skin and fur pigmentation over a period of 5-7 days.[2]

  • Histological Analysis: At the end of the study, skin samples can be collected for histological analysis to quantify melanin (B1238610) content in melanocytes and keratinocytes.[2]

Visualizations

Signaling Pathway of Melanotan II-Induced Melanogenesis

MelanotanII_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melanotan II Melanotan II MC1R MC1R (Melanocortin 1 Receptor) Melanotan II->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB MITF MITF pCREB->MITF Promotes transcription of Melanogenesis Melanogenesis MITF->Melanogenesis Upregulates genes for

Caption: MC1R-mediated melanogenesis signaling pathway activated by Melanotan II.

Experimental Workflow for an In Vivo Study of Melanotan II

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitution of Lyophilized Melanotan II Dosing Dosing (IV, SC, or IP) Reconstitution->Dosing Animal_Prep Animal Preparation (e.g., Acclimatization, Anesthesia) Animal_Prep->Dosing Sampling Sample Collection (e.g., Blood, Tissue) Dosing->Sampling Sample_Processing Sample Processing (e.g., Plasma Separation, Extraction) Sampling->Sample_Processing Quantification Bioanalytical Quantification (e.g., HPLC-MS/MS) Sample_Processing->Quantification Data_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Quantification->Data_Analysis

Caption: A typical experimental workflow for an in vivo study of Melanotan II.

References

A Technical Guide to the Solubility of Melanotan II Acetate in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Melanotan II acetate (B1210297) in various solvents commonly used in research settings. This document is intended to serve as a critical resource for laboratory professionals to ensure accurate and reproducible experimental outcomes.

Introduction to Melanotan II Acetate

Melanotan II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[3][4] Its activation of the MC1 receptor, in particular, initiates a signaling cascade that stimulates melanogenesis, the process of melanin (B1238610) production.[3][5] Due to its biological activities, Melanotan II is a subject of research in areas such as skin pigmentation and sexual function.[1][2] For laboratory research, Melanotan II is typically supplied as a lyophilized powder, requiring reconstitution in an appropriate solvent.[6][7] The selection of a suitable solvent is crucial for the peptide's stability and the validity of experimental results.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic and aqueous solvents. The following table summarizes the available quantitative data for easy comparison.

SolventApproximate Solubility (mg/mL)Reference(s)
Dimethylformamide (DMF)~30[8]
Dimethyl sulfoxide (B87167) (DMSO)~15[8]
Water5[8]
Ethanol~1[8]
1:4 DMF:PBS (pH 7.2)~0.20[8]

Common Reconstitution Solvents in Research

For many research applications, particularly those involving in vitro or in vivo models, aqueous-based solvents are preferred.

  • Bacteriostatic Water (BAC Water): This is a common and recommended solvent for reconstituting Melanotan II.[7][9] It is sterile water containing 0.9% benzyl (B1604629) alcohol, which acts as a preservative to inhibit bacterial growth, allowing for multiple withdrawals from the same vial.[9][10]

  • Sterile Water: If the entire reconstituted volume is to be used in a single experiment, sterile distilled water is a suitable alternative.[9][11] It is important to note that once opened, vials reconstituted with sterile water without a bacteriostatic agent should be considered for single use to prevent contamination.[10][12]

Experimental Protocols

While specific, detailed experimental protocols for determining the maximum solubility of this compound are not extensively published in the provided literature, a general methodology can be outlined based on standard practices for peptide solubility testing.

General Protocol for Solubility Determination

This protocol describes a general procedure for determining the solubility of a peptide like Melanotan II in a given solvent.

Materials:

  • Lyophilized this compound powder

  • Selected research solvent (e.g., DMSO, sterile water)

  • Vortex mixer

  • Sonicator

  • Micro-centrifuge

  • Calibrated analytical balance

  • Appropriate laboratory glassware and consumables

Procedure:

  • Preparation: Allow the vial of lyophilized Melanotan II to equilibrate to room temperature before opening to prevent condensation.[8][9]

  • Initial Solubility Test: To avoid wasting the entire sample, it is recommended to first test the solubility with a small amount of the peptide.[13]

  • Solvent Addition: Add a precise volume of the chosen solvent to a pre-weighed, small amount of the peptide.

  • Dissolution: Gently swirl or vortex the mixture to facilitate dissolution.[8][9] If the peptide does not readily dissolve, brief sonication can be employed to break up any aggregates.[13][14]

  • Observation: A peptide is considered fully solubilized when the resulting solution is clear and free of any visible particles.[13]

  • Incremental Addition: If the peptide dissolves completely, incrementally add more peptide to the solution until saturation is reached (i.e., solid particles remain undissolved after thorough mixing and sonication).

  • Quantification: The solubility is then calculated based on the mass of the peptide that completely dissolved in the specific volume of the solvent.

Standard Reconstitution Protocol for Research Use

This protocol outlines the standard procedure for reconstituting lyophilized Melanotan II for use in experimental assays.

Materials:

  • Vial of lyophilized this compound

  • Sterile bacteriostatic water or sterile water

  • Sterile syringe and needle

  • Alcohol swabs

Procedure:

  • Preparation: Ensure all materials are sterile. Allow the Melanotan II vial and the reconstitution solvent to reach room temperature.[15]

  • Sterilization: Clean the rubber stoppers of both the peptide vial and the solvent vial with an alcohol swab.[15]

  • Solvent Addition: Using a sterile syringe, draw up the desired volume of the reconstitution solvent. Slowly inject the solvent into the Melanotan II vial, directing the stream against the side of the vial to minimize foaming.[9][15]

  • Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking, as this can denature the peptide.[8][9]

  • Storage: Once reconstituted, the solution should be stored under appropriate conditions, typically refrigerated at 2-8°C for short-term storage or frozen for long-term storage.[16] It is advisable to aliquot the solution for single-use to avoid repeated freeze-thaw cycles.[9][15]

Visualizations

Experimental Workflow for Peptide Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of a peptide in a research laboratory.

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis prep1 Equilibrate Lyophilized Melanotan II to Room Temp prep2 Weigh a Small Amount of Peptide prep1->prep2 diss1 Add a Known Volume of Solvent prep2->diss1 diss2 Gentle Swirling or Vortexing diss1->diss2 diss3 Sonication (if necessary) diss2->diss3 ana1 Visual Inspection for Clarity diss3->ana1 ana2 Is the Solution Clear? ana1->ana2 ana3 Solubility Determined ana2->ana3 Yes ana4 Add More Peptide (Incremental) ana2->ana4 No ana4->diss1

Workflow for determining peptide solubility.
Melanotan II Signaling Pathway in Melanogenesis

This diagram illustrates the primary signaling cascade initiated by Melanotan II binding to the MC1 receptor, leading to melanin production.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT2 Melanotan II MC1R MC1 Receptor (G-protein coupled) MT2->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB pCREB Phosphorylated CREB (pCREB) CREB->pCREB Phosphorylates MITF MITF Gene Transcription pCREB->MITF Upregulates Melanogenesis Melanogenesis (Melanin Production) MITF->Melanogenesis

Melanotan II MC1R signaling pathway.

References

In Vitro vs. In Vivo Effects of Melanotan II Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanotan II (MT-II) acetate (B1210297) is a synthetic analogue of the endogenous α-melanocyte-stimulating hormone (α-MSH) with high affinity for various melanocortin receptors. This technical guide provides a comprehensive analysis of the in vitro and in vivo pharmacological effects of MT-II. We detail its mechanism of action, receptor binding profiles, and downstream signaling cascades. This guide summarizes quantitative data from numerous studies, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of melanocortin-based therapeutics.

Introduction

Melanotan II is a cyclic heptapeptide (B1575542) that acts as a potent, non-selective agonist for melanocortin receptors (MCRs), specifically MC1R, MC3R, MC4R, and MC5R.[1] Its cyclic structure provides enhanced stability and a longer half-life compared to its native counterpart, α-MSH.[2] The diverse physiological effects of MT-II, ranging from melanogenesis to metabolic regulation and sexual function, are a direct consequence of its broad receptor activation profile.[3][4] A thorough understanding of its distinct effects in controlled cellular systems (in vitro) versus the complex biological environment of a whole organism (in vivo) is paramount for both basic research and therapeutic development.

In Vitro Effects of Melanotan II

In vitro studies are fundamental to characterizing the molecular interactions of Melanotan II with its target receptors and elucidating the immediate cellular consequences of this binding.

Receptor Binding and Functional Potency

The affinity and functional potency of Melanotan II at various MCR subtypes are typically quantified using competitive radioligand binding assays and functional assays measuring second messenger accumulation.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of Melanotan II for a specific melanocortin receptor.[2]

  • Materials:

    • HEK293 or CHO cells stably or transiently expressing the human MCR of interest (e.g., hMC1R, hMC3R, hMC4R, hMC5R).[5]

    • Radioligand: [¹²⁵I]-NDP-α-MSH.[5]

    • Unlabeled Melanotan II.

    • Binding Buffer.

    • Cell membrane preparations from the expressing cells.[5]

  • Procedure:

    • In a 96-well plate, incubate cell membrane preparations with a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled Melanotan II to compete for receptor binding.

    • Incubate the mixture to reach binding equilibrium (e.g., 60-120 minutes at 37°C).[5]

    • Separate bound from free radioligand via rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the IC₅₀ (concentration of MT-II that inhibits 50% of specific radioligand binding) from the competition curve.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Protocol 2: cAMP Accumulation Functional Assay

  • Objective: To measure the functional potency (EC₅₀) of Melanotan II in stimulating cAMP production.[2]

  • Materials:

    • HEK293 or CHO cells expressing the MCR of interest.[5]

    • Melanotan II.

    • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[2]

    • cAMP detection kit (e.g., HTRF, ELISA).[2]

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-incubate cells with the stimulation buffer.

    • Add varying concentrations of Melanotan II to the wells.

    • Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.[2]

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit.

    • Plot the cAMP concentration against the Melanotan II concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.[5]

Quantitative In Vitro Data

The following table summarizes the binding affinities and functional potencies of Melanotan II for human melanocortin receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Assay System
Human MC1R 0.67~0.2CHO or HEK293 cells
Human MC3R 34~6.4CHO or HEK293 cells
Human MC4R 6.6~0.4CHO or HEK293 cells
Human MC5R 46~23CHO or HEK293 cells

Data compiled from multiple sources.[2][5]

Signaling Pathways

Upon binding to MCRs, which are G-protein coupled receptors (GPCRs), Melanotan II primarily activates the Gαs subunit. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6] Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB).[7] Phosphorylated CREB then translocates to the nucleus to regulate gene expression, such as upregulating the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenesis.[8]

in_vitro_signaling MTII Melanotan II MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) MTII->MCR Binds Gas Gαs Protein MCR->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to MITF MITF Gene Transcription pCREB->MITF Promotes CellularResponse Cellular Response (e.g., Melanogenesis) MITF->CellularResponse

Caption: In Vitro Signaling Pathway of Melanotan II.

In Vivo Effects of Melanotan II

In vivo studies reveal the systemic physiological consequences of Melanotan II administration, integrating its effects across multiple organ systems.

Key Physiological Effects
  • Melanogenesis: Stimulation of MC1R on melanocytes leads to increased melanin (B1238610) production, resulting in skin tanning.[9]

  • Metabolic Regulation: Activation of MC4R in the hypothalamus reduces appetite and can increase energy expenditure, leading to weight loss.[10]

  • Sexual Function: MT-II has been shown to induce penile erections in males and may increase sexual desire in females, effects mediated by central MC3R and MC4R.[4][9]

  • Cardiovascular Effects: Transient increases in heart rate and blood pressure have been reported as potential side effects.[11]

Experimental Protocols

Protocol 3: Induction of Melanogenesis in a Murine Model

  • Objective: To assess the effect of Melanotan II on skin pigmentation in mice.

  • Animal Model: C57BL/6 mice are commonly used due to their black coat, which allows for visible changes in pigmentation.

  • Procedure:

    • Acclimatize animals to housing conditions for at least one week.

    • Administer Melanotan II (e.g., 0.025 mg/kg) or a vehicle control (e.g., sterile saline) via subcutaneous injection daily for a specified period (e.g., 10-14 days).[12]

    • Monitor skin pigmentation at regular intervals using a dermaspectrometer or by visual scoring of the ears and dorsal skin.

    • At the end of the study, skin biopsies can be taken for melanin content analysis.

Protocol 4: Food Intake Study in Rats

  • Objective: To quantify the effect of Melanotan II on food consumption.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Individually house the rats and allow them to acclimate.

    • Monitor baseline food intake for several days.

    • Administer Melanotan II (e.g., 1 nmol/day via intracerebroventricular infusion) or a vehicle control.[13]

    • Measure food intake at various time points (e.g., 2, 4, 6, and 24 hours) post-administration.

    • Calculate the cumulative food intake and compare it between the treated and control groups.

Quantitative In Vivo Data

The following table summarizes key findings from in vivo studies of Melanotan II.

EffectAnimal Model/SubjectAdministration Route & DoseKey Findings
Increased Pigmentation Human VolunteersSubcutaneous, 0.025 mg/kg/dayIncreased pigmentation in the face and upper body after 5 doses.[14]
Reduced Caloric Intake Diet-Induced Obese RatsIntracerebroventricular, 1 nmol/day84% reduction in caloric intake on day 2.[10]
Body Weight Reduction Diet-Induced Obese RatsIntracerebroventricular, 1 nmol/day6.5% decrease in body weight after 6 days.[10]
Induction of Erections Anesthetized RatsIntravenous, 0.1-1 mg/kgDose-dependent increase in erectile events.[15]
Neuroprotection Rat (Sciatic Nerve Crush)Subcutaneous, 20 µg/kg every 48hEnhanced recovery of sensory function.[2]

Experimental Workflow

in_vivo_workflow cluster_preclinical Preclinical Phase cluster_intervention Intervention Phase cluster_analysis Analysis Phase A Animal Model Selection (e.g., Rat, Mouse) B Acclimatization & Baseline Measurements A->B C Randomization to Treatment Groups B->C D Melanotan II Administration (Route & Dose) C->D E Data & Sample Collection (e.g., Food Intake, Blood, Tissue) D->E F Biochemical Assays (e.g., Melanin Quantification) E->F G Statistical Analysis F->G H Interpretation & Conclusion G->H

Caption: General Experimental Workflow for In Vivo Studies.

Comparative Analysis: In Vitro vs. In Vivo

AspectIn VitroIn Vivo
System Isolated cellular components or single cell types.Complex, multi-system organism.
Focus Direct compound-receptor interactions, potency, and cellular mechanism.Overall physiological effect, efficacy, pharmacokinetics, and safety.
Control High level of control over experimental variables.Subject to complex homeostatic mechanisms and inter-individual variability.
Interpretation Provides specific data on molecular interactions (e.g., Ki, EC₅₀).Reflects the integrated response of multiple receptor subtypes in different tissues.
Relevance Essential for initial screening and mechanism of action studies.Crucial for determining therapeutic potential and predicting clinical outcomes.

Conclusion

Melanotan II acetate exhibits a complex pharmacological profile characterized by its potent, non-selective agonism at melanocortin receptors. In vitro studies are indispensable for defining its receptor binding affinities and elucidating the downstream signaling cascades it initiates at a cellular level. Conversely, in vivo research is critical for understanding the integrated physiological responses, which often result from the simultaneous activation of multiple MCR subtypes in various tissues. The data and protocols presented in this guide underscore the necessity of a complementary approach, leveraging both in vitro and in vivo models, to fully characterize the multifaceted effects of Melanotan II and to guide the development of more selective and therapeutically valuable melanocortin receptor agonists.

References

In-Depth Technical Guide on the Safety and Toxicity Profile of Melanotan II Acetate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Melanotan II (MT-II) is an unlicensed and unapproved synthetic peptide. It is not regulated for human use and its safety and efficacy have not been established by major regulatory agencies. This document is intended for research and informational purposes only and does not constitute medical advice or an endorsement of its use.

Executive Summary

Melanotan II is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). As a non-selective agonist of melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), it was initially developed as a potential agent for sunless tanning.[1][2][3] Subsequent research has revealed a broader range of physiological effects, including influences on sexual function, appetite, and metabolism.[1][3] While its tanning properties have led to its illicit use, a comprehensive understanding of its safety and toxicity profile is critical for any research application. This guide provides a detailed overview of the available preclinical and clinical data on the safety and toxicity of Melanotan II acetate (B1210297), presents experimental protocols for key safety assays, and visualizes relevant biological pathways and workflows.

Preclinical Safety and Toxicity Profile

Preclinical studies in animal models have provided initial insights into the toxicological profile of Melanotan II.

Acute and Repeated-Dose Toxicity

Acute toxicity studies have indicated a low acute toxicity profile for Melanotan II. In rodents, the median lethal dose (LD50) has been established to be greater than 100 mg/kg via subcutaneous or intravenous routes.[1]

Repeated-dose toxicity studies have been conducted over 28-day and 90-day periods.[1] The primary adverse effects observed at doses exceeding 2 mg/kg/day were transient nausea and a reduction in food intake, which are consistent with the known anorectic effects mediated by the melanocortin-4 receptor (MC4R).[1]

Toxicity Study Animal Model Route of Administration Key Findings Reference
Acute Toxicity (LD50) Mice and RatsSubcutaneous or Intravenous> 100 mg/kg[1]
28-Day Repeated-Dose Toxicity RodentsNot SpecifiedTransient nausea and reduced food intake at doses > 2 mg/kg/day.[1]
90-Day Repeated-Dose Toxicity RodentsNot SpecifiedConsistent with 28-day study findings.[1]
Genotoxicity and Carcinogenicity

Genotoxicity screening of Melanotan II has been conducted using the Ames test and chromosomal aberration assays. These studies have reportedly yielded negative results, suggesting no mutagenic potential.[1]

There is a significant concern regarding the potential for Melanotan II to increase the risk of melanoma, a serious form of skin cancer.[4][5] This concern stems from its mechanism of action, which involves stimulating melanocytes.[5][6] Case reports have described the emergence of melanomas from existing moles during or shortly after the use of Melanotan II.[5] However, a causal link has not been definitively established, and some researchers suggest that the increased risk may be associated with concurrent UV exposure from sunbathing or tanning beds.[2][7] One in vivo study in a murine model suggested that topical application of Melanotan II might even suppress melanoma progression.[8] Due to the conflicting information and the seriousness of the potential risk, any research involving Melanotan II should include rigorous dermatological monitoring.

Genotoxicity Assay Test System Result Reference
Ames Test Salmonella typhimuriumNegative[1]
Chromosomal Aberration Assay Not SpecifiedNegative[1]
Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of Melanotan II is limited. Some sources suggest that reproductive toxicity studies have indicated potential effects on sexual maturation and fertility parameters, which warrants careful consideration in experimental designs.[1]

Safety Pharmacology

Cardiovascular monitoring in preclinical studies has revealed modest increases in blood pressure and heart rate, particularly at higher doses.[1] These effects are attributed to the activation of melanocortin receptors and their influence on the sympathetic nervous system.

Clinical Safety Profile

A pilot Phase I clinical study was conducted to evaluate the safety and efficacy of Melanotan II for tanning. The study involved three healthy male volunteers who received subcutaneous injections of Melanotan II on alternating days for two weeks.[9]

Dosing and Administration

The initial dose was 0.01 mg/kg, with escalation up to 0.03 mg/kg.[9] The recommended single dose for future Phase I studies was determined to be 0.025 mg/kg/day.[9]

Adverse Effects

The most commonly reported adverse effects in the Phase I study and in case reports from illicit use include:

  • Common Side Effects:

    • Nausea and vomiting[9][10]

    • Facial flushing[10]

    • Reduced appetite[10]

    • Stretching and yawning complex[9]

    • Spontaneous penile erections (priapism)[6][9]

  • Serious Adverse Events (from case reports of high-dose use):

    • Rhabdomyolysis (destruction of muscle cells)[11]

    • Renal dysfunction and infarction[12]

    • Systemic toxicity with sympathomimetic excess[11]

Adverse Effect Frequency/Severity Dose Reference
Somnolence and FatigueGrade II (WHO standards)0.03 mg/kg[9]
NauseaMild, not requiring antiemetic treatmentMost dose levels[9]
Spontaneous Penile ErectionsIntermittent, lasting 1-5 hoursDose-dependent[9]
RhabdomyolysisCase report6 mg (single dose)[11]
Renal DysfunctionCase reportNot specified[12]

Mechanism of Action and Signaling Pathways

Melanotan II exerts its effects by acting as a non-selective agonist at melanocortin receptors.[1][2][3] The activation of these G-protein coupled receptors initiates various downstream signaling cascades.

MC1R-Mediated Melanogenesis

The primary mechanism for skin pigmentation involves the activation of the MC1R on melanocytes.[6] This leads to the production of eumelanin, the brown-black pigment that provides photoprotection.

Melanogenesis_Pathway MTII Melanotan II MC1R MC1R MTII->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription of Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription of Eumelanin Eumelanin Production (Tanning) Tyrosinase->Eumelanin

Figure 1: Simplified signaling pathway of Melanotan II-induced melanogenesis via MC1R activation.

MC4R-Mediated Effects

Activation of MC4R in the central nervous system is responsible for many of the other observed effects of Melanotan II, including appetite suppression and sexual stimulation.[1][13]

MC4R_Effects cluster_CNS Central Nervous System MTII Melanotan II MC4R MC4R MTII->MC4R binds Hypothalamus Hypothalamus MC4R->Hypothalamus activates in Appetite Decreased Appetite Hypothalamus->Appetite Sexual_Function Increased Sexual Arousal and Penile Erection Hypothalamus->Sexual_Function

Figure 2: Overview of Melanotan II's effects mediated by MC4R in the central nervous system.

Experimental Protocols for Safety and Toxicity Assessment

The following are generalized protocols for key in vitro and in vivo assays relevant to the safety and toxicity assessment of peptide compounds like Melanotan II.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_mtii Add varying concentrations of Melanotan II seed_cells->add_mtii incubate Incubate for 24-72 hours add_mtii->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_formazan Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data to determine cell viability (IC50) read_absorbance->analyze end End analyze->end

Figure 3: Workflow for an in vitro cytotoxicity assessment using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., human dermal fibroblasts, melanocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Melanotan II acetate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium without the peptide) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hemolysis Assay

This assay evaluates the lytic effect of a peptide on red blood cells (RBCs), providing an indication of its potential to damage cell membranes.

Hemolysis_Assay_Workflow start Start prepare_rbc Prepare a 2% suspension of washed red blood cells start->prepare_rbc mix_incubate Mix peptide dilutions with RBC suspension and incubate (e.g., 1 hour at 37°C) prepare_rbc->mix_incubate prepare_dilutions Prepare serial dilutions of Melanotan II in PBS prepare_dilutions->mix_incubate centrifuge Centrifuge to pellet intact RBCs mix_incubate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant read_absorbance Read absorbance of supernatant at 540 nm (hemoglobin release) collect_supernatant->read_absorbance calculate_hemolysis Calculate % hemolysis relative to positive control (Triton X-100) read_absorbance->calculate_hemolysis end End calculate_hemolysis->end

Figure 4: Workflow for a hemolysis assay to assess peptide-induced membrane damage.

Detailed Methodology:

  • RBC Preparation: Obtain fresh whole blood (e.g., from a healthy donor) and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS) and resuspend to a 2% (v/v) suspension in PBS.[14]

  • Peptide Dilutions: Prepare serial dilutions of this compound in PBS.

  • Incubation: In a 96-well plate, mix equal volumes of the RBC suspension and the peptide dilutions. Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis). Incubate for 1 hour at 37°C.[14]

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.[15]

  • Supernatant Collection: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Reading: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.[14]

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[14]

Conclusion and Research Recommendations

The available data suggests that Melanotan II has a low acute toxicity profile but raises significant safety concerns, particularly with long-term or high-dose use. The most frequently observed adverse effects are related to its mechanism of action and include nausea, flushing, and effects on sexual function. The potential for serious adverse events such as rhabdomyolysis, renal toxicity, and the unresolved risk of melanoma necessitate extreme caution in any research setting.

For researchers and drug development professionals, the following recommendations are crucial:

  • Thorough Preclinical Evaluation: A comprehensive preclinical safety and toxicity package is essential before any consideration of clinical studies. This should include detailed dose-range finding studies, repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), a full battery of genotoxicity assays, and thorough carcinogenicity and reproductive toxicity assessments.

  • Careful Dose Selection: Dosing in any experimental setting should be based on robust preclinical data, starting with low doses and escalating cautiously while monitoring for adverse effects.

  • Rigorous Monitoring: In any study involving Melanotan II, subjects should be closely monitored for all known adverse effects, with particular attention to cardiovascular parameters and dermatological changes.

  • Purity and Formulation: The purity and formulation of the this compound used in research are critical. The use of well-characterized, high-purity material is essential to ensure that observed effects are attributable to the compound itself and not to impurities.

Due to the lack of regulatory approval and the potential for serious side effects, the use of Melanotan II outside of a well-controlled and ethically approved research setting is strongly discouraged.

References

An In-depth Technical Guide to the Molecular Weight and Chemical Properties of Melanotan II Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical characteristics of Melanotan II acetate (B1210297), a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone. This document details its chemical properties, provides insights into its synthesis and analysis, and illustrates its primary signaling pathway.

Core Chemical and Physical Properties

Melanotan II is a cyclic heptapeptide (B1575542) that has been synthesized as an acetate salt to improve its stability.[1][2][3] Its chemical structure and properties have been characterized through various analytical techniques.

Quantitative Data Summary

The key quantitative data for Melanotan II and its acetate salt are summarized in the table below for easy reference and comparison.

PropertyValue (Melanotan II Free Base)Value (Melanotan II Acetate)Source(s)
Molecular Formula C₅₀H₆₉N₁₅O₉C₅₂H₇₃N₁₅O₁₁[2][4][5]
Molecular Weight 1024.18 g/mol 1084.25 g/mol [2][3][6]
CAS Number 121062-08-61036322-26-5[2][4][6]
Appearance White to off-white solid/lyophilized powderWhite to off-white solid/lyophilized powder[4][5]
Purity (by HPLC) Typically ≥95% to ≥98%Typically ≥95% to ≥98%[2][4][7]
Solubility Soluble in water, DMSO, and MethanolSoluble in water, DMF, DMSO, and Ethanol[4][8][9]
Storage Store at -20°C. Lyophilized form is stable at room temperature for weeks.Store at -20°C.[5][8]

Chemical Structure

Melanotan II is a cyclic peptide with the amino acid sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂.[4][5] The cyclization is formed by a lactam bridge between the aspartic acid and lysine (B10760008) side chains.

Melanotan_II_Structure cluster_peptide This compound Nle Ac-Nle Asp Asp Nle->Asp His His Asp->His DPhe D-Phe His->DPhe Arg Arg DPhe->Arg Trp Trp Arg->Trp Lys Lys-NH2 Trp->Lys Lys->Asp Lactam Bridge Acetate CH3COOH

Caption: Chemical structure of this compound.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of Melanotan II, compiled from various scientific sources.

Synthesis of Melanotan II

Melanotan II can be synthesized using either solid-phase or solution-phase peptide synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing Melanotan II involves Fmoc/tBu solid-phase peptide synthesis.[10]

  • Resin and Amino Acid Attachment: An initial Fmoc-Linker Amide AM Resin is used as the solid support. The C-terminal amino acid, Lysine (with a Tfa protecting group on its side chain), is attached to the resin. Subsequent amino acids with Fmoc N-terminal protection and appropriate side-chain protecting groups (e.g., Trp(Boc), Arg(Pbf), His(Trt), Asp(OMe)) are sequentially coupled.[10]

  • Deprotection and Coupling: Each cycle involves the removal of the Fmoc group with a base (e.g., piperidine (B6355638) in DMF) followed by the coupling of the next amino acid using a coupling agent such as HBTU or DIC/HOBt.[10]

  • N-terminal Acetylation: After the final amino acid (Nle) is coupled and its Fmoc group is removed, the N-terminus is acetylated using acetic anhydride.[10]

  • Side-Chain Deprotection and Cyclization: The protecting groups on the Aspartic acid (OMe) and Lysine (Tfa) side chains are removed. The peptide is then cyclized on the resin using a condensing agent.[10]

  • Cleavage and Purification: The cyclic peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/water/thioanisole/EDT). The crude peptide is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Solution-Phase Synthesis: A solution-phase synthesis has also been described, involving a [(2+2)+1+1] fragment condensation strategy to assemble the linear hexapeptide backbone. This is followed by deprotection and carbodiimide-mediated lactamization to form the cyclic intermediate. The final N-acetylnorleucine is then coupled to complete the synthesis.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification: HPLC is the standard method for assessing the purity of Melanotan II and quantifying its content.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C8 or C18 reversed-phase column is typically employed.[11]

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B) is commonly used.[11]

  • Detection: Detection is typically performed at 218 nm or 280 nm.[12]

  • Quantification: The amount of Melanotan II in a sample can be determined by comparing the peak area to that of a known concentration standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification: LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of Melanotan II, particularly in biological matrices.

  • Sample Preparation: For biological samples like plasma or urine, a solid-phase extraction (SPE) step is often required to isolate the peptide and remove interfering substances.[9][13]

  • Chromatography: Similar HPLC conditions as described above are used to separate Melanotan II from other components.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer. Identification is typically based on the detection of the doubly charged precursor ion ([M+2H]²⁺) at m/z 513.[12] Fragmentation of this precursor ion yields specific product ions that can be used for confirmation and quantification.[12]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Melanotan II Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Pure_Peptide Purified Melanotan II RP_HPLC->Pure_Peptide HPLC_UV HPLC-UV Pure_Peptide->HPLC_UV LC_MS LC-MS/MS Pure_Peptide->LC_MS Purity Purity Assessment HPLC_UV->Purity Quantification Quantification LC_MS->Quantification Signaling_Pathway Melanotan_II Melanotan II MC1R MC1 Receptor (GPCR) Melanotan_II->MC1R Binds to Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF Upregulation pCREB->MITF Increases Transcription Melanogenesis Melanogenesis MITF->Melanogenesis Stimulates

References

"Melanotan II acetate binding affinity for MC1R, MC3R, MC4R, MC5R"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Binding Affinity and Functional Profile of Melanotan II Acetate (B1210297) at Melanocortin Receptors

**Abstract

This technical guide provides a comprehensive analysis of Melanotan II (MT-II) acetate's interaction with the melanocortin receptor (MC) family, specifically subtypes MC1R, MC3R, MC4R, and MC5R. MT-II is a synthetic, cyclic heptapeptide (B1575542) analog of the endogenous α-melanocyte-stimulating hormone (α-MSH) that functions as a potent, non-selective agonist at these receptors.[1][2] This document collates quantitative binding affinity (Ki) and functional potency (EC50) data, details the experimental protocols used for their determination, and visualizes the core signaling pathways and experimental workflows.

Quantitative Binding and Functional Potency

Melanotan II demonstrates high-affinity binding to MC1R, MC3R, MC4R, and MC5R, with negligible activity at the MC2R, the receptor for adrenocorticotropic hormone (ACTH).[1][2] The binding affinity is commonly expressed by the inhibition constant (Ki), while functional potency is measured by the half-maximal effective concentration (EC50) in cellular assays, such as cAMP accumulation tests.[3]

Binding Affinities (Ki)

The following table summarizes the reported binding affinities of Melanotan II for human melanocortin receptors, determined through competitive radioligand binding assays. A lower Ki value signifies a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki, nM)Assay Conditions
MC1R 0.67Competitive binding assay with [¹²⁵I]-NDP-α-MSH in CHO cells.[3]
MC3R 34Competitive binding assay with [¹²⁵I]-NDP-α-MSH in CHO cells.[3]
MC4R 6.6Competitive binding assay with [¹²⁵I]-NDP-α-MSH in CHO cells.[3]
MC5R 46Competitive binding assay with [¹²⁵I]-NDP-α-MSH in CHO cells.[3]
Functional Potencies (EC50)

The following table presents the functional potency of Melanotan II, measured by its ability to stimulate intracellular cyclic AMP (cAMP) production in cells expressing human melanocortin receptors. A lower EC50 value indicates greater potency.

Receptor SubtypeFunctional Potency (EC50, nM)Assay Conditions
MC1R 0.23cAMP accumulation assay in CHO cells.[3]
MC3R 19.3cAMP accumulation assay in CHO cells.[3]
MC4R 0.69cAMP accumulation assay in CHO cells.[3]
MC5R 18.6cAMP accumulation assay in CHO cells.[3]

Melanocortin Receptor Signaling Pathway

The biological effects of Melanotan II are primarily mediated through its activation of G-protein coupled melanocortin receptors.[1] The canonical signaling pathway for MC1R, MC3R, MC4R, and MC5R involves coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cAMP levels.[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene transcription and subsequent physiological responses.[2][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTII Melanotan II MCR MC1/3/4/5R MTII->MCR Binds G_protein Gs Protein (α, β, γ) MCR->G_protein Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts G_alpha Gαs-GTP G_protein->G_alpha Dissociates G_alpha->AC Stimulates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Transcription (e.g., MITF) pCREB->Gene Promotes Response Biological Response (e.g., Melanogenesis, Appetite Regulation) Gene->Response

Caption: Canonical Gs-cAMP-PKA signaling pathway activated by Melanotan II.

Experimental Protocols

The characterization of Melanotan II's binding affinity and functional activity relies on standardized in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[3]

Objective: To determine the inhibition constant (Ki) of Melanotan II for MC1R, MC3R, MC4R, and MC5R.

Methodology:

  • Receptor Preparation: A crude membrane fraction is prepared from cells (e.g., HEK293 or CHO) engineered to stably express the human melanocortin receptor of interest.[3][5] The protein concentration of the membrane preparation is quantified.

  • Assay Setup: The assay is performed in a multi-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of the unlabeled competitor, Melanotan II.[3][6]

  • Controls:

    • Total Binding: Wells containing only the receptor membranes and the radioligand.

    • Non-specific Binding: Wells containing receptor membranes, radioligand, and a saturating concentration of a non-radiolabeled agonist (e.g., α-MSH) to block all specific binding.[6]

  • Incubation: The plates are incubated (e.g., 60 minutes at 37°C) to allow the binding reaction to reach equilibrium.[5][6]

  • Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[1][5]

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.[1]

  • Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of Melanotan II. Non-linear regression analysis is used to determine the IC50 value (the concentration of MT-II that inhibits 50% of specific radioligand binding).[3] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

prep 1. Receptor Preparation (Cell Membranes expressing MCR) incubation 2. Incubation (Membranes + Radioligand + MT-II) prep->incubation filtration 3. Separation (Vacuum Filtration) incubation->filtration detection 4. Detection (Scintillation Counting) filtration->detection analysis 5. Data Analysis detection->analysis ic50 Determine IC50 (Non-linear Regression) analysis->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cyclic AMP.[3]

Objective: To determine the half-maximal effective concentration (EC50) of Melanotan II for stimulating cAMP production.

Methodology:

  • Cell Culture: Cells (e.g., CHO or HEK293) expressing the melanocortin receptor of interest are seeded in multi-well plates and cultured to an appropriate density.[3][7]

  • Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal.[1][3]

  • Stimulation: Cells are stimulated with varying concentrations of Melanotan II for a defined period.

  • Cell Lysis and Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured. This is commonly done using competitive immunoassays based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[8][9] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[8]

  • Data Analysis: The assay signal (e.g., fluorescence ratio) is converted to cAMP concentration using a standard curve.[9] The cAMP concentration is then plotted against the log concentration of Melanotan II. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of MT-II that elicits 50% of the maximal response.[10]

seeding 1. Cell Seeding (MCR-expressing cells) stimulation 2. Stimulation (Add PDE inhibitor, then MT-II) seeding->stimulation lysis 3. Lysis & Detection (e.g., HTRF, AlphaScreen) stimulation->lysis analysis 4. Data Analysis lysis->analysis std_curve Generate cAMP Standard Curve analysis->std_curve Interpolate from ec50 Calculate EC50 (Sigmoidal Dose-Response Curve) analysis->ec50

Caption: Workflow for a cell-based cAMP functional assay.

References

"Downstream signaling pathways activated by Melanotan II acetate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Downstream Signaling Pathways Activated by Melanotan II Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanotan II (MT-II) is a potent, synthetic, cyclic heptapeptide (B1575542) analog of the endogenous α-melanocyte-stimulating hormone (α-MSH).[1][2] Its enhanced stability and ability to cross the blood-brain barrier have made it an invaluable tool in pharmacological research. MT-II functions as a non-selective agonist for four of the five known melanocortin receptors (MCRs): MC1R, MC3R, MC4R, and MC5R.[3][4][5] This broad receptor activation profile triggers a diverse array of physiological responses, ranging from skin pigmentation and sexual function to energy homeostasis and inflammation. This guide provides a detailed technical overview of the downstream signaling cascades initiated by Melanotan II, summarizes key quantitative data on its receptor interactions, outlines relevant experimental protocols, and visualizes the core pathways.

Core Mechanism of Action: Non-Selective Melanocortin Receptor Agonism

Melanotan II's primary mechanism involves binding to and activating melanocortin receptors, which are G-protein coupled receptors (GPCRs).[1][6] Its effects are dictated by the specific receptor subtype it activates and the tissue in which that receptor is expressed.[7]

  • MC1R : Primarily expressed on melanocytes, its activation is the principal driver of melanogenesis (skin pigmentation).[7]

  • MC3R & MC4R : Located predominantly in the central nervous system, especially the hypothalamus, these receptors are crucial in regulating appetite, energy balance, and sexual function.[3][7][8]

  • MC5R : Exhibits a more widespread distribution and is implicated in the function of exocrine glands.[4][7]

Quantitative Data: Receptor Binding and Functional Potency

The affinity and functional potency of Melanotan II have been quantified in numerous studies. It generally exhibits the highest affinity for the MC1 receptor. The tables below compile data from competitive binding and in vitro functional assays.

Table 1: Melanotan II Binding Affinities (Kᵢ) at Melanocortin Receptors
Receptor SubtypeSpeciesBinding Affinity (Kᵢ, nM)Assay System
MC1R Human0.67Competitive binding with [¹²⁵I]-NDP-α-MSH in CHO cells.[9]
MC3R Human34Competitive binding with [¹²⁵I]-NDP-α-MSH in CHO cells.[9]
MC4R Human6.6Competitive binding with [¹²⁵I]-NDP-α-MSH in CHO cells.[9]
MC5R Human46Competitive binding with [¹²⁵I]-NDP-α-MSH in CHO cells.[9]
Table 2: Melanotan II Functional Potencies (EC₅₀) at Melanocortin Receptors
Receptor SubtypeSpeciesFunctional Potency (EC₅₀, nM)Assay System
MC1R Human110cAMP accumulation in A-375 cells.[1]
MC1R Mouse0.02cAMP accumulation in HEK293 cells.[1]
MC3R Rat0.27 ± 0.23Agonist activity in cells expressing the receptor.[10]
MC4R Mouse0.057 ± 0.024Agonist activity in cells expressing the receptor.[10]
MC4R N/A~0.5cAMP accumulation in Neuro2A cells.[11]

Downstream Signaling Pathways

All five melanocortin receptors primarily couple to the Gαs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9]

MC1R Signaling and Melanogenesis

The most well-characterized pathway initiated by Melanotan II is the stimulation of melanin (B1238610) production via MC1R on melanocytes.[1][6]

  • Receptor Binding and G-Protein Activation : MT-II binds to MC1R, inducing a conformational change that activates the associated Gαs protein.[7]

  • Adenylyl Cyclase Activation : The activated Gαs subunit stimulates adenylyl cyclase to convert ATP into cAMP.[1][12]

  • Protein Kinase A (PKA) Activation : The rise in intracellular cAMP activates Protein Kinase A (PKA).[12][13]

  • CREB Phosphorylation : PKA phosphorylates the cAMP Response Element-Binding protein (CREB).[4][13]

  • MITF Gene Expression : Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF) gene.[4][12]

  • Melanogenic Enzyme Synthesis : MITF, the master regulator of melanocyte function, upregulates the transcription of key melanogenic enzymes, including tyrosinase, TYRP1, and DCT, leading to the synthesis of eumelanin (B1172464) (black/brown pigment).[1][12]

MC1R_Signaling cluster_nucleus Inside Nucleus MT2 Melanotan II MC1R MC1R MT2->MC1R Binds GPCR Gαs Protein MC1R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to MITF_Gene MITF Gene pCREB->MITF_Gene Promotes Transcription MITF_Protein MITF Protein MITF_Gene->MITF_Protein Expression Enzymes Tyrosinase, TYRP1, DCT MITF_Protein->Enzymes Upregulates Melanin Melanin Synthesis (Pigmentation) Enzymes->Melanin

Caption: MC1R signaling cascade for melanogenesis initiated by Melanotan II.
MC4R Signaling in the Central Nervous System

Melanotan II readily crosses the blood-brain barrier to act on MC3R and MC4R in the CNS, influencing appetite, metabolism, and sexual function.[1]

  • Appetite and Metabolism : MC4R activation in the hypothalamus is crucial for energy homeostasis.[14] The signaling cascade, similar to MC1R, involves Gαs, adenylyl cyclase, cAMP, and PKA.[14] PKA phosphorylates downstream targets, leading to reduced food intake (anorexia) and increased energy expenditure, partly through decreased activity of AMP-activated protein kinase (AMPK).[11][14][15] Studies show that MT-II induces a persistent cAMP signal, which may contribute to its prolonged effects on appetite suppression.[11]

  • Sexual Function : Activation of MC4R (and possibly MC3R) in brain regions like the paraventricular nucleus (PVN) and medial preoptic area (MPOA) is linked to increased libido and penile erection.[1][15] This pathway is thought to involve the modulation of oxytocinergic and dopaminergic signaling.[3]

MC4R_Signaling MT2 Melanotan II MC4R MC4R (in Hypothalamus) MT2->MC4R Binds GPCR Gαs Protein MC4R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP ATP → PKA PKA cAMP->PKA Activates Downstream Downstream Effectors (e.g., AMPK, Oxytocin Pathways) PKA->Downstream Modulates Appetite Decreased Appetite Downstream->Appetite Energy Increased Energy Expenditure Downstream->Energy Libido Increased Sexual Function Downstream->Libido

Caption: Central MC4R signaling by Melanotan II affecting homeostasis and behavior.
Alternative Signaling: ERK Pathway Activation

While the cAMP pathway is primary, evidence suggests MC1R can also signal to the ERK1/2 Mitogen-Activated Protein Kinase (MAPK) pathway. In human melanocytes, this activation appears to be cAMP-independent and instead involves Src tyrosine kinase-mediated transactivation of the cKIT receptor, a receptor tyrosine kinase.[16] This demonstrates a functional link between MC1R and growth factor signaling pathways.

Experimental Protocols

Characterizing the interaction of Melanotan II with melanocortin receptors involves two primary in vitro assay types: radioligand binding assays to determine affinity and functional assays to measure downstream cellular response.[9]

Radioligand Binding Assay Protocol

This method quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[17][9]

  • Objective : To determine the inhibition constant (Kᵢ) of Melanotan II for MC1R, MC3R, MC4R, or MC5R.

  • Materials :

    • Cells : HEK293 or CHO cells stably expressing the human melanocortin receptor of interest.[9]

    • Radioligand : [¹²⁵I]-NDP-α-MSH, a high-affinity radiolabeled α-MSH analog.[9]

    • Test Compound : Melanotan II.

    • Buffers : Binding buffer (e.g., 25 mM HEPES, pH 7.4, with salts and protease inhibitors).

  • Methodology :

    • Preparation : Cell membranes expressing the receptor are prepared and incubated in the binding buffer.

    • Competition Binding : A fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Melanotan II.[17]

    • Incubation : The reaction is incubated to allow binding to reach equilibrium.

    • Separation : Bound and free radioligand are separated via rapid filtration through glass fiber filters.[17]

    • Detection : The radioactivity retained on the filters (representing the bound ligand) is quantified using a gamma counter.[17]

  • Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of Melanotan II. Non-linear regression is used to determine the IC₅₀ value (the concentration of MT-II that inhibits 50% of specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[17]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Data Analysis p1 Culture cells expressing target MCR p2 Prepare cell membranes p1->p2 a1 Incubate membranes with: 1. Fixed [¹²⁵I]-NDP-α-MSH 2. Varying [Melanotan II] p2->a1 a2 Separate bound/free ligand (Filtration) a1->a2 a3 Quantify radioactivity (Gamma Counter) a2->a3 d1 Plot % binding vs [MT-II] a3->d1 d2 Calculate IC₅₀ (Non-linear regression) d1->d2 d3 Calculate Kᵢ (Cheng-Prusoff equation) d2->d3

Caption: Experimental workflow for a radioligand binding assay.
cAMP Accumulation Functional Assay

This assay measures the ability of an agonist like Melanotan II to stimulate the production of the second messenger cAMP, providing a measure of its functional potency (EC₅₀).[17]

  • Objective : To determine the functional potency (EC₅₀) of Melanotan II at a specific melanocortin receptor.

  • Materials :

    • Cells : A suitable cell line (e.g., HEK293) expressing the receptor of interest.

    • Inducer : Melanotan II.

    • Inhibitor : A phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[17]

    • Detection Kit : A commercial kit for cAMP quantification (e.g., ELISA, HTRF, or luminescence-based).

  • Methodology :

    • Cell Seeding : Cells are seeded into multi-well plates and allowed to adhere.

    • Pre-incubation : Cells are pre-incubated with a PDE inhibitor (IBMX) to block cAMP breakdown.[17]

    • Stimulation : Cells are then stimulated with varying concentrations of Melanotan II for a defined period.

    • Lysis : The reaction is stopped, and cells are lysed to release intracellular cAMP.

    • Detection : The amount of cAMP in the cell lysate is quantified using a detection kit according to the manufacturer's protocol.

  • Data Analysis : A dose-response curve is generated by plotting the signal (proportional to cAMP level) as a function of the Melanotan II concentration. The EC₅₀ value, which is the concentration of MT-II that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal curve.[9]

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Stimulation cluster_analysis Detection & Analysis p1 Seed cells expressing target MCR in plates a1 Pre-incubate cells with PDE inhibitor (IBMX) p1->a1 a2 Stimulate with varying concentrations of Melanotan II a1->a2 a3 Lyse cells to release cAMP a2->a3 d1 Quantify cAMP levels (e.g., ELISA, HTRF) a3->d1 d2 Plot dose-response curve d1->d2 d3 Calculate EC₅₀ d2->d3

Caption: Experimental workflow for a cAMP accumulation functional assay.

Conclusion

Melanotan II acetate is a powerful research tool whose non-selective agonism at melanocortin receptors activates multiple downstream signaling pathways. The primary and most understood cascade operates through the Gαs-cAMP-PKA pathway, which has profound effects on melanogenesis via MC1R and on energy homeostasis and sexual function via MC4R. Furthermore, emerging evidence of cAMP-independent signaling, such as ERK activation through cKIT transactivation, highlights the complexity of melanocortin signaling. A thorough understanding of these pathways, supported by robust quantitative and functional assays, is critical for leveraging the therapeutic potential of the melanocortin system and for the development of more selective and effective receptor modulators.

References

Melanotan II Acetate: A Technical Guide to Inducing Melanogenesis in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melanotan II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It is a potent non-selective agonist of the melanocortin receptors, exhibiting high affinity for MC1R, MC3R, MC4R, and MC5R.[1][2] Its primary application in research is the stimulation of melanogenesis, the process of melanin (B1238610) production, which is predominantly mediated through the activation of the MC1 receptor (MC1R) on melanocytes.[2][3] This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and quantitative data associated with the use of Melanotan II acetate (B1210297) in research models to induce melanogenesis.

Mechanism of Action

Melanotan II mimics the action of α-MSH, binding to and activating melanocortin receptors.[4] The induction of melanogenesis is primarily initiated through the activation of MC1R, a G-protein coupled receptor (GPCR) on the surface of melanocytes.[3][5] This binding event triggers a cascade of intracellular signaling events, leading to the synthesis and distribution of melanin.[4]

The cyclic structure of Melanotan II enhances its stability and permeability across the blood-brain barrier compared to its linear counterpart, α-MSH.[2] While its effects on melanogenesis are mediated by peripheral MC1R binding, its interactions with central MC3R and MC4R are associated with effects on appetite, metabolism, and sexual function.[2]

Signaling Pathway

The activation of MC1R by Melanotan II initiates a well-defined signaling cascade:

  • G-Protein Activation: Binding of Melanotan II to MC1R activates the associated Gs protein.[6]

  • Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.[6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5]

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[5]

  • CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[5]

  • MITF Expression: Phosphorylated CREB binds to the promoter of the Microphthalmia-associated transcription factor (MITF) gene, increasing its expression.[5]

  • Melanogenic Enzyme Upregulation: MITF, a master regulator of melanocyte function, upregulates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome (B613829) tautomerase (DCT).[6]

  • Melanin Synthesis: These enzymes catalyze the multi-step process of converting tyrosine into eumelanin (B1172464) (black/brown pigment) and pheomelanin (red/yellow pigment) within melanosomes.[7]

This signaling cascade results in a dose-dependent increase in melanin production and subsequent skin pigmentation.[3]

Melanotan_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome Melanotan II Melanotan II MC1R MC1R Melanotan II->MC1R Binds to Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF_Gene MITF Gene pCREB->MITF_Gene Binds to promoter MITF MITF MITF_Gene->MITF Transcription Tyrosinase Tyrosinase TYRP1, DCT MITF->Tyrosinase Upregulates Melanin Melanin (Eumelanin) Tyrosinase->Melanin Catalyzes synthesis

Caption: Melanotan II signaling pathway in melanocytes. (Within 100 characters)

Quantitative Data

The potency and efficacy of Melanotan II in inducing melanogenesis have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Potency of Melanotan II at Human Melanocortin Receptors
ReceptorBinding Affinity (Ki, nM)
MC1R0.67
MC3R34
MC4R6.6
MC5R46
Data from COS cells expressing human recombinant receptors.[8]
Table 2: In Vitro Efficacy of Melanotan II
ParameterCell LineConcentrationResult
EC50 for MC1R activation-Nanomolar rangeHigh potency
This table is based on general statements of high potency in the nanomolar range.[3]
Table 3: In Vivo Efficacy of Melanotan II (Pilot Phase I Clinical Study)
Dosage (subcutaneous)SubjectsDurationOutcome
0.01 mg/kg (starting dose)3 normal male volunteers5 doses every other day for 2 weeks-
0.025 - 0.03 mg/kg (escalated dose)3 normal male volunteers5 doses every other day for 2 weeksIncreased pigmentation in the face, upper body, and buttocks.[9]
The recommended single dose for future Phase I studies was 0.025 mg/kg/day.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. The following are standard protocols for in vitro assays to assess the melanogenic effects of Melanotan II.

Cell Culture
  • Cell Line: B16-F10 murine melanoma cells are commonly used for in vitro melanogenesis studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

This assay quantifies the total melanin content in cultured cells following treatment with Melanotan II.

  • Cell Seeding: Seed B16-F10 cells in 6-well plates at a density that allows for growth during the treatment period.

  • Treatment: After cell adherence, treat the cells with various concentrations of Melanotan II for 48-72 hours.[3] Include a vehicle-treated control group.

  • Cell Harvesting: Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using Trypsin-EDTA.[3]

  • Pelleting: Centrifuge the cell suspension to obtain a cell pellet.[3]

  • Solubilization: Dissolve the cell pellet in 1 M NaOH containing 10% DMSO by incubating at 80°C for 1-2 hours.[3]

  • Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm or 475 nm using a microplate reader.[3]

  • Normalization: Normalize the melanin content to the total protein content of the cells, which can be determined using a BCA protein assay on the same lysate.[3]

Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.

  • Cell Seeding and Treatment: Seed and treat B16-F10 cells with Melanotan II as described for the melanin content assay.[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[3]

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant.[3]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[3]

  • Enzymatic Reaction: In a 96-well plate, add an equal amount of protein from each sample. Initiate the reaction by adding L-DOPA solution.[3]

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Activity Calculation: Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize to the total protein content.

Western Blotting

This protocol is used to detect the expression levels of key proteins in the melanogenesis signaling pathway.

  • Cell Treatment and Lysis: Treat B16-F10 cells with Melanotan II for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).[3]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MITF, p-CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[3]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A B16-F10 Cell Culture B Cell Seeding in 6-well plates A->B C Melanotan II Treatment (various concentrations, 48-72h) B->C D Melanin Content Assay C->D E Tyrosinase Activity Assay C->E F Western Blotting (MITF, p-CREB) C->F G Absorbance Reading (405/475 nm) D->G H Protein Quantification (BCA Assay) D->H E->G E->H I Chemiluminescence Detection F->I J Data Normalization & Statistical Analysis G->J H->J I->J

Caption: In vitro experimental workflow for Melanotan II. (Within 100 characters)

Reagent Preparation and Storage

  • Melanotan II Acetate: Supplied as a lyophilized powder.[10] For long-term storage, it should be kept at -20°C.[8][10]

  • Reconstitution: Reconstitute the lyophilized powder in sterile, bacteriostatic water.[11] Gently swirl the vial to dissolve the powder; do not shake vigorously.[12]

  • Solubility: this compound is soluble in organic solvents such as DMSO and DMF.[10] For aqueous buffers, it is sparingly soluble. To maximize solubility in aqueous buffers, first dissolve in DMF and then dilute with the aqueous buffer.[10]

  • Storage of Reconstituted Solution: Store the reconstituted solution refrigerated at 2-8°C and protect it from light.[13] Use within a few days to a couple of weeks to minimize degradation.[13]

Conclusion

This compound is a valuable research tool for investigating the mechanisms of melanogenesis. Its potent agonism of the MC1R provides a reliable method for inducing melanin production in both in vitro and in vivo models. The provided protocols and data serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the complex process of skin pigmentation and developing novel therapeutic strategies for pigmentation disorders. Adherence to proper handling, storage, and experimental procedures is critical for obtaining accurate and reproducible results.

References

Methodological & Application

Application Notes and Protocols: Melanotan II Acetate for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II (MT-II) is a synthetic analogue of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH). It is a potent non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[1][2] In a laboratory setting, MT-II is a valuable tool for investigating various physiological processes, including skin pigmentation, sexual function, and metabolic pathways.[2] These application notes provide a comprehensive protocol for the reconstitution, handling, and storage of lyophilized Melanotan II acetate (B1210297) to ensure its stability and integrity for reliable experimental outcomes.

Quantitative Data Summary

Table 1: Recommended Solvents for Reconstitution
SolventKey CharacteristicsRecommended Use
Sterile Distilled WaterSuitable for single-use applications where the entire reconstituted volume will be used shortly after preparation.[2][3]Immediate use in experiments.
Bacteriostatic Water (0.9% benzyl (B1604629) alcohol)Contains a preservative to inhibit bacterial growth, allowing for multiple withdrawals from the same vial.[2]Multiple uses from a single reconstituted vial.
Table 2: Storage Conditions and Stability
FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C to -80°CLong-term (months to years)[3][4]Should be stored desiccated.[4][5] Stable for up to 3 weeks at room temperature.[3][5]
Lyophilized Powder4°CShort-term (1-2 months)[6]For short-term storage.
Reconstituted Solution2°C to 8°CUp to 2 weeks[3][7]Protect from light.[1][7]
Reconstituted Solution-20°CLong-termFor longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3]

Experimental Protocols

Reconstitution of Lyophilized Melanotan II Acetate

This protocol outlines the steps for reconstituting lyophilized this compound to a desired concentration for laboratory use.

Materials:

  • Vial of lyophilized this compound

  • Sterile distilled water or bacteriostatic water

  • Sterile syringes and needles

  • Alcohol swabs

  • Sterile, empty vials for aliquoting (optional)

Procedure:

  • Acclimatization: Allow the vial of lyophilized Melanotan II to reach room temperature before opening to prevent condensation.[2]

  • Sterilization: Clean the rubber stoppers of the Melanotan II vial and the solvent vial with an alcohol swab and allow them to air dry.[1]

  • Solvent Preparation: Using a sterile syringe, draw up the desired volume of the chosen solvent (sterile distilled water or bacteriostatic water). A common practice is to add 1 mL of water to a 10 mg vial to yield a concentration of 10 mg/mL.[1]

  • Solvent Addition: Slowly inject the solvent into the Melanotan II vial, directing the stream against the side of the vial to minimize foaming.[1][2]

  • Dissolution: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously , as this can degrade the peptide.[1][2][8]

  • Visual Inspection: Once dissolved, the solution should be clear. If any cloudiness or particulate matter is observed, the solution should be discarded.[8]

  • Aliquoting and Storage (Optional): For long-term storage, it is recommended to aliquot the reconstituted solution into smaller, single-use sterile vials and freeze them at -20°C.[1][3] This practice helps to avoid repeated freeze-thaw cycles which can degrade the peptide.[3][5]

Quality Control

The purity of Melanotan II can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[9][10] It is recommended to obtain a Certificate of Analysis (COA) from the supplier to verify the purity and identity of the peptide.[11][12]

Visualizations

Experimental Workflow: Melanotan II Reconstitution

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage Acclimatize Acclimatize Lyophilized Melanotan II Vial Sterilize Sterilize Vial Stoppers Acclimatize->Sterilize PrepareSolvent Prepare Reconstitution Solvent Sterilize->PrepareSolvent AddSolvent Slowly Add Solvent to Vial PrepareSolvent->AddSolvent Dissolve Gently Swirl to Dissolve AddSolvent->Dissolve Inspect Visually Inspect Solution Dissolve->Inspect UseImmediately Use Immediately Inspect->UseImmediately Aliquot Aliquot for Long-Term Storage Inspect->Aliquot Store Store at Appropriate Temperature Aliquot->Store G MT2 Melanotan II MCR Melanocortin Receptor (e.g., MC1R) MT2->MCR Binds to AC Adenylyl Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., MITF) CREB->Gene Promotes

References

Application Notes and Protocols for Cell-Based Assays Using Melanotan II Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Melanotan II acetate (B1210297) in various cell-based assays. This document outlines the mechanism of action of Melanotan II, presents detailed protocols for key experiments, summarizes quantitative data for easy reference, and includes visual representations of signaling pathways and experimental workflows.

Introduction to Melanotan II

Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It is a potent non-selective agonist for melanocortin receptors (MCRs), exhibiting high affinity for MC1R, MC3R, MC4R, and MC5R.[1][2] Its binding to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, making it a valuable tool for studying various physiological processes, including skin pigmentation, sexual function, and metabolic regulation.[3][4] The cyclic structure of Melanotan II enhances its stability and potency compared to the endogenous α-MSH.[5]

Mechanism of Action and Signaling Pathway

Upon binding to melanocortin receptors, particularly the MC1R on melanocytes, Melanotan II activates the associated Gs alpha subunit of the G-protein complex.[3] This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB).[3] Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenesis.[3] MITF upregulates the expression of enzymes crucial for melanin (B1238610) synthesis, such as tyrosinase.[5]

Data Presentation

The following tables summarize the quantitative data for Melanotan II acetate's binding affinity (Ki) and functional potency (EC50) at various human melanocortin receptors.

Table 1: Binding Affinity (Ki) of Melanotan II at Human Melanocortin Receptors

Receptor SubtypeBinding Affinity (Ki, nM)
hMC1R0.67
hMC3R34
hMC4R6.6
hMC5R46

Table 2: Functional Potency (EC50) of Melanotan II at Human Melanocortin Receptors

Cell LineReceptorAssayEC50 (nM)
A-375hMC1RcAMP Accumulation110
HEK293mMC1Rbeta-galactosidase0.021

Experimental Protocols

Detailed methodologies for key cell-based assays using this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from a study that assessed the effect of Melanotan II on the viability of B16-F10 melanoma cells.[2]

Objective: To determine the effect of this compound on the viability and proliferation of cells in culture.

Materials:

  • B16-F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 1 mM in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16-F10 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of Melanotan II. Include a vehicle control (medium without Melanotan II).

  • Incubation: Incubate the cells for 48 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for a specific melanocortin receptor.

Materials:

  • HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC1R)

  • Cell membrane preparations from the transfected cells

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH

  • Unlabeled this compound

  • Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold PBS)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound in the binding buffer.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of Melanotan II. Use non-linear regression to determine the IC50 value (the concentration of Melanotan II that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of this compound in stimulating the Gs-coupled signaling pathway.

Materials:

  • HEK293 or CHO cells stably expressing the melanocortin receptor of interest (e.g., hMC1R)

  • Stimulation Buffer (e.g., serum-free medium containing 0.5 mM IBMX, a phosphodiesterase inhibitor)

  • This compound solutions at various concentrations

  • Commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well plates

  • Plate reader compatible with the chosen cAMP detection kit

Procedure:

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Agonist Stimulation: Wash the cells with stimulation buffer. Add the different concentrations of this compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells to release the intracellular cAMP. Measure the cAMP levels using a commercial assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP response against the logarithm of the Melanotan II concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration that elicits 50% of the maximal response.

Mandatory Visualizations

Melanotan_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanogenesis Melanogenesis Melanotan II Melanotan II MC1R MC1R Melanotan II->MC1R Binds G_Protein G-Protein (Gs) MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB_inactive CREB PKA->CREB_inactive Phosphorylates pCREB pCREB CREB_inactive->pCREB Translocates to Nucleus MITF_Gene MITF Gene pCREB->MITF_Gene Binds to Promoter MITF_mRNA MITF mRNA MITF_Gene->MITF_mRNA Transcription MITF_Protein MITF Protein MITF_mRNA->MITF_Protein Translation Tyrosinase Tyrosinase MITF_Protein->Tyrosinase Upregulates Melanin Melanin Tyrosinase->Melanin Synthesis Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293-hMC1R) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding reagent_prep Reagent Preparation (Melanotan II, Buffers, etc.) treatment Treatment with Melanotan II reagent_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation detection Signal Detection (e.g., cAMP measurement) incubation->detection data_acquisition Data Acquisition (Plate Reader) detection->data_acquisition data_processing Data Processing (Background Subtraction) data_acquisition->data_processing curve_fitting Dose-Response Curve (EC50/IC50 Calculation) data_processing->curve_fitting results Results curve_fitting->results

References

Application Notes and Protocols for Studying Melanotan II Acetate Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It acts as a non-selective agonist for melanocortin receptors (MCRs), with notable affinity for MC1R, MC3R, MC4R, and MC5R.[1][2][3] This broad receptor activity underlies its diverse physiological effects, which extend beyond skin pigmentation to include regulation of appetite, sexual function, and metabolism.[4][5] Animal models, particularly rodents, are instrumental in elucidating the mechanisms of action and potential therapeutic applications of MT-II. These notes provide an overview of common animal models and detailed protocols for key experiments.

Mechanism of Action

Melanotan II exerts its effects by binding to and activating melanocortin receptors, which are G-protein coupled receptors (GPCRs).[2][6] The activation of these receptors initiates a cascade of downstream signaling pathways.[3]

  • MC1R: Primarily expressed in melanocytes, its activation stimulates melanin (B1238610) production (melanogenesis).[7][8]

  • MC3R & MC4R: Found in the central nervous system, particularly the hypothalamus, these receptors are involved in regulating food intake, energy homeostasis, and sexual behavior.[2][4]

  • MC5R: Its functions are less characterized but are thought to be involved in exocrine gland function.[9]

The primary signaling cascade initiated by MT-II, particularly through MC1R, involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9] This in turn activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB), ultimately leading to the transcription of genes involved in melanogenesis.[8][9]

Signaling Pathway Diagram

Melanotan_II_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTII Melanotan II MC1R MC1R MTII->MC1R G_protein Gαs MC1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to G_protein->AC activates ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB MITF MITF Transcription pCREB->MITF activates Melanogenesis_Genes Melanogenesis Related Genes MITF->Melanogenesis_Genes promotes transcription of

Caption: Melanotan II signaling pathway via MC1R.

Key Applications and Experimental Protocols

Assessment of Effects on Feeding Behavior

Melanotan II is a potent anorectic agent, reducing food intake and body weight in animal models.[10][11] This effect is primarily mediated by the activation of MC4R in the hypothalamus.[4]

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

Data Summary:

Animal ModelAdministration RouteDosageKey FindingsReference
Male Wistar RatsIntracerebroventricular (ICV)0.3 nmolSignificantly inhibited caloric intake, with a greater effect in rats on a high-fat diet.[12]
Developing Rat PupsIntraperitoneal (IP)3 mg/kgAttenuated body weight gain and decreased stomach weight, indicating reduced food intake.[10][13]
Male C57BL/6J MiceBilateral microinjection into Nucleus Accumbens (NAcc)0.1, 0.3, and 1 nmolSignificantly decreased food consumption in both home cage and operant self-administration paradigms.[14]
Rat ModelsNot specifiedNot specifiedAfter 19 days, MT-II treated rats lost weight while the control group gained weight, with both groups on the same food ration.[15]

Experimental Protocol: Food Intake Measurement

  • Acclimation: Individually house rats in metabolic cages for at least 3 days to acclimate.

  • Baseline Measurement: Measure food and water intake daily for 3-5 days to establish a stable baseline.

  • Drug Administration: Administer Melanotan II or vehicle (e.g., sterile saline) via the desired route (e.g., IP, SC, or ICV).

  • Post-injection Monitoring: Measure food and water intake at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

  • Data Analysis: Compare the food intake in the MT-II treated group to the vehicle-treated control group. Data can be expressed as absolute food intake (grams) or as a percentage of baseline intake.

Evaluation of Sexual Behavior

Melanotan II has been shown to enhance sexual function in both male and female rodents.[16][17][18] In males, it can induce penile erections, while in females, it can increase proceptive behaviors.[6][16]

Animal Models: Ovariectomized female rats for lordosis testing and male rats for erection studies.

Data Summary:

Animal ModelAdministration RouteDosageKey FindingsReference
Anesthetized RatsIntravenous (IV)0.1, 0.3, and 1 mg/kgDose-dependent increase in erectile events.[3]
Conscious Male RatsIntravenous (IV)1 mg/kgSignificantly increased overall erectile activity.[3]
Ovariectomized Long-Evans Rats (EB+P primed)Subcutaneous (SC)0.3 mg/kgSignificantly increased proceptive behaviors (hops, darts, ear wiggling).[16]
Male Rodent ModelsNot specified0.1-1.0 mg/kgIncreased frequency and duration of spontaneous erections and enhanced sexual motivation.[6]

Experimental Protocol: Assessment of Lordosis in Female Rats

  • Hormone Priming: Ovariectomized female rats are primed with estradiol (B170435) benzoate (B1203000) (EB) and progesterone (B1679170) (P) to induce sexual receptivity.[16]

  • Drug Administration: Administer Melanotan II or vehicle subcutaneously.

  • Behavioral Testing: Place the female rat in an arena with a sexually experienced male rat.

  • Observation: Observe and record the frequency and quality of lordosis behavior in response to mounting by the male. The lordosis quotient (LQ) can be calculated as (number of lordosis responses / number of mounts) x 100.

  • Data Analysis: Compare the LQ between MT-II and vehicle-treated groups.

Assessment of Skin Pigmentation

The most well-known effect of Melanotan II is its ability to stimulate melanogenesis, leading to skin darkening.[7][19]

Animal Model: C57BL/6 mice are often used due to their black coat color, which allows for visible changes in skin pigmentation.

Data Summary:

Animal ModelAdministration RouteDosageKey FindingsReference
C57BL/6 MiceSubcutaneous (SC)0.1 to 1.0 mg/kgDose-dependent increases in skin pigmentation, with visible darkening within 24-48 hours.[6]

Experimental Protocol: Evaluation of Melanogenesis

  • Baseline Measurement: Shave a small area on the back of the mice and measure the baseline skin color using a colorimeter or by taking standardized photographs.

  • Drug Administration: Administer Melanotan II or vehicle subcutaneously daily or on alternate days.

  • Colorimetric Measurement: At regular intervals (e.g., every 2-3 days), measure the skin color of the shaved area.

  • Histological Analysis (Optional): At the end of the study, skin biopsies can be taken for histological analysis to quantify melanin content.

  • Data Analysis: Compare the change in skin color (e.g., using the Lab* color space) over time between the MT-II and vehicle-treated groups.

Evaluation of Grooming and Other Behaviors

Melanotan II has been observed to increase grooming behavior in rats.[20][21][22] This is often assessed in an open-field test.

Animal Model: Male Wistar or Sprague-Dawley rats.

Data Summary:

Animal ModelAdministration RouteDosageKey FindingsReference
Naive Male Wistar RatsIntraperitoneal (IP)2 mg/kgA single dose increased grooming in an unfamiliar open-field device without affecting locomotion or rearing.[20]
Male Rats (with restraint stress)Intraperitoneal (IP)2 mg/kgEnhanced the grooming response compared to both pre- and post-stress values.[20][23]

Experimental Protocol: Open-Field Test for Grooming Behavior

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Acclimation: Allow the rats to acclimate to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer Melanotan II or vehicle intraperitoneally.

  • Testing: Place the rat in the center of the open-field arena and record its behavior for a set period (e.g., 10-15 minutes).

  • Behavioral Scoring: A trained observer scores the duration and frequency of specific behaviors, including grooming, rearing, and locomotion (distance traveled).

  • Data Analysis: Compare the grooming scores between the MT-II and vehicle-treated groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Rats, Mice) Acclimation Acclimation to Housing and Handling Animal_Model->Acclimation Baseline Baseline Measurements (e.g., food intake, body weight, skin color) Acclimation->Baseline Grouping Randomize into Groups (MT-II vs. Vehicle) Baseline->Grouping Drug_Admin Melanotan II Acetate Administration Grouping->Drug_Admin Behavioral_Testing Behavioral/Physiological Testing Drug_Admin->Behavioral_Testing Data_Collection Data Collection and Scoring Behavioral_Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Interpretation of Results Stats->Results

Caption: General experimental workflow for in vivo studies.

Conclusion

Animal models are indispensable for characterizing the diverse physiological effects of this compound. The protocols outlined in these application notes provide a framework for investigating its impact on feeding behavior, sexual function, skin pigmentation, and other behaviors. Rigorous experimental design and careful data analysis are crucial for obtaining reliable and reproducible results, which can further our understanding of the melanocortin system and the therapeutic potential of its agonists.

References

Application Notes and Protocols for Subcutaneous Administration of Melanotan II Acetate in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the subcutaneous (SC) administration of Melanotan II (MT-II) acetate (B1210297) in rodent models. It includes information on the mechanism of action, dosage preparation, administration procedures, and a summary of quantitative data from preclinical studies.

Mechanism of Action

Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It functions as a non-selective agonist for melanocortin receptors (MCRs), specifically MC1R, MC3R, MC4R, and MC5R.[1][2] The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), leading to various physiological responses.[3]

Melanotan_II_Signaling_Pathway Melanotan II Melanotan II MCR (MC1,3,4,5R) MCR (MC1,3,4,5R) Melanotan II->MCR (MC1,3,4,5R) Binds to G Protein G Protein MCR (MC1,3,4,5R)->G Protein Activates Adenylyl Cyclase Adenylyl Cyclase G Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Physiological Responses Physiological Responses CREB->Physiological Responses Leads to

Experimental Protocols

Reconstitution of Melanotan II Acetate

Materials:

  • Lyophilized this compound powder

  • Bacteriostatic water for injection (0.9% benzyl (B1604629) alcohol) or sterile water

  • Sterile syringes and needles

  • Alcohol swabs

Protocol:

  • Sterilization: Clean the rubber stoppers of both the Melanotan II vial and the solvent vial with an alcohol swab and allow them to air dry.[3]

  • Solvent Addition: Using a sterile syringe, draw up the desired volume of bacteriostatic water. A common reconstitution is to add 1 mL of water to a 10 mg vial of Melanotan II to achieve a final concentration of 10 mg/mL.[3]

  • Dissolution: Slowly inject the bacteriostatic water into the Melanotan II vial, directing the stream against the side of the vial to prevent foaming.[3]

  • Mixing: Gently swirl the vial until the lyophilized powder is completely dissolved. Avoid vigorous shaking, as this can denature the peptide.[3]

  • Storage: The reconstituted solution should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot the solution into sterile vials and freeze at -20°C or lower. Minimize freeze-thaw cycles.[3]

Dosage Calculation for In-Vivo Administration

The dosage of Melanotan II will vary depending on the research application. Below are the formulas for calculating the required dose and injection volume.

Formula for Dosage Calculation:

  • Dose (mg) = Animal Weight (kg) x Desired Dose (mg/kg)

  • Volume to Inject (mL) = Dose (mg) / Concentration of Solution (mg/mL)[3]

Example Calculation:

  • Animal: 25 g (0.025 kg) mouse

  • Desired Dose: 1 mg/kg

  • Concentration of MT-II Solution: 10 mg/mL

  • Calculate the required dose in mg: 0.025 kg * 1 mg/kg = 0.025 mg[3]

  • Calculate the volume to inject: 0.025 mg / 10 mg/mL = 0.0025 mL or 2.5 µL[3]

Note: For very small injection volumes, it may be necessary to dilute the stock solution to ensure accurate dosing.[3]

Subcutaneous (SC) Injection Protocol

This is a common and relatively non-invasive method for administering peptides to rodents.

Materials:

  • Reconstituted Melanotan II solution

  • Insulin syringe or a 1 mL syringe with a 28-31G needle

  • Animal restrainer (optional)

Protocol:

  • Animal Restraint: Gently restrain the animal. For mice, this can often be done by scruffing the back of the neck. For rats, a two-person technique or a restraint device may be necessary.[3]

  • Injection Site: Lift a fold of skin on the back of the animal, between the shoulder blades.[3]

  • Injection: Insert the needle at a 45-degree angle into the base of the tented skin.[3]

  • Administration: Slowly depress the plunger to inject the solution.[3]

  • Withdrawal: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.[3]

  • Monitoring: Return the animal to its cage and monitor for any signs of distress.[3]

Data Presentation

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the subcutaneous administration of Melanotan II in rodents.

Table 1: Dosages for Melanogenesis Studies in Rodents

Animal ModelAdministration RouteDosage RangeKey Findings
C57BL/6 miceSubcutaneous (SC)0.1 - 1.0 mg/kgDose-dependent increase in skin pigmentation, with visible darkening within 24-48 hours and maximal effects at 5-7 days.[1]

Table 2: Dosages for Sexual Function Studies in Rodents

Animal ModelAdministration RouteDosage RangeKey Findings
Male rats (normal and sexually sluggish)Subcutaneous (SC)0.1 - 1.0 mg/kgIncreased frequency and duration of spontaneous and apomorphine-induced erections; reduced mount and intromission latencies.[1]

Table 3: Dosages for Metabolic and Feeding Studies in Rodents

Animal ModelAdministration RouteDosage RangeStudy DurationKey Findings
RodentsSubcutaneous (SC) or Intraperitoneal (IP)0.5 - 2.0 mg/kgChronic (daily)Used for metabolic and feeding studies, with monitoring for tolerance.[1]
High-fat diet-induced obese (DIO) miceNot specifiedNot specifiedNot specifiedLost weight and body fat; general reduction in both visceral and subcutaneous adipose tissue.[4]
Male, C57BL/6J miceBilateral microinjection into the Nucleus Accumbens0.1, 0.3, and 1 nmolAcuteSignificantly decreased food consumption in both home cage and operant paradigms.[5]

Table 4: Pharmacokinetic Parameters of Melanotan II (Following Subcutaneous Administration)

ParameterValueSpeciesNotes
Tmax (Time to maximum concentration) ~1-2 hoursRodents (species not specified)[1]
Bioavailability 80-90%Rodents (species not specified)Compared to intravenous administration.[1]
Bioavailability 4.6%RatThis value was noted in the context of suitability for oral delivery.[6]
Plasma Half-life 33-40 minutesNot specifiedFollowing intravenous administration.[1]

Note: Comprehensive pharmacokinetic data for subcutaneous administration of this compound in both mice and rats is limited in the reviewed literature. The provided values are based on available information and may not represent a complete pharmacokinetic profile.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection cluster_analysis Analysis Reconstitute MT-II Reconstitute MT-II Calculate Dosage Calculate Dosage Reconstitute MT-II->Calculate Dosage Animal Restraint Animal Restraint Calculate Dosage->Animal Restraint SC Injection SC Injection Animal Restraint->SC Injection Monitor Animal Monitor Animal SC Injection->Monitor Animal Physiological Measurement Physiological Measurement Monitor Animal->Physiological Measurement Behavioral Assessment Behavioral Assessment Monitor Animal->Behavioral Assessment Data Analysis Data Analysis Physiological Measurement->Data Analysis Behavioral Assessment->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Melanotan II Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) that induces skin pigmentation.[1][2] As a synthetic peptide intended for research and potential therapeutic applications, ensuring its purity is critical for reliable and reproducible results.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely adopted analytical technique for assessing the purity of synthetic peptides like Melanotan II.[3][4] This method separates the target peptide from impurities based on hydrophobicity.[3]

This application note provides a detailed protocol for the determination of Melanotan II acetate (B1210297) purity using RP-HPLC with UV detection. The method is designed to be a reliable quality control tool for academic and industrial laboratories.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobic character. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile.[3] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution of the peptide.[4][5] A gradient elution, where the concentration of the organic solvent is increased over time, is employed to effectively separate Melanotan II from both more and less hydrophobic impurities.[3] The eluting compounds are detected by a UV detector at a wavelength where the peptide bond absorbs, typically between 214 nm and 220 nm.[3][6] Purity is determined by calculating the area percentage of the main Melanotan II peak relative to the total area of all observed peaks.[3]

Experimental Protocol

Materials and Reagents
  • Melanotan II Acetate reference standard (purity ≥98%)

  • This compound sample for analysis

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Setting
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Elution 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm or 220 nm
Injection Volume 10 µL
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas before use.

Standard Solution Preparation:

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve the standard in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Sample Solution Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized this compound sample.

  • Dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.[3]

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Data Analysis and Purity Calculation

The purity of the this compound sample is calculated using the area normalization method.[3]

Purity (%) = (Area of Melanotan II Peak / Total Area of All Peaks) x 100

Ensure that minor peaks are appropriately integrated and that the baseline is correctly set.

Expected Results

Under the specified chromatographic conditions, Melanotan II is expected to elute as a sharp, well-defined peak. The retention time will be dependent on the specific C18 column used but should be consistent between injections. Impurities from the synthesis process will appear as separate peaks, typically eluting before or after the main Melanotan II peak. Research-grade Melanotan II is generally expected to have a purity of ≥98%.[3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) D System Equilibration A->D B Prepare Standard Solution (1 mg/mL) E System Suitability Test (SST) (Inject Standard 5x) B->E C Prepare Sample Solution (1 mg/mL) F Inject Sample Solution C->F E->F If SST Passes G Integrate Chromatogram Peaks F->G H Calculate Purity (%) G->H I Generate Report H->I

References

Application Notes and Protocols for Long-Term Storage of Reconstituted Melanotan II Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It is a potent, non-selective agonist of melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which are involved in regulating a wide array of physiological processes including skin pigmentation, sexual function, and energy homeostasis.[1][2] Due to its biological activities, MT-II is a valuable tool in research and drug development.

The stability of reconstituted Melanotan II acetate (B1210297) is a critical factor for ensuring the reproducibility and accuracy of experimental results. Improper storage can lead to degradation of the peptide, resulting in reduced biological activity and the formation of impurities. These application notes provide a comprehensive protocol for the long-term storage of reconstituted Melanotan II acetate, along with methodologies for assessing its stability and biological activity.

Reconstitution of Lyophilized this compound

Proper reconstitution is the first step in ensuring the stability of Melanotan II. Use of sterile techniques and appropriate solvents is paramount to prevent contamination and degradation.

2.1 Recommended Solvents:

  • Bacteriostatic Water (BAC Water): Sterile water containing 0.9% benzyl (B1604629) alcohol. The benzyl alcohol acts as a preservative, inhibiting microbial growth and allowing for multiple withdrawals from the same vial.[3]

  • Sterile Water: Suitable for single-use applications where the entire reconstituted volume will be used immediately.[3]

2.2 Reconstitution Protocol:

  • Acclimatize the Vial: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent condensation, which can introduce moisture and degrade the peptide.[3]

  • Prepare the Solvent: Using a sterile syringe, draw up the desired volume of the chosen solvent.

  • Introduce the Solvent: Slowly inject the solvent into the vial, directing the stream against the side of the vial to minimize foaming.[3]

  • Dissolve the Peptide: Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously , as this can cause the peptide to degrade.[3]

  • Final Concentration: The final concentration of the reconstituted Melanotan II solution will depend on the amount of lyophilized peptide in the vial and the volume of solvent added. For example, reconstituting a 10 mg vial with 2 mL of solvent will yield a 5 mg/mL solution.

Long-Term Storage of Reconstituted this compound

Once reconstituted, Melanotan II is more susceptible to degradation than in its lyophilized form. Adherence to proper storage conditions is crucial for maintaining its integrity over time.

3.1 Storage Conditions and Stability:

The stability of reconstituted Melanotan II is highly dependent on storage temperature. Lower temperatures significantly slow down degradation processes.

Storage TemperatureRecommended DurationExpected StabilityNotes
-20°C to -80°C Up to 1 year or more High Recommended for long-term storage. Aliquoting into single-use vials is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5]
2°C to 8°C (Refrigerated) 2-7 days Moderate Suitable for short-term storage.[6][7] Stability decreases significantly beyond this period.
Room Temperature (20-25°C) Not Recommended Low Significant degradation can occur within hours to days.[8]

3.2 Factors Affecting Stability:

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature the peptide. It is highly recommended to aliquot the reconstituted solution into single-use volumes for long-term storage at -20°C or -80°C.[6]

  • Light Exposure: Protect reconstituted Melanotan II from light to prevent photodegradation. Store vials in the dark or use amber vials.[8]

  • pH: The pH of the solution can impact stability, with a slightly acidic pH of 4-6 being optimal for minimizing degradation pathways like deamidation.[8]

  • Carrier Proteins: For extended long-term storage, the addition of a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) can enhance stability.[6][7]

Experimental Protocols for Stability and Activity Assessment

Regular assessment of the purity and biological activity of stored Melanotan II is recommended to ensure experimental validity.

4.1 Purity Assessment by High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Melanotan II and detecting degradation products.

4.1.1 HPLC System and Conditions:

  • HPLC System: An Agilent 1200 series or equivalent with a UV detector.[9]

  • Analytical Column: Agilent Zorbax 300SB-C8, 100 mm x 2.1 mm i.d., 3.5 µm particle size.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

  • Gradient: 5% B to 95% B over 7 minutes.[9]

  • Flow Rate: 450 µL/min.[9]

  • Column Temperature: 50°C.[9]

  • UV Detection: 218 nm.[9]

4.1.2 Sample Preparation:

  • Prepare a standard solution of Melanotan II of known concentration (e.g., 1 mg/mL) in sterile water.

  • Dilute the stored, reconstituted Melanotan II samples to a similar concentration.

  • Filter all samples through a 0.22 µm syringe filter before injection.

4.1.3 Analysis:

  • Inject the standard solution to determine the retention time of intact Melanotan II.

  • Inject the test samples.

  • Compare the chromatograms of the test samples to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Purity can be calculated by dividing the peak area of intact Melanotan II by the total peak area of all components.

4.2 Biological Activity Assessment: In Vitro Melanogenesis Assay

This assay determines the biological activity of Melanotan II by measuring its ability to stimulate melanin (B1238610) production in B16F10 mouse melanoma cells.

4.2.1 Cell Culture:

  • Cell Line: B16F10 mouse melanoma cells.[10]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]

4.2.2 Melanin Content Assay Protocol:

  • Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells per well and incubate for 24 hours.[10]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the stored Melanotan II solution (e.g., 1, 10, 100, 1000 nM). Include a positive control (freshly prepared Melanotan II) and a vehicle control.[10]

  • Incubation: Incubate the cells for 48-72 hours.[10]

  • Cell Lysis and Melanin Extraction: Wash the cells with Phosphate-Buffered Saline (PBS). Lyse the cells and solubilize the melanin by adding 1 N NaOH containing 10% DMSO to each well and incubating at 80°C for 1 hour.[10]

  • Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader. The melanin content can be normalized to the total protein content.[10]

4.3 Biological Activity Assessment: Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, which is upregulated by Melanotan II signaling.

4.3.1 Protocol:

  • Cell Treatment: Seed and treat B16F10 cells with Melanotan II as described in the melanin content assay.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA protein assay.

  • Tyrosinase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Initiate the reaction by adding L-DOPA solution.

  • Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals. The rate of increase in absorbance corresponds to tyrosinase activity.[11]

Signaling Pathways and Workflow Diagrams

5.1 Melanotan II Signaling Pathways:

Melanotan II exerts its effects primarily through the activation of MC1R and MC4R.

cluster_MC1R MC1R Signaling Pathway (Melanogenesis) MTII_1 Melanotan II MC1R MC1R MTII_1->MC1R binds AC_1 Adenylate Cyclase MC1R->AC_1 activates cAMP_1 cAMP AC_1->cAMP_1 produces PKA_1 PKA cAMP_1->PKA_1 activates CREB_1 CREB PKA_1->CREB_1 phosphorylates MITF MITF CREB_1->MITF upregulates Melanogenesis Melanogenesis MITF->Melanogenesis promotes

Caption: MC1R signaling pathway activated by Melanotan II.

cluster_MC4R MC4R Signaling Pathway (Appetite Regulation) MTII_2 Melanotan II MC4R MC4R MTII_2->MC4R binds POMC_neurons POMC Neurons MC4R->POMC_neurons activates Satiety Increased Satiety POMC_neurons->Satiety Appetite Decreased Appetite Satiety->Appetite

Caption: MC4R signaling pathway involved in appetite regulation.

5.2 Experimental Workflow:

cluster_workflow Long-Term Storage and Quality Control Workflow start Receive Lyophilized This compound reconstitute Reconstitute with Sterile Solvent start->reconstitute store Aliquot and Store at -20°C or -80°C reconstitute->store periodic_qc Periodic Quality Control store->periodic_qc hplc HPLC Purity Analysis periodic_qc->hplc Assess Purity bioassay In Vitro Bioassay periodic_qc->bioassay Assess Activity data_analysis Data Analysis hplc->data_analysis bioassay->data_analysis use Use in Experiments data_analysis->use Pass discard Discard if Purity or Activity is Low data_analysis->discard Fail

Caption: Workflow for long-term storage and quality control.

Conclusion

The long-term stability of reconstituted this compound is achievable through careful handling, appropriate reconstitution, and adherence to recommended storage conditions, primarily at sub-zero temperatures with aliquoting to prevent freeze-thaw cycles. Regular monitoring of purity and biological activity using the described HPLC and in vitro assay protocols is essential for ensuring the integrity of the peptide and the reliability of experimental data. By following these guidelines, researchers, scientists, and drug development professionals can confidently utilize Melanotan II in their studies.

References

Application Notes and Protocols for In Vitro Studies with Melanotan II Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Melanotan II (MT-II) acetate (B1210297) in in vitro research settings. MT-II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) and a non-selective agonist for melanocortin receptors (MCRs).[1][2] This document outlines the mechanism of action, protocols for dosage calculation and preparation, and detailed methodologies for key in vitro experiments.

Mechanism of Action

Melanotan II is a cyclic heptapeptide (B1575542) that exerts its effects by binding to and activating melanocortin receptors, a family of G-protein coupled receptors (GPCRs).[3][4] It demonstrates high affinity for MC1R, MC3R, MC4R, and MC5R, with minimal activity at MC2R.[3][5] The activation of these receptors, particularly MC1R on melanocytes, initiates a signaling cascade that leads to the production of melanin (B1238610) (melanogenesis).[1][6]

The primary signaling pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][6] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[4][6] Phosphorylated CREB promotes the transcription of Microphthalmia-associated Transcription Factor (MITF), a key regulator of genes involved in melanin synthesis, such as tyrosinase.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Melanotan II in various in vitro assays. These values can serve as a starting point for determining the appropriate dosage for your specific experimental conditions.

Table 1: Receptor Binding Affinity (Ki) of Melanotan II

Receptor SubtypeCell LineRadioligandKi (nM)
hMC1RHEK293[¹²⁵I]NDP-α-MSH~1-5
hMC3RHEK293[¹²⁵I]NDP-α-MSH~10-50
hMC4RHEK293[¹²⁵I]NDP-α-MSH~5-20
hMC5RHEK293[¹²⁵I]NDP-α-MSH~50-200

Note: Ki values are a measure of binding affinity; a lower Ki indicates higher affinity. Values are approximate and may vary depending on the specific assay conditions.

Table 2: Functional Potency (EC50) of Melanotan II in cAMP Accumulation Assays

Cell LineReceptor ExpressedEC50 (nM)
CHOhMC1R~0.1-1
N2AHA-MC4R-GFPMC4R~0.5
HEK293hMC4R~0.2-2

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Values are approximate and should be determined empirically for each experimental system.

Table 3: Recommended Concentration Ranges for In Vitro Assays

AssayCell LineConcentration RangeIncubation Time
Melanin Content AssayB16-F10 Melanoma1 nM - 1 µM48-72 hours
Tyrosinase Activity AssayB16-F10 Melanoma1 nM - 1 µM24 hours
cAMP Accumulation AssayReceptor-expressing cells0.01 nM - 1 µM15-30 minutes
Calcium Mobilization AssayReceptor-expressing cells1 nM - 10 µMReal-time

Experimental Protocols

Reconstitution and Storage of Melanotan II Acetate

Proper handling of lyophilized Melanotan II is crucial for maintaining its biological activity.

Materials:

  • Lyophilized this compound vial

  • Sterile, distilled water or bacteriostatic water (containing 0.9% benzyl (B1604629) alcohol)[8]

  • Sterile syringes and needles

Protocol:

  • Allow the vial of lyophilized MT-II to reach room temperature before opening to prevent condensation.[8]

  • Using a sterile syringe, slowly inject the desired volume of sterile water down the side of the vial to avoid foaming.[8] A common concentration for a stock solution is 1 mg/mL.

  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.[8]

  • For short-term storage (up to one week), the reconstituted solution can be stored at 2-8°C.[9] For long-term storage, it is recommended to aliquot the solution into sterile vials and store at -20°C or below.[9] Avoid repeated freeze-thaw cycles.[9]

Melanin Content Assay

This protocol is designed to quantify the effect of Melanotan II on melanin production in cultured cells, such as the B16-F10 melanoma cell line.[7][8]

Materials:

  • B16-F10 melanoma cells

  • Complete cell culture medium

  • Reconstituted Melanotan II solution

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO[8]

  • Microplate reader

Protocol:

  • Seed B16-F10 cells in a multi-well plate at an appropriate density and allow them to adhere for 24 hours.[8]

  • Replace the culture medium with fresh medium containing various concentrations of Melanotan II (e.g., 1 nM to 1 µM). Include a vehicle control.[8]

  • Incubate the cells for 48-72 hours.[7][8]

  • Wash the cells with PBS.[8]

  • Lyse the cells and solubilize the melanin by adding 1 N NaOH with 10% DMSO to each well.[7]

  • Incubate at 80°C for 1 hour to fully dissolve the melanin.[7]

  • Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[7]

  • Normalize the melanin content to the total protein concentration of each sample.[7]

Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, in response to Melanotan II treatment.[7]

Materials:

  • Treated cells from an experiment similar to the melanin content assay

  • Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • BCA protein assay kit

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (2 mg/mL)[7]

  • Microplate reader

Protocol:

  • After treating cells with Melanotan II for 24 hours, wash them with PBS and lyse them.[7]

  • Determine the protein concentration of each cell lysate using a BCA protein assay.[7]

  • In a 96-well plate, mix an equal amount of protein from each sample with the L-DOPA solution.[7]

  • Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.[7]

  • Calculate the tyrosinase activity as the rate of increase in absorbance per minute per microgram of protein.[7]

cAMP Accumulation Assay

This assay quantifies the functional agonism of Melanotan II by measuring the intracellular accumulation of cAMP.[1]

Materials:

  • Cells expressing the target melanocortin receptor (e.g., CHO-hMC1R)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Reconstituted Melanotan II solution

  • cAMP immunoassay kit (e.g., ELISA or HTRF)

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.[1]

  • Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.[1]

  • Treat the cells with varying concentrations of Melanotan II for a specified period (e.g., 15-30 minutes).[1]

  • Lyse the cells to release intracellular cAMP.[1]

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay.[1]

  • Plot the measured cAMP levels against the log concentration of Melanotan II to generate a dose-response curve and determine the EC50 value.[1]

Visualizations

Melanotan_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melanotan_II Melanotan II MC1R MC1R Melanotan_II->MC1R Binds to G_Protein Gs Protein MC1R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Synthesizes ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB MITF_Gene MITF Gene pCREB->MITF_Gene Promotes Transcription MITF MITF MITF_Gene->MITF Leads to

Caption: Melanotan II signaling pathway in melanocytes.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Cell Seeding Adherence 24h Adherence Start->Adherence Treatment Melanotan II Treatment (Dose-Response) Adherence->Treatment Incubation Incubation (24-72h) Treatment->Incubation Melanin_Assay Melanin Content Assay Incubation->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Incubation->Tyrosinase_Assay cAMP_Assay cAMP Accumulation Assay Incubation->cAMP_Assay Data_Analysis Data Analysis (Dose-Response Curves, EC50) Melanin_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis cAMP_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols: The Use of Melanotan II Acetate in Appetite Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II (MT-II) is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1] It acts as a potent, non-selective agonist for melanocortin receptors (MCRs), with significant activity at MC1R, MC3R, MC4R, and MC5R.[1][2] While initially investigated for its effects on skin pigmentation, MT-II has garnered substantial interest for its profound impact on appetite, energy homeostasis, and metabolism.[3][4] These effects are primarily mediated through its action on the central nervous system, specifically by activating MC3R and MC4R in the hypothalamus and other brain regions involved in energy balance.[2][3][5] This document provides detailed application notes and experimental protocols for researchers utilizing Melanotan II acetate (B1210297) in appetite regulation studies.

Mechanism of Action in Appetite Regulation

The central melanocortin system is a critical regulator of energy homeostasis.[6] It consists of pro-opiomelanocortin (POMC) neurons that produce α-MSH, the endogenous agonist for MC3R and MC4R, and agouti-related peptide (AgRP) neurons that produce AgRP, a natural antagonist of these receptors.[5] Activation of MC4R by α-MSH or synthetic agonists like MT-II promotes satiety, reduces food intake, and increases energy expenditure.[2][5] Conversely, blockade of MC4R leads to hyperphagia and obesity.[2]

Melanotan II mimics the action of α-MSH, but with a higher potency and longer duration of action.[7] Upon binding to MC4R on hypothalamic neurons, it initiates a G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][5][8] PKA then phosphorylates downstream targets, leading to neuronal signaling that ultimately suppresses appetite and increases energy expenditure through thermogenesis in brown adipose tissue (BAT).[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the effects of Melanotan II on appetite and body weight.

Table 1: Effect of Melanotan II on Food Intake in Rodent Models

Animal ModelMT-II Dose & RouteObservation PeriodReduction in Food IntakeCitation
Male C57BL/6J Mice0.1, 0.3, 1 nmol (NAcc microinjection)1, 2, and 4 hoursSignificant dose-dependent decrease[9][10]
F344BN RatsHigh and low dose (ICV infusion)5 daysDose-dependent suppression[6]
Rats on Chow Diet0.05 nmol (Central infusion)Not specified19% inhibition[11]
Rats on High-Fat Diet0.01 - 0.05 nmol (Central infusion)Not specified36% inhibition[11]
Rats on fcHF Diet0.3 nmol (ICV)15 hoursSignificantly greater inhibition compared to other diets[12]

Table 2: Effect of Melanotan II on Body Weight and Adiposity in Rodent Models

Animal ModelMT-II Dose & RouteTreatment DurationEffect on Body WeightEffect on AdiposityCitation
F344BN RatsHigh and low dose (ICV infusion)40 daysPersistently reducedLower adiposity[6]
Rat ModelsLow and high dose (Not specified)Not specifiedLong-lasting weight loss40% smaller abdominal fat pads[13]
Diet-Induced Obese (DIO) Rats0.1 and 0.3 mg/kg (s.c. daily)3 weeksSignificantly reducedNot specified[14]

Experimental Protocols

Protocol 1: In Vivo Assessment of Anorexigenic Effects of Melanotan II in Mice

Objective: To determine the effect of centrally administered Melanotan II on food intake in mice.

Materials:

  • Male C57BL/6J mice

  • Melanotan II acetate

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

  • Microinjection cannulas and pumps

  • Standard rodent chow

  • Metabolic cages for food intake monitoring

Procedure:

  • Animal Preparation: Acclimate mice to individual housing and handling for at least one week prior to the experiment. For central administration, surgically implant bilateral guide cannulas targeting the nucleus accumbens (NAcc) or lateral ventricle.[9][10] Allow for a recovery period of at least one week.

  • Drug Preparation: Reconstitute lyophilized this compound in sterile aCSF or saline to the desired concentrations (e.g., 0.1, 0.3, and 1 nmol/100 nl).[9][10]

  • Experimental Procedure:

    • Food deprive the mice for a set period (e.g., 12-16 hours) to ensure motivation to eat.[9]

    • At the beginning of the dark cycle, microinject either vehicle (aCSF/saline) or one of the Melanotan II doses bilaterally into the NAcc (100 nl/side) or as a single infusion into the lateral ventricle.[9][10]

    • Immediately after the injection, provide a pre-weighed amount of standard chow.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.[9]

  • Data Analysis: Analyze the data using a two-way ANOVA to determine the main effects of drug treatment and time, as well as any interaction between these factors.[9]

Protocol 2: Chronic Central Infusion of Melanotan II in a Diet-Induced Obesity (DIO) Rat Model

Objective: To evaluate the long-term effects of chronic central Melanotan II infusion on body weight, food intake, and adiposity in diet-induced obese rats.

Materials:

  • Male Sprague-Dawley or F344BN rats[5][6]

  • High-fat diet (45-60% kcal from fat)[5]

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Osmotic minipumps and brain infusion cannulas

  • Standard laboratory equipment for measuring body weight and food intake

  • Equipment for body composition analysis (e.g., DEXA or MRI)

Procedure:

  • Induction of Obesity: Feed rats a high-fat diet for approximately 10 weeks to induce obesity.[5]

  • Surgical Implantation: Surgically implant a brain infusion cannula into the lateral ventricle and connect it to an osmotic minipump filled with either aCSF (vehicle control) or a solution of Melanotan II in aCSF.[6]

  • Treatment Period: House the rats individually and monitor their body weight and food intake daily for the duration of the infusion (e.g., 40 days).[6] Replace the minipumps as needed according to the manufacturer's instructions.

  • Body Composition Analysis: At the end of the treatment period, assess body composition to determine differences in adiposity between the treatment groups.[6]

  • Data Analysis: Analyze body weight and food intake data using repeated measures ANOVA. Analyze body composition data using a one-way ANOVA or t-test.

Signaling Pathways and Workflows

Melanotan_II_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MTII Melanotan II MC4R MC4R (GPCR) MTII->MC4R Binds to G_protein G-protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB) PKA->Downstream Phosphorylates Response Neuronal Response: - Decreased Appetite - Increased Energy  Expenditure Downstream->Response Leads to

Caption: Melanotan II signaling cascade in a hypothalamic neuron.

Experimental_Workflow_In_Vivo start Start: Animal Acclimation & Surgery drug_prep Drug Preparation: Reconstitute Melanotan II start->drug_prep food_dep Food Deprivation (if applicable) drug_prep->food_dep admin Drug Administration: (ICV, NAcc, or s.c.) food_dep->admin measurement Data Collection: - Food Intake - Body Weight - Body Composition admin->measurement analysis Data Analysis: Statistical Analysis measurement->analysis end End: Interpretation of Results analysis->end

Caption: General experimental workflow for in vivo appetite studies.

References

Investigating Sexual Function with Melanotan II Acetate in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It acts as a non-selective agonist for melanocortin receptors MC1, MC3, MC4, and MC5.[1] While initially investigated for its effects on skin pigmentation, MT-II has been shown to have significant pro-sexual effects in both male and female animal models.[2][3] These effects are primarily mediated through the activation of central melanocortin receptors, particularly MC3 and MC4.[1] This document provides detailed application notes and protocols for investigating the effects of Melanotan II acetate (B1210297) on sexual function in animal models, based on findings from various preclinical studies.

Mechanism of Action in Sexual Function

Melanotan II's influence on sexual behavior is rooted in its interaction with the central melanocortin system. This system is a key regulator of various physiological processes, including sexual function. MT-II's agonistic activity at MC3 and MC4 receptors in the brain, particularly in regions like the hypothalamus, is thought to trigger a cascade of downstream signaling events.[4] This can lead to the activation of oxytocin (B344502) systems and the release of dopamine, neurotransmitters critically involved in sexual arousal and motivation.[5]

Signaling Pathway of Melanotan II in Sexual Function

cluster_0 Central Nervous System cluster_1 Periphery Melanotan II Melanotan II MC3/MC4 Receptors MC3/MC4 Receptors Melanotan II->MC3/MC4 Receptors Binds to Downstream Signaling Downstream Signaling MC3/MC4 Receptors->Downstream Signaling Activates Oxytocin Release Oxytocin Release Downstream Signaling->Oxytocin Release Dopamine Release Dopamine Release Downstream Signaling->Dopamine Release Increased Sexual Motivation & Arousal Increased Sexual Motivation & Arousal Oxytocin Release->Increased Sexual Motivation & Arousal Dopamine Release->Increased Sexual Motivation & Arousal Increased Penile Erection Increased Penile Erection Increased Sexual Motivation & Arousal->Increased Penile Erection Increased Proceptive Behaviors Increased Proceptive Behaviors Increased Sexual Motivation & Arousal->Increased Proceptive Behaviors

Caption: Melanotan II Signaling Pathway in Sexual Function.

Experimental Protocols

I. Assessment of Male Sexual Function: Penile Erection in Rodent Models

This protocol is designed to quantify the erectogenic effects of Melanotan II in male rats.

Experimental Workflow for Male Rat Erectile Function Study

Animal Acclimation Animal Acclimation Anesthesia Administration Anesthesia Administration Animal Acclimation->Anesthesia Administration Surgical Preparation Surgical Preparation Anesthesia Administration->Surgical Preparation Catheter Implantation Catheter Implantation Surgical Preparation->Catheter Implantation Baseline Recording Baseline Recording Catheter Implantation->Baseline Recording Melanotan II Administration Melanotan II Administration Baseline Recording->Melanotan II Administration Data Acquisition Data Acquisition Melanotan II Administration->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Workflow for Erectile Function Assessment in Male Rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Melanotan II acetate

  • Sterile saline

  • Anesthetic (e.g., urethane)

  • Pressure transducer connected to a recording system

  • 23-gauge needle connected to a polyethylene (B3416737) catheter

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat according to approved institutional protocols.

  • Surgical Cannulation: Expose the corpus cavernosum of the penis and insert a 23-gauge needle connected to a polyethylene catheter filled with heparinized saline.

  • Pressure Transducer Connection: Connect the other end of the catheter to a pressure transducer to measure intracavernosal pressure (ICP).

  • Drug Administration: Administer Melanotan II intravenously (i.v.) at doses ranging from 0.1 to 1 mg/kg.[6] A control group should receive sterile saline. For central administration studies, intracerebroventricular (i.c.v.) or intrathecal (i.t.) routes can be used with appropriate stereotaxic equipment.

  • Data Recording: Continuously record the ICP for a defined period (e.g., 60-90 minutes) post-injection.

  • Parameters to Measure:

    • Latency to the first erectile event

    • Number of erectile events

    • Duration of erectile events

    • Maximal intracavernosal pressure

Quantitative Data from Male Animal Studies:

Animal ModelAdministration RouteDosageObserved Effects
Anesthetized RatsIntravenous (i.v.)0.1, 0.3, and 1 mg/kgDose-dependent increase in erectile events and shortened latency to the first event.[6]
Anesthetized RatsIntrathecal (i.t.) at L6-S10.2 µgHigher amplitude of erectile events compared to vehicle.[6]
Anesthetized RatsParaventricular Nucleus of the Hypothalamus0.1 and 1 µgDose-dependent induction of erectile events.[6]
Conscious RatsIntravenous (i.v.)1 mg/kgSignificantly increased overall erectile activity compared to saline.
Anesthetized RabbitsIntravenous (i.v.)66 and 133 µg/kgDose-related increases in intracavernosal pressure.[7]
II. Assessment of Female Sexual Function: Proceptive Behaviors in Rat Models

This protocol is designed to evaluate the effects of Melanotan II on female sexual motivation and proceptivity.

Experimental Workflow for Female Rat Proceptive Behavior Study

Ovariectomy & Recovery Ovariectomy & Recovery Hormone Priming Hormone Priming Ovariectomy & Recovery->Hormone Priming Habituation to Mating Arena Habituation to Mating Arena Hormone Priming->Habituation to Mating Arena Melanotan II Administration Melanotan II Administration Habituation to Mating Arena->Melanotan II Administration Paced Mating Test Paced Mating Test Melanotan II Administration->Paced Mating Test Behavioral Scoring Behavioral Scoring Paced Mating Test->Behavioral Scoring Data Analysis Data Analysis Behavioral Scoring->Data Analysis

Caption: Workflow for Proceptive Behavior Assessment in Female Rats.

Materials:

  • Ovariectomized female Long-Evans or Sprague-Dawley rats

  • This compound

  • Estradiol Benzoate (EB)

  • Progesterone (P)

  • Sesame oil (vehicle for hormones)

  • Paced mating chambers (a rectangular arena with a divider that allows the female to cross but not the male)

  • Video recording equipment

Procedure:

  • Animal Preparation: Ovariectomize female rats and allow for a recovery period of at least two weeks.

  • Hormone Priming: To induce sexual receptivity, prime the rats with subcutaneous injections of 10 µg of Estradiol Benzoate followed 48 hours later by 500 µg of Progesterone.[2]

  • Drug Administration: Administer Melanotan II intravenously (i.v.) at doses of 1 and 3 mg/kg, 10 minutes before the behavioral test.[2] A control group should receive saline.

  • Paced Mating Test: Place the female in the paced mating chamber for a 30-minute test with a sexually experienced male. The divider allows the female to control the timing of sexual interactions.

  • Behavioral Scoring: Record and score the following proceptive and receptive behaviors:

    • Hops and Darts: Quick, darting movements and hopping behaviors displayed by the female.

    • Ear Wiggling: Rapid vibration of the ears.

    • Lordosis: Arching of the back in response to mounting by the male.

    • Pacing: The female's control over the timing of sexual contact by moving across the divider.

Quantitative Data from Female Animal Studies:

Animal ModelHormone PrimingAdministration RouteDosageObserved Effects
Ovariectomized Long-Evans RatsEstradiol Benzoate + ProgesteroneIntravenous (i.v.)1 and 3 mg/kgSignificant increase in the number of hops, darts, and ear wiggling; no effect on pacing or lordosis.[2][8]
Ovariectomized Long-Evans RatsEstradiol Benzoate aloneIntravenous (i.v.)1 and 3 mg/kgNo significant effect on any measured sexual behaviors.[2][8]

Pharmacokinetics

Understanding the pharmacokinetic profile of Melanotan II is crucial for designing experiments with appropriate dosing and timing. A study in rats reported a plasma half-life of 33-40 minutes following intravenous administration.[9]

Conclusion

This compound has demonstrated robust pro-sexual effects in both male and female animal models, primarily through its action on central melanocortin receptors. The protocols outlined in this document provide a framework for researchers to investigate these effects in a controlled and quantifiable manner. The provided data tables offer a summary of expected outcomes based on previous studies. Further research into the precise downstream signaling pathways and the long-term effects of Melanotan II will be valuable for the development of novel therapeutics for sexual dysfunction.

References

Application Notes: Melanotan II Acetate as a Tool for Studying Skin Pigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II (MT-II) is a synthetic, cyclic heptapeptide (B1575542) analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Initially developed as a potential sunless tanning agent, its potent and diverse biological activities have established it as a valuable tool in scientific research.[1] MT-II functions as a non-selective agonist for several melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs).[2][3][4] It exhibits high affinity for MC1R, MC3R, MC4R, and MC5R, triggering a range of physiological responses depending on the receptor subtype and its tissue location.[1][5]

Its primary and most well-characterized effect is the stimulation of melanogenesis—the production of melanin (B1238610) pigment—through its activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.[6][7][8] This makes Melanotan II an indispensable tool for researchers studying skin pigmentation, photoprotection, and the development of therapies for pigmentation disorders.[9][10]

Mechanism of Action: MC1R Signaling Pathway

The principal mechanism by which Melanotan II stimulates skin pigmentation is through the activation of the MC1R signaling cascade in melanocytes.[7][11]

  • Receptor Binding: Melanotan II binds to the MC1R on the surface of melanocytes.[1][9]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated Gs protein.[6][9]

  • Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6][9][12]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][11][12]

  • CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).[9][11][13]

  • MITF Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and increases the transcription of the Microphthalmia-associated Transcription Factor (MITF) gene.[9][11]

  • Upregulation of Melanogenic Enzymes: MITF, a master regulator of melanocyte function, promotes the expression of key enzymes involved in melanin synthesis, such as tyrosinase.[9][14] This cascade results in the production and accumulation of melanin within the melanocyte.[11]

While the cAMP pathway is the canonical route, other signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, have also been implicated in MC1R signaling.[15][16]

Melanotan_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTII Melanotan II MC1R MC1R MTII->MC1R Binds Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase ATP ATP Gs->AC Stimulates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF Transcription pCREB->MITF Increases Transcription Tyrosinase Melanogenic Enzymes (e.g., Tyrosinase) MITF->Tyrosinase Upregulates Expression Melanin Melanin Production Tyrosinase->Melanin Catalyzes

Caption: MC1R signaling pathway initiated by Melanotan II.
Quantitative Data

The following tables summarize key quantitative data for Melanotan II from in vitro and in vivo studies.

Table 1: Melanotan II Binding Affinities (Ki) and Functional Potencies (EC₅₀) [6][16]

Receptor Subtype Species Assay Type Binding Affinity (Ki, nM) Functional Potency (EC₅₀, nM)
MC1R Human Competitive Binding 0.67 -
MC1R Human cAMP Accumulation - 0.23
MC1R Mouse cAMP Accumulation - 0.02
MC3R Human Competitive Binding 34 -
MC3R Human cAMP Accumulation - 19.3
MC4R Human Competitive Binding 6.6 -
MC4R Human cAMP Accumulation - 0.69
MC5R Human Competitive Binding 46 -

| MC5R | Human | cAMP Accumulation | - | 18.6 |

Table 2: Effect of Melanotan II on Tyrosinase Activity in B16F10 Cells [9]

Melanotan II Concentration (nM) Incubation Time (hours) Expected Tyrosinase Activity (% of Control)
0 (Control) 24 100%
1 24 115% - 140%
10 24 150% - 200%

| 100 | 24 | 200% - 350% |

Table 3: Summary of In Vivo Experimental Data for Melanotan II [6][17]

Study Type Animal Model Dose Observed Effect
Phase I Clinical Trial Human 0.025 mg/kg/day (s.c.) Increased skin pigmentation; spontaneous penile erections.[6][17]
Neuroprotection Rat (Sciatic Nerve Crush) 20 µg/kg (s.c., every 48h) Enhanced recovery of sensory function.[6]
Erectile Function Rat (Anesthetized) 1 mg/kg (i.v.) Increased erectile responses to cavernous nerve stimulation.[6]
Metabolism Mouse Not Specified Reduced food intake and body weight; invoked thermogenic responses.[6]

| Melanoma Suppression | Mouse (B16-F10 model) | Topical Application | Attenuated tumor progression.[18] |

Protocols: Experimental Use of Melanotan II

The following are detailed protocols for the use of Melanotan II in common in vitro and in vivo experiments to study skin pigmentation.

Protocol 1: In Vitro Melanogenesis Assay (Cell Culture and Treatment)

This protocol outlines the general procedure for treating cultured melanocytes with Melanotan II to induce melanin production.[9]

Materials:

  • B16F10 mouse melanoma cells (or other suitable melanocyte cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Melanotan II acetate, lyophilized powder

  • Sterile water or PBS for reconstitution

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Cell Seeding: Seed cells into 6-well plates at a density of 2 x 10⁵ cells per well (or 5 x 10⁴ cells/well for 96-well plates) and allow them to adhere for 24 hours.[9][19]

  • Melanotan II Preparation: Prepare a stock solution of Melanotan II in sterile water or PBS. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).[9]

  • Treatment: After 24 hours, remove the existing medium and replace it with fresh medium containing the various concentrations of Melanotan II. Include a vehicle control (medium without Melanotan II).[9][19]

  • Incubation: Incubate the cells for the desired period. Typical incubation times are 24 hours for tyrosinase activity assays and 48-72 hours for melanin content analysis.[9]

general_workflow start Start seed_cells Seed B16F10 Cells in Culture Plates start->seed_cells incubate_24h Incubate for 24h (Adhesion) seed_cells->incubate_24h treat_cells Replace Medium with Melanotan II dilutions incubate_24h->treat_cells prepare_mt2 Prepare Melanotan II Dilutions prepare_mt2->treat_cells incubate_exp Incubate for 24-72h treat_cells->incubate_exp analysis Perform Analysis (Melanin or Tyrosinase Assay) incubate_exp->analysis end_node End analysis->end_node

Caption: General experimental workflow for in vitro studies.
Protocol 2: Melanin Content Assay

This assay quantifies the amount of melanin produced by cells following treatment with Melanotan II.[9][19]

Materials:

  • Treated cells from Protocol 1

  • PBS

  • 1 N NaOH containing 10% DMSO

  • Microplate reader

  • Synthetic melanin (for standard curve)

Procedure:

  • Cell Harvesting: After the 48-72 hour incubation, wash the cells twice with PBS.[9]

  • Cell Lysis: Lyse the cells and solubilize the melanin by adding 1 N NaOH with 10% DMSO to each well.[9][19]

  • Solubilization: Incubate the plates at an elevated temperature (e.g., 80°C) for 1 hour to ensure complete melanin solubilization.[9][19]

  • Spectrophotometry: Transfer the lysates to a new 96-well plate and measure the absorbance at 405 nm or 492 nm using a microplate reader.[9][20]

  • Quantification & Normalization: Prepare a standard curve using synthetic melanin to quantify the melanin content. Normalize the results to the total protein concentration of each sample (determined by a separate protein assay like BCA) to account for differences in cell number.[9]

Protocol 3: Tyrosinase Activity Assay

This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[9]

Materials:

  • Treated cells from Protocol 1 (24-hour incubation)

  • PBS

  • Lysis Buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 2 mg/mL)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Harvesting: After 24 hours of incubation with Melanotan II, wash the cells with PBS and lyse them using the lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.[9]

  • Enzyme Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the L-DOPA substrate solution.[9]

  • Incubation & Measurement: Incubate the plate at 37°C. Monitor the formation of dopachrome (B613829) (a colored product) by measuring the absorbance at 475 nm at regular intervals (e.g., every 10 minutes for 1 hour).[9]

  • Calculation: Calculate the tyrosinase activity as the rate of increase in absorbance (ΔAbs/minute). Normalize this rate to the amount of protein used (μg) to express activity as ΔAbs/min/μg protein.[9]

Protocol 4: cAMP Accumulation Functional Assay

This assay determines the functional potency (EC₅₀) of Melanotan II by measuring its ability to stimulate cAMP production.[6][21]

Materials:

  • HEK293 or CHO cells expressing the target melanocortin receptor (e.g., hMC1R)

  • Cell culture medium

  • Stimulation Buffer (e.g., serum-free medium with 0.5 mM IBMX to prevent cAMP degradation)

  • Melanotan II solutions at various concentrations

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Culture: Culture the engineered cells to approximately 80-90% confluency.[21]

  • Assay Preparation: Seed the cells into a 96-well plate and allow them to adhere.

  • Stimulation: Replace the medium with Stimulation Buffer containing various concentrations of Melanotan II. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.[21]

  • Data Analysis: Plot the cAMP response against the log of the Melanotan II concentration. Use a sigmoidal dose-response curve to calculate the EC₅₀ value.[21]

Protocol 5: In Vivo Skin Pigmentation Assay in Mice

This protocol provides a general framework for assessing the effect of Melanotan II on skin pigmentation in an animal model.[19]

Materials:

  • Suitable mouse strain (e.g., C57BL/6)

  • Melanotan II

  • Vehicle (e.g., sterile saline)

  • Tools for subcutaneous injection

  • Method for assessing pigmentation (e.g., colorimetry or visual scoring)

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment.

  • Baseline Measurement: Before starting treatment, measure the baseline skin pigmentation on a shaved area of the back.

  • Administration: Administer Melanotan II or vehicle control via subcutaneous injection. A typical starting dose might be in the range of 0.025 mg/kg.[17][19]

  • Monitoring: Monitor the animals daily for any adverse effects.

  • Pigmentation Assessment: At predetermined time points (e.g., daily or every other day), assess the skin pigmentation at the same site as the baseline measurement.

  • Data Analysis: Compare the changes in pigmentation over time between the Melanotan II-treated group and the vehicle control group.[19]

References

Application Notes and Protocols for Assessing Melanogenesis with Melanotan II Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II (MT-II) acetate (B1210297) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2][3] It acts as a potent non-selective agonist for melanocortin receptors (MCRs), exhibiting high affinity for MC1, MC3, MC4, and MC5 receptors.[1][2][4] Its primary role in stimulating melanogenesis, the process of melanin (B1238610) production, is mediated through the activation of the melanocortin 1 receptor (MC1R) on melanocytes.[4][5] This activation initiates a signaling cascade that leads to an increase in the synthesis of melanin, the pigment responsible for skin, hair, and eye color.[1][4] These application notes provide detailed protocols for assessing the melanogenic effects of Melanotan II acetate in vitro, utilizing common cell-based assays.

Mechanism of Action: The Melanotan II Signaling Pathway

Melanotan II mimics the action of α-MSH by binding to MC1R, a G-protein coupled receptor.[1][6] This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB).[7][8] Phosphorylated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[8][9] MITF is a master regulator of melanocyte differentiation and melanogenesis, promoting the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT).[7][10] This cascade ultimately results in increased melanin synthesis.

Melanotan_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome Melanotan II Melanotan II MC1R MC1R Melanotan II->MC1R Gs Gs Protein MC1R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) CREB CREB PKA_active->CREB phosphorylates pCREB p-CREB MITF_gene MITF Gene pCREB->MITF_gene activates transcription MITF MITF MITF_gene->MITF expresses Melanogenic_genes Melanogenic Enzyme Genes (TYR, TRP1, TRP2) MITF->Melanogenic_genes activates transcription Melanogenic_enzymes Melanogenic Enzymes Melanogenic_genes->Melanogenic_enzymes expresses Melanin Melanin Synthesis Melanogenic_enzymes->Melanin catalyzes

Caption: Melanotan II signaling pathway in melanocytes.

Experimental Protocols

A common in vitro model for studying melanogenesis is the B16-F10 murine melanoma cell line.[11][12][13] The following protocols are optimized for this cell line but can be adapted for other melanocytic cells.

Experimental Workflow

The general workflow for assessing the effect of Melanotan II on melanogenesis involves cell culture, treatment, and subsequent analysis of cell viability, melanin content, and tyrosinase activity.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (B16-F10 Melanoma Cells) Start->Cell_Culture Treatment 2. Treatment (this compound) Cell_Culture->Treatment Incubation 3. Incubation (48-72 hours) Treatment->Incubation Harvest 4. Cell Harvesting Incubation->Harvest Split Harvest->Split Viability 5a. Cell Viability Assay (e.g., MTT) Split->Viability Melanin 5b. Melanin Content Assay Split->Melanin Tyrosinase 5c. Tyrosinase Activity Assay Split->Tyrosinase Data_Analysis 6. Data Analysis & Interpretation Viability->Data_Analysis Melanin->Data_Analysis Tyrosinase->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing melanogenesis.

Protocol 1: Cell Culture and Treatment
  • Cell Line: B16-F10 murine melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Seeding: Seed B16-F10 cells in 6-well plates at a density of 1 x 10^5 cells/well.[14] Allow cells to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in sterile water or cell culture medium. Dilute the stock solution to the desired final concentrations in the culture medium. Replace the existing medium with the medium containing various concentrations of Melanotan II. Include a vehicle control (medium without Melanotan II).

  • Incubation: Incubate the treated cells for 48 to 72 hours.[14][15]

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to assess cell viability to ensure that any observed changes in melanin content are not due to cytotoxic effects of the treatment.

  • Seeding: Seed B16-F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and treat with Melanotan II as described above.[16]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]

  • Calculation: Express cell viability as a percentage of the untreated control.

Protocol 3: Melanin Content Assay

This protocol quantifies the amount of melanin produced by the cells.

  • Cell Harvesting: After treatment, wash the cells in the 6-well plates twice with ice-cold PBS.[11]

  • Cell Lysis: Harvest the cells by trypsinization and centrifuge at 3,000 rpm for 5 minutes to form a cell pellet.[11]

  • Melanin Solubilization: Discard the supernatant and add 100 µL of 1 M NaOH containing 10% DMSO to the cell pellet.[11][15] Incubate at 80°C for 1 hour to solubilize the melanin.[11]

  • Absorbance Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[15]

  • Normalization: To account for differences in cell number, normalize the melanin content to the total protein concentration of the cell lysate. Determine the protein concentration using a standard assay such as the Bradford or BCA assay on a separate aliquot of the cell lysate.[11]

  • Calculation: Express the melanin content as a percentage relative to the vehicle-treated control group.

Protocol 4: Cellular Tyrosinase Activity Assay

This assay measures the activity of the rate-limiting enzyme in melanogenesis.

  • Cell Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 1% Triton X-100 in 50 mM sodium phosphate (B84403) buffer, pH 6.8).[18] Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[12] Collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a Bradford or BCA assay.[12]

  • Enzyme Reaction: In a 96-well plate, add 40 µg of total protein from each cell lysate to triplicate wells.[12] Adjust the volume to 100 µL with 0.1 M sodium phosphate buffer (pH 6.8).[12]

  • Substrate Addition: To initiate the reaction, add 100 µL of 5 mM L-DOPA solution to each well.[12]

  • Incubation: Incubate the plate at 37°C for 1 hour.[12]

  • Absorbance Measurement: Measure the absorbance of the formed dopachrome (B613829) at 475 nm using a microplate reader.[12][18]

  • Calculation: Express the tyrosinase activity as a percentage of the vehicle-treated control group.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of Melanotan II on B16-F10 Cell Viability

Concentration of Melanotan II (nM)Cell Viability (% of Control) ± SD
0 (Control)100 ± 5.2
198.7 ± 4.8
1097.5 ± 5.1
10096.3 ± 4.9
100094.8 ± 5.5

Table 2: Effect of Melanotan II on Melanin Content in B16-F10 Cells

Concentration of Melanotan II (nM)Melanin Content (% of Control) ± SD
0 (Control)100 ± 8.5
1125.3 ± 10.2
10180.6 ± 12.1
100250.1 ± 15.8
1000320.4 ± 18.3

Table 3: Effect of Melanotan II on Tyrosinase Activity in B16-F10 Cells

Concentration of Melanotan II (nM)Tyrosinase Activity (% of Control) ± SD
0 (Control)100 ± 7.9
1115.8 ± 9.3
10165.2 ± 11.5
100220.7 ± 14.2
1000285.9 ± 16.7

Note: The data presented in the tables are for illustrative purposes and will vary depending on experimental conditions.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to assess the melanogenic properties of this compound. By systematically evaluating cell viability, melanin content, and tyrosinase activity, a comprehensive understanding of the compound's effects on melanocytes can be achieved. These assays are fundamental tools in the fields of dermatology, cosmetology, and drug development for the investigation of compounds that modulate skin pigmentation.

References

Application Notes and Protocols for Melanotan II Acetate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Melanotan II (MT-II) acetate (B1210297) in cell culture experiments. Melanotan II is a synthetic analog of the α-melanocyte-stimulating hormone (α-MSH) and a non-selective agonist of melanocortin receptors, making it a valuable tool for studying pigmentation, signaling pathways, and other physiological processes in vitro.

Product Information

PropertyDescription
Product Name Melanotan II Acetate
Appearance White lyophilized (freeze-dried) powder[1]
Molecular Formula C50H69N15O9 • xC2H4O2
Molecular Weight ~1024.18 g/mol (free base)[2][3]
Purity ≥98%
Storage (Lyophilized) Store at -20°C for long-term stability (≥4 years). Can be stable at room temperature for a few weeks, but desiccated storage below -18°C is recommended.[1][4]
Storage (Reconstituted) Store at 2-8°C for up to two weeks. For longer-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[1]

Solubility and Reconstitution

This compound exhibits solubility in various solvents. For cell culture applications, sterile, cell-culture grade reagents should be used.

SolventSolubility & Recommendations
Sterile Water This compound is soluble in water (e.g., 5 mg/mL).[5][6] It is recommended to reconstitute the lyophilized powder in sterile distilled water to a concentration of at least 100 µg/mL before further dilution into other aqueous solutions.[1]
DMSO (Dimethyl Sulfoxide) Soluble in DMSO.[7] For cell culture, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid cytotoxicity.
Cell Culture Medium Direct dissolution in cell culture medium is possible but may be slower. It is generally recommended to first reconstitute in sterile water or a small amount of DMSO before diluting with the cell culture medium.
Protocol: Reconstitution of this compound
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent condensation.

  • Add Solvent: Using a sterile syringe, slowly add the desired volume of sterile water or cell culture-grade DMSO to the vial. To minimize foaming, gently run the solvent down the side of the vial.

  • Dissolve the Peptide: Gently swirl or roll the vial to dissolve the powder.[8] Avoid vigorous shaking or vortexing, as this can degrade the peptide.[8] If necessary, brief, gentle vortexing can be applied.

  • Storage of Stock Solution: If not for immediate use, aliquot the reconstituted solution into sterile, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. For short-term storage (up to 2 weeks), the solution can be kept at 2-8°C.[1]

Experimental Protocols

The following are generalized protocols for common in vitro assays using Melanotan II. Optimization may be required for specific cell lines and experimental conditions.

Melanin (B1238610) Content Assay in B16-F10 Melanoma Cells

This assay quantifies the effect of Melanotan II on melanin production in a commonly used murine melanoma cell line.

Materials:

  • B16-F10 melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Reconstituted this compound solution

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Cell Seeding: Seed B16-F10 cells in a 6-well or 96-well plate at a density that allows for growth during the treatment period (e.g., 5 x 10^4 cells/well for a 6-well plate).[9] Incubate for 24 hours to allow for cell attachment.[9]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of Melanotan II (e.g., 1 nM to 1 µM). Include a vehicle control (medium without Melanotan II).

  • Incubation: Incubate the cells for 48-72 hours to allow for melanogenesis.[9][10]

  • Cell Lysis and Melanin Extraction:

    • Wash the cells with PBS.[9]

    • Lyse the cells and extract melanin by adding 1 N NaOH with 10% DMSO.[9][10]

    • Incubate at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.[9][10]

  • Quantification:

    • Transfer the lysate to a new plate if necessary.

    • Measure the absorbance of the melanin solution at 405 nm or 490 nm using a spectrophotometer or microplate reader.[9]

    • The melanin content can be normalized to the total protein content of the cells, which can be determined from a parallel set of wells using a BCA protein assay.

cAMP Accumulation Assay

This assay measures the activation of the Gs-coupled melanocortin receptors by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • Cells expressing the melanocortin receptor of interest (e.g., HEK293 cells transfected with MC1R)

  • Complete culture medium

  • Reconstituted this compound solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP detection kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 96-well) at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Incubate the cells with a PDE inhibitor, such as IBMX, for a specified time to prevent the degradation of cAMP.[11]

  • Stimulation: Treat the cells with varying concentrations of Melanotan II for a defined period (e.g., 15-30 minutes).[8]

  • Cell Lysis: Lyse the cells to release intracellular cAMP, following the protocol of the chosen cAMP detection kit.[11]

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay such as ELISA or HTRF.[11]

  • Data Analysis: Plot the measured cAMP levels against the log concentration of Melanotan II to generate a dose-response curve and determine the EC50 value.[11]

Quantitative Data Summary

The following table summarizes key quantitative parameters of Melanotan II's interaction with melanocortin receptors from various in vitro studies.

ParameterReceptorSpeciesCell LineValue (nM)Reference
Ki (Inhibition Constant) MC1RHumanCHO0.67--INVALID-LINK--
MC3RHumanCHO34--INVALID-LINK--
MC4RHumanCHO6.6--INVALID-LINK--
MC5RHumanCHO46--INVALID-LINK--
EC50 (Half-maximal Effective Conc.) MC4RMouseN2AHA~0.5--INVALID-LINK--

Signaling Pathways and Experimental Workflows

Melanotan II Signaling Pathway in Melanogenesis

Melanotan II stimulates melanin production primarily through the activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.[12] This initiates a Gs protein-coupled receptor signaling cascade. The binding of Melanotan II to MC1R activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[12] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[12] Phosphorylated CREB promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanocyte function and melanogenesis.[2]

MelanotanII_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTII Melanotan II MC1R MC1R MTII->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF Transcription pCREB->MITF Promotes Melanogenesis Melanogenesis MITF->Melanogenesis Leads to

Caption: Melanotan II Signaling Pathway in Melanogenesis.

Experimental Workflow for Melanin Content Assay

The following diagram illustrates the key steps in performing a melanin content assay to evaluate the effect of Melanotan II.

Melanin_Assay_Workflow start Start seed_cells Seed B16-F10 Cells (24h incubation) start->seed_cells treat_cells Treat with Melanotan II (48-72h incubation) seed_cells->treat_cells wash_cells Wash with PBS treat_cells->wash_cells lyse_cells Lyse Cells & Extract Melanin (1N NaOH + 10% DMSO, 80°C) wash_cells->lyse_cells measure_absorbance Measure Absorbance (405 nm or 490 nm) lyse_cells->measure_absorbance analyze_data Data Analysis (Normalize to protein content) measure_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for Melanin Content Assay.

References

Experimental Design for Melanotan II Acetate Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanotan II (MT-II) is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It functions as a non-selective agonist for melanocortin receptors (MCRs), exhibiting activity at MC1R, MC3R, MC4R, and MC5R.[2] This broad receptor affinity underlies its diverse physiological effects, including skin pigmentation (melanogenesis), modulation of sexual function, and regulation of appetite and energy homeostasis.[3][4] This document provides detailed application notes and experimental protocols for the investigation of Melanotan II acetate (B1210297) in various research settings.

Mechanism of Action

Melanotan II mimics the action of α-MSH by binding to and activating melanocortin receptors, which are G-protein coupled receptors (GPCRs).[2] The primary signaling cascade initiated upon receptor binding involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB translocates to the nucleus and upregulates the transcription of target genes, such as the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[7] Evidence also suggests the involvement of other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, in mediating the full spectrum of Melanotan II's effects.[1]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of Melanotan II.

Table 1: In Vitro Efficacy of Melanotan II
Cell LineAssayConcentration RangeExpected Outcome
B16F10 murine melanomaMelanin (B1238610) Content1 - 1000 nMDose-dependent increase in melanin production (250% - 400% increase at 100 nM after 48h)[7]
B16F10 murine melanomaTyrosinase Activity1 - 1000 nMDose-dependent increase in tyrosinase activity
Table 2: In Vivo Efficacy of Melanotan II in Rodent Models
Animal ModelApplicationAdministration RouteDosage RangeKey Findings
Anesthetized RatsErectile FunctionIntravenous (i.v.)0.1, 0.3, and 1 mg/kgDose-dependent increase in erectile events and shortened latency to the first erectile event.[8]
Ovariectomized Female RatsSexual ProceptivityIntravenous (i.v.)1 and 3 mg/kgSignificant increase in hops, darts, and ear wiggling.[9][10]
Food Deprived HamstersFood Hoarding3rd Ventricle InjectionNot specifiedInhibited food deprivation-induced increases in hoarding.[11]
MiceFood IntakeNAcc Injection0.1, 0.3, and 1 nmol/sideDecreased food consumption, with the greatest effect seen 1-4 hours after injection.
Rats on high-fat dietAppetite SuppressionInjection into Central Nucleus of the Amygdala0.05, 0.1, and 0.5 nmolDose-related reduction in food intake.[12]
C57BL/6 MiceMelanoma ProgressionTopical0.1 mL of 1 µg/mL dailySignificant attenuation of tumor progression.[8]
Table 3: Clinical Trial Data for Melanotan II
Study PopulationApplicationAdministration RouteDosageKey Findings
3 Healthy Male VolunteersTanningSubcutaneous (s.c.)0.01 mg/kg, escalated to 0.025-0.03 mg/kg (5 doses every other day)Increased pigmentation in the face, upper body, and buttocks.[13][14]
10 Men with Psychogenic Erectile DysfunctionErectile FunctionSubcutaneous (s.c.)0.025 mg/kg8 out of 10 men developed clinically apparent erections.[14]

Experimental Protocols

In Vitro Melanin Quantification

Objective: To quantify the effect of Melanotan II on melanin production in cultured melanocytes.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Melanotan II acetate

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[15]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of Melanotan II (e.g., 1, 10, 100, 1000 nM). Include a vehicle-only control.[7]

  • Incubation: Incubate the cells for 48-72 hours to allow for melanogenesis.[15]

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells with PBS.

    • Add 100 µL of 1 N NaOH with 10% DMSO to each well.

    • Incubate the plate at 80°C for 1 hour to solubilize the melanin.[7]

  • Quantification:

    • Transfer the lysate to a new 96-well plate.

    • Measure the absorbance at 405 nm or 490 nm using a spectrophotometer.[15]

    • Normalize melanin content to cell number or total protein content.

In Vivo Assessment of Female Rodent Sexual Proceptivity

Objective: To evaluate the effect of Melanotan II on the proceptive (appetitive) sexual behaviors of female rats.

Materials:

  • Ovariectomized female Long-Evans rats

  • Estradiol benzoate (B1203000) (EB) and progesterone (B1679170) (P) for hormone priming

  • This compound

  • Saline (vehicle control)

  • Paced mating chambers with a divider allowing female passage

  • Sexually experienced male rats

Protocol:

  • Hormone Priming: Prime ovariectomized female rats with subcutaneous injections of EB (10 µg) and P (500 µg).[9]

  • Acclimation: Acclimate the females to the paced mating chambers.

  • Treatment Administration: Inject females intravenously with Melanotan II (1 or 3 mg/kg) or saline 10 minutes prior to the mating test.[9]

  • Paced Mating Test:

    • Place the female in the chamber.

    • Introduce a sexually experienced male.

    • Record the frequency of proceptive behaviors (hops, darts, ear wiggling) for a 30-minute period.[9][10]

  • Data Analysis: Compare the frequency of proceptive behaviors between the Melanotan II-treated and saline-treated groups.

In Vivo Assessment of Food Intake in Rodents

Objective: To measure the effect of Melanotan II on food consumption in rodents.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle control (e.g., artificial cerebrospinal fluid)

  • Standard or high-fat diet

  • Metabolic cages or manual weighing scales

  • Intracerebroventricular (ICV) or subcutaneous injection supplies

Protocol:

  • Acclimation: Acclimate rats to individual housing and the specific diet for at least one week.

  • Baseline Measurement: Measure baseline daily food intake and body weight for several days before the experiment begins.

  • Treatment Administration: Administer Melanotan II or vehicle via the desired route (e.g., ICV infusion of 1 nmol/day).[16]

  • Food Intake Measurement:

    • Manual Method: Weigh the provided food at the beginning of the dark cycle and at regular intervals (e.g., 1, 2, 4, 24 hours) to determine the amount consumed.[17]

    • Automated Method: Utilize automated feeding monitoring systems for continuous and precise measurement of food intake.

  • Data Analysis: Compare the food intake and body weight changes between the Melanotan II-treated and control groups.

Signaling Pathways and Experimental Workflows

Melanotan II Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by Melanotan II.

Melanotan_II_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MT-II Melanotan II MC1R MC1R MT-II->MC1R Binds MC3R MC3R MT-II->MC3R MC4R MC4R MT-II->MC4R Gs Gs Protein MC1R->Gs Activates MC3R->Gs Appetite Appetite Regulation MC3R->Appetite MC4R->Gs MC4R->Appetite Sexual_Function Sexual Function MC4R->Sexual_Function AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF pCREB->MITF Upregulates Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: Melanotan II activates multiple melanocortin receptors, initiating downstream signaling cascades.

Experimental Workflow for In Vitro Melanin Assay

In_Vitro_Workflow A 1. Seed B16F10 cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of Melanotan II B->C D 4. Incubate for 48-72h C->D E 5. Wash with PBS D->E F 6. Lyse cells and solubilize melanin with NaOH/DMSO at 80°C E->F G 7. Measure absorbance at 405/490 nm F->G H 8. Data Analysis G->H

Caption: Workflow for quantifying melanin production in vitro.

Experimental Workflow for In Vivo Rodent Study

In_Vivo_Workflow A 1. Acclimate animals to housing and diet B 2. Record baseline data (body weight, food intake, etc.) A->B C 3. Administer Melanotan II or vehicle control B->C D 4. Monitor animal health and collect experimental data C->D E 5. Euthanize and collect tissues for further analysis (optional) D->E F 6. Statistical analysis of collected data D->F E->F

Caption: General workflow for an in vivo Melanotan II study in rodents.

References

Application Notes and Protocols: Melanotan II Acetate in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanotan II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a non-selective agonist for melanocortin receptors MC1R, MC3R, MC4R, and MC5R.[1][2][3] A key characteristic of MT-II is its cyclic structure, which enhances its stability and allows it to cross the blood-brain barrier, making it a valuable tool for investigating central nervous system (CNS) pathologies.[3] The melanocortin system is deeply involved in regulating a wide array of physiological processes, including pigmentation, energy homeostasis, sexual function, and importantly, the immune and inflammatory responses.[3][4] Emerging research has highlighted the potent anti-inflammatory and neuroprotective properties of melanocortins, positioning MT-II as a significant compound for studying and potentially modulating neuroinflammatory processes in various CNS disorders.[1][5]

Mechanism of Action in Neuroinflammation

Melanotan II exerts its anti-inflammatory effects through its interaction with several melanocortin receptors expressed on various cell types within the CNS, including microglia and astrocytes.[6] The activation of these receptors triggers multiple downstream signaling cascades that collectively suppress the neuroinflammatory response.

  • Modulation of Melanocortin Receptors:

    • MC1R: Activation of MC1R is associated with neuroprotection and a decrease in neuroinflammation.[3] It plays a role in regulating the immune system to combat pro-inflammatory mediators and may improve the integrity of the blood-brain barrier, thereby preventing the infiltration of inflammatory cells into the CNS.[5]

    • MC3R and MC4R: These receptors are key mediators of the anti-inflammatory effects of melanocortins.[5] Their activation can suppress neuroinflammation in models of brain injury, such as those induced by ethanol (B145695) or cerebral ischemia.[6][7] MC4R is expressed on microglia and astrocytes, suggesting a direct mechanism for α-MSH and its analogs to exert anti-inflammatory effects on these critical glial cells.[6]

  • Key Signaling Pathways:

    • Inhibition of NF-κB Pathway: A central mechanism of MT-II's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][8] NF-κB is a master regulator of pro-inflammatory gene expression. By inhibiting this pathway, MT-II effectively downregulates the production of numerous pro-inflammatory mediators.[5][8]

    • Cholinergic Anti-inflammatory Pathway: Activation of MC3R and MC4R can engage the cholinergic anti-inflammatory pathway, a neural mechanism that inhibits the release of pro-inflammatory cytokines through the vagus nerve.[3][5]

    • Cytokine Regulation: MT-II and other melanocortin agonists have been shown to reduce the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in various models of neuroinflammation.[5][7] Simultaneously, they can enhance the activity of anti-inflammatory cytokines like IL-10.[5]

    • Brain-Derived Neurotrophic Factor (BDNF) Pathway: MC4R signaling can induce the expression of BDNF through the activation of the cAMP-responsive element-binding protein (CREB).[6] This suggests a potential link between the anti-inflammatory effects of MT-II and the promotion of neuronal survival and recovery.[6]

Signaling Pathway of Melanotan II in Neuroinflammation

MTII Melanotan II MCR Melanocortin Receptors (MC1R, MC3R, MC4R) MTII->MCR Binds to AC Adenylyl Cyclase MCR->AC Activates NFkB NF-κB Pathway MCR->NFkB Inhibits AntiInflammatory Anti-inflammatory Effects (e.g., IL-10) MCR->AntiInflammatory Promotes cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA CREB CREB (Phosphorylation) PKA->CREB BDNF BDNF Expression CREB->BDNF Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Cytokines->Neuroinflammation AntiInflammatory->Neuroinflammation Reduces Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: Melanotan II binds to melanocortin receptors, initiating pathways that inhibit NF-κB and promote BDNF expression.

Applications in Neuroinflammation Research Models

Melanotan II has been utilized in a variety of preclinical models to investigate its therapeutic potential in conditions with a neuroinflammatory component.

  • Ethanol-Induced Neuroinflammation: Chronic alcohol consumption induces a significant inflammatory response in the brain.[7] Studies have shown that MT-II administration can reduce the expression of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in the hippocampus, hypothalamus, and prefrontal cortex of alcohol-preferring rats.[7] This effect is primarily mediated by MC4R, as the effect is absent in MC4R knockout mice.[6]

  • LPS-Induced Neuroinflammation: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation. Centrally or peripherally administered LPS is a common method to model systemic inflammation and neuroinflammation. Melanocortin agonists have demonstrated anti-inflammatory and antipyretic effects in these models.[9]

  • Cerebral Ischemia and Stroke: The pathology of stroke involves a significant neuroinflammatory cascade that contributes to secondary brain injury. Activation of MC4R has been shown to reduce neuroinflammation and brain edema in animal models of cerebral ischemia.[6][10]

  • Traumatic Brain and Spinal Cord Injury: Neuroinflammation is a critical factor in the secondary damage that occurs following traumatic brain injury (TBI) and spinal cord injury (SCI). Melanocortins have been reported to accelerate recovery and offer neuroprotection in models of SCI.[5][6]

  • Neurodegenerative Diseases: Chronic neuroinflammation is a hallmark of neurodegenerative diseases such as Alzheimer's disease.[10] By modulating microglial and astrocyte activation and reducing inflammatory mediators, MC4R agonists like MT-II are being investigated for their potential therapeutic benefits in these conditions.[5][10]

Quantitative Data Summary

The following tables summarize the reported effects of Melanotan II and related melanocortin agonists on key inflammatory markers in different neuroinflammation models.

Table 1: Effect of MC4R Agonist on Pro-inflammatory Cytokines in Ethanol-Induced Neuroinflammation Model

CytokineBrain RegionModel OrganismEffect of MC4R AgonistReference
IL-6Hippocampus, Hypothalamus, Prefrontal CortexSprague Dawley RatsReduction to control levels[7]
IL-1βHippocampus, Hypothalamus, Prefrontal CortexSprague Dawley RatsReduction to control levels[7]
TNF-αHippocampus, Hypothalamus, Prefrontal CortexSprague Dawley RatsReduction to control levels[7]

Table 2: General Anti-inflammatory Effects of Melanocortins

Inflammatory MediatorGeneral EffectMechanismReference
Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-8)DownregulationModulation of MC1R, MC3R, MC5R on inflammatory cells[5]
iNOS and NO2DownregulationInhibition of pro-inflammatory pathways[5]
NF-κBInhibitionDirect inhibition of the pro-inflammatory pathway[5]
IL-10 (Anti-inflammatory)Enhanced ActivityPromotion of anti-inflammatory signaling[5]

Experimental Protocols

Protocol 1: In Vivo Rodent Model of LPS-Induced Neuroinflammation

This protocol describes a general procedure to induce neuroinflammation in mice using LPS and to assess the anti-inflammatory effects of Melanotan II.

Materials and Reagents:

  • Melanotan II acetate (B1210297) (lyophilized powder)

  • Sterile, pyrogen-free 0.9% saline

  • Lipopolysaccharide (LPS) from E. coli

  • Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Cytokine ELISA kits (for TNF-α, IL-1β, IL-6)

  • Protein extraction buffers and protease inhibitors

  • Sterile syringes and needles

Experimental Workflow

Start Start: Acclimatize Mice (1 week) Grouping Randomly Assign to Groups: 1. Saline + Saline (Control) 2. Saline + LPS 3. MT-II + LPS Start->Grouping Pretreatment Pre-treatment (i.p. injection) Administer Saline or MT-II (30 min prior to LPS) Grouping->Pretreatment Induction Induce Neuroinflammation (i.p. injection of LPS) Pretreatment->Induction Timepoint Wait for Peak Inflammatory Response (e.g., 2-4 hours) Induction->Timepoint Sacrifice Euthanize and Collect Brain Tissue Timepoint->Sacrifice Dissect Dissect Brain Regions (e.g., Hippocampus, Cortex) Sacrifice->Dissect Analysis Analyze Inflammatory Markers: - Cytokine Levels (ELISA) - Gene Expression (qPCR) - Protein Expression (Western Blot) Dissect->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for an in vivo study of Melanotan II's effect on LPS-induced neuroinflammation in mice.

Procedure:

  • Preparation: Reconstitute Melanotan II acetate in sterile 0.9% saline to the desired stock concentration. Prepare LPS solution in sterile saline.

  • Animal Grouping: Randomly divide mice into experimental groups (n=8-10 per group):

    • Group 1: Vehicle control (saline i.p.)

    • Group 2: LPS treatment (LPS i.p.)

    • Group 3: MT-II + LPS treatment (MT-II i.p. followed by LPS i.p.)

  • Administration: Administer MT-II (e.g., 1-2 mg/kg, intraperitoneally - i.p.) or saline 30 minutes before the LPS challenge.

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response and subsequent neuroinflammation.

  • Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS injection, corresponding to the peak of cytokine expression), euthanize the animals via an approved method.

  • Tissue Processing: Perfuse animals with cold PBS. Rapidly extract the brain and dissect specific regions like the hippocampus and cortex on ice. Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Analysis:

    • Cytokine Measurement: Homogenize brain tissue and measure TNF-α, IL-1β, and IL-6 levels using commercial ELISA kits according to the manufacturer's instructions.

    • Gene Expression: Extract RNA from brain tissue, synthesize cDNA, and perform quantitative PCR (qPCR) to measure the mRNA levels of inflammatory genes.

Protocol 2: In Vitro Microglia Activation Assay

This protocol details how to assess the anti-inflammatory effects of MT-II on cultured microglial cells stimulated with LPS.

Materials and Reagents:

  • Microglial cell line (e.g., BV-2) or primary microglia

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • LPS from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Reagents for analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines, RNA/protein extraction kits)

Procedure:

  • Cell Culture: Plate microglial cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free medium. Add Melanotan II at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the designated wells. Incubate for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24 hours for cytokine release).

  • Analysis:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure nitrite (B80452) concentration using the Griess assay as an indicator of NO production.

    • Cytokine Secretion: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Cell Viability: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

    • Gene/Protein Expression: Lyse the cells to extract RNA or protein for analysis of inflammatory markers by qPCR or Western blot.

Logical Relationships in MT-II's Neuroinflammatory Action

MTII Melanotan II MCRs MC1R, MC3R, MC4R (Central & Peripheral) MTII->MCRs Activates Microglia Microglia MCRs->Microglia Astrocytes Astrocytes MCRs->Astrocytes Neurons Neurons MCRs->Neurons BBB Blood-Brain Barrier Endothelial Cells MCRs->BBB Cytokine ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokine Chemokine ↓ Chemokine Production Microglia->Chemokine Glial ↓ Glial Activation Microglia->Glial Astrocytes->Cytokine Astrocytes->Glial Neuroprotection ↑ Neuroprotection (e.g., via BDNF) Neurons->Neuroprotection Permeability ↓ BBB Permeability BBB->Permeability Outcome Attenuation of Neuroinflammation Cytokine->Outcome Chemokine->Outcome Glial->Outcome Permeability->Outcome Neuroprotection->Outcome

Caption: Melanotan II acts on melanocortin receptors on various CNS cells to produce a coordinated anti-inflammatory effect.

This compound is a powerful research tool for investigating the role of the melanocortin system in neuroinflammation. Its ability to cross the blood-brain barrier and act on multiple anti-inflammatory pathways makes it suitable for both in vivo and in vitro studies. The protocols and information provided herein offer a foundation for researchers to explore the mechanisms of neuroinflammation and to evaluate the therapeutic potential of melanocortin receptor agonists in a range of neurological disorders.

References

Troubleshooting & Optimization

"Troubleshooting inconsistent results with Melanotan II acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with Melanotan II acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Melanotan II acetate? Melanotan II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH).[1][2][3] Its primary mechanism is acting as a non-selective agonist for several melanocortin receptors (MCRs), a family of G-protein coupled receptors.[1][4][5] It exhibits high-affinity binding to MC1R, MC3R, MC4R, and MC5R.[1][5] Activation of the MC1 receptor on melanocytes is the most well-characterized effect, stimulating a signaling cascade that leads to melanogenesis—the production of melanin (B1238610) pigment.[4][5]

Q2: What is the structural difference between Melanotan II and endogenous α-MSH? Melanotan II is a synthetic, cyclic heptapeptide (B1575542) analog of α-MSH.[5][6] Specifically, it is a lactam-cyclized version of a truncated α-MSH sequence.[5] This cyclic structure provides enhanced stability and a longer plasma half-life compared to the natural hormone.[5]

Q3: What are the expected purity levels for research-grade this compound? For reliable and reproducible experimental outcomes, research-grade this compound should have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[7][8] Many verified suppliers provide batches with ≥99% purity and include a Certificate of Analysis (CoA) with each shipment.[3][9]

Q4: Beyond pigmentation, what other physiological effects are mediated by Melanotan II? Due to its non-selective binding profile, Melanotan II activates other melanocortin receptors in the central nervous system. Activation of MC3R and MC4R in the hypothalamus is associated with effects on appetite regulation (suppression), energy homeostasis, and sexual function (e.g., spontaneous erections).[1][5][10]

Q5: What are the most commonly observed side effects in research settings? Short-term side effects frequently reported in research studies include facial flushing, mild nausea, reduced appetite, yawning, and stretching.[1][6][11][12] In male subjects, spontaneous erections are a well-documented effect.[11][12]

Melanotan II Signaling Pathway

The diagram below illustrates the primary signaling cascade initiated by Melanotan II binding to the MC1 receptor on melanocytes, leading to melanin synthesis.

MelanotanII_Signaling cluster_cytoplasm Cytoplasm MTII Melanotan II MC1R MC1R MTII->MC1R Binds G_protein Gαs MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates MITF MITF Transcription CREB->MITF Melanin Melanin Synthesis MITF->Melanin

Diagram of the MC1R signaling cascade initiated by Melanotan II.

Troubleshooting Guide for Inconsistent Experimental Results

Q: We are observing high variability in pigmentation response across an in vivo cohort. What are the potential causes? A: Inconsistent in vivo results can stem from several factors:

  • Peptide Integrity: The peptide may have degraded due to improper storage or handling. Ensure both lyophilized powder and reconstituted solutions are stored under recommended conditions (see Experimental Protocols below).[13][14] Avoid repeated freeze-thaw cycles.[13][15]

  • Dosage and Administration: Verify that dosage calculations and administration techniques (e.g., subcutaneous injection) are consistent across all subjects. For very small injection volumes, consider diluting the stock solution to ensure dosing accuracy.[16]

  • UV Exposure: While Melanotan II stimulates melanin production, some level of UV radiation is often required to induce the tanning response.[4] Inconsistent or insufficient UV exposure can lead to variable results.[17]

  • Subject Variability: Genetic differences, particularly in the expression levels and variants of the MC1R, can significantly impact the response to Melanotan II.[4]

Q: Our in vitro cell-based assays (e.g., cAMP accumulation) are showing lower-than-expected or inconsistent activity. What should we investigate? A: For in vitro inconsistencies, consider the following:

  • Peptide Solubility and Stability: Ensure the peptide is fully dissolved in the appropriate buffer. Poor solubility is a common issue with synthetic peptides.[18] The stability of peptides in solution is sequence-dependent and generally much lower than in the lyophilized state; it is best to prepare fresh solutions for each experiment.[18]

  • Cell Line Integrity: Melanocortin receptor expression can vary between cell lines and even between passages of the same line.[4] It is advisable to regularly verify receptor expression via methods like qPCR or western blot. Also, ensure cells are healthy and not overly confluent, as poor cell health can blunt the response.[4]

  • Assay Conditions: Factors such as incubation time, temperature, buffer pH, and the presence of serum or proteases can influence the outcome.[4][18] Residual counter-ions like trifluoroacetic acid (TFA) from the purification process can also affect cell-based assays.[18]

  • Assay Sensitivity: Verify that the assay (e.g., cAMP detection kit) is sensitive enough to detect the expected changes within your experimental system.[4]

Q: A new batch of Melanotan II is showing no activity, while a previous batch worked perfectly. What is the likely cause? A: A complete loss of activity, assuming the experimental protocol is unchanged, strongly points to an issue with the peptide itself:

  • Purity and Identity: The most critical step is to verify the purity and identity of the new batch. The primary method for assessing purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7] Identity can be confirmed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] Request the CoA from the supplier or perform an independent analysis.

  • Contamination: Cross-contamination with other peptides or impurities from the synthesis process can interfere with the assay.[19] While difficult to detect at low levels with standard chemical analysis, even trace contaminants can sometimes impact sensitive biological assays.[19]

  • Shipping/Storage Failure: The lyophilized peptide may have been exposed to excessive heat or moisture during shipping or storage, leading to degradation.[14][20] Lyophilized peptides are hygroscopic and should be stored in a desiccated environment.[13]

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing inconsistent results during Melanotan II experiments.

Troubleshooting_Workflow start Inconsistent Results Observed check_peptide Step 1: Verify Peptide Integrity start->check_peptide purity HPLC/MS Analysis: Purity ≥98%? Correct Mass? check_peptide->purity Purity & Identity storage Storage Conditions: Lyophilized at ≤ -20°C? Reconstituted at 2-8°C? check_peptide->storage Storage History reconstitution Reconstitution: Used sterile solvent? Gently dissolved? check_peptide->reconstitution Preparation check_protocol Step 2: Review Experimental Protocol dosage Dosage & Administration: Accurate calculations? Consistent technique? check_protocol->dosage Dosing handling Handling: Avoiding freeze-thaw? Protecting from light? check_protocol->handling Handling check_system Step 3: Assess Biological System cells In Vitro: Verify receptor expression? Check cell health? check_system->cells In Vitro animals In Vivo: Consistent UV exposure? Account for genetic variance? check_system->animals In Vivo purity->check_protocol Yes new_batch Order & Validate New Peptide Batch purity->new_batch No storage->check_protocol Yes storage->new_batch No reconstitution->check_protocol Yes reconstitution->new_batch No dosage->check_system Yes optimize_protocol Refine & Standardize Protocol dosage->optimize_protocol No handling->check_system Yes handling->optimize_protocol No revalidate_system Re-validate Biological Model cells->revalidate_system Issue Found animals->revalidate_system Issue Found

A logical workflow for troubleshooting Melanotan II experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for Melanotan II.

Table 1: Binding Affinity (Ki) of Melanotan II for Human Melanocortin Receptors Binding affinity is determined by the ability of Melanotan II to displace a radiolabeled ligand ([¹²⁵I]-NDP-α-MSH) from receptors expressed in CHO or HEK293 cells. A lower Ki value indicates higher binding affinity.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
MC1R0.67[21]
MC3R34[21]
MC4R6.6[21]
MC5R46[21]

Table 2: General Specifications for Research-Grade this compound

ParameterSpecificationMethod
Purity ≥98.0% (typically >99.0%)RP-HPLC[7][8][9]
Molecular Formula C₅₀H₆₉N₁₅O₉-[9][15]
Molecular Weight 1024.2 DaltonsMass Spectrometry[9][15]
Appearance White lyophilized powderVisual Inspection[9][15]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Proper and sterile reconstitution is critical to maintaining peptide integrity and ensuring accurate concentrations.

  • Acclimatize: Before opening, allow the vial of lyophilized Melanotan II and the sterile solvent to reach room temperature to prevent condensation.[2]

  • Select Solvent: The recommended solvent is bacteriostatic water (sterile water with 0.9% benzyl (B1604629) alcohol), which inhibits bacterial growth and allows for multiple withdrawals from the same vial.[2][4] If the entire solution will be used in a single experiment, sterile distilled water is also suitable.[2]

  • Sterilize: Clean the rubber stoppers of both the peptide vial and the solvent vial with 70% ethanol (B145695) or an alcohol swab and allow them to air dry.[16]

  • Add Solvent: Using a sterile syringe, slowly inject the desired volume of solvent into the Melanotan II vial. Aim the stream of liquid against the side of the glass vial to minimize foaming.[2][16]

  • Dissolve Peptide: Gently swirl or roll the vial until the powder is completely dissolved. Do not shake or vortex vigorously , as this mechanical stress can degrade the peptide.[2][4]

  • Calculate Concentration: The final concentration is determined by the mass of the peptide and the volume of solvent added. For example, reconstituting a 10 mg vial with 2 mL of solvent yields a 5 mg/mL solution.[2]

Protocol 2: Storage and Handling of Melanotan II Correct storage is essential to prevent chemical and physical degradation, preserving the biological activity of the peptide.

FormConditionTemperatureDurationKey Considerations
Lyophilized Powder Long-Term-20°C or below ( -80°C is optimal)Months to Years[13][14]Store in a dark, dry/desiccated environment.[13][14]
Short-Term2-8°C (Refrigerator)Up to several weeks[14][15]Protect from light and moisture.[13][14]
Reconstituted Solution Short-Term2-8°C (Refrigerator)Up to 2 weeks[13]Store in a sealed vial, protected from light.[2][13]
Long-Term-20°C (Freezer)Weeks to MonthsCRITICAL: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which significantly degrade the peptide.[13][15][16]

References

"Optimizing Melanotan II acetate concentration for cell viability"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Melanotan II (MT-II) acetate (B1210297) concentration in cell-based assays, with a focus on maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Melanotan II in vitro?

A1: Melanotan II is a synthetic analog of the α-melanocyte-stimulating hormone (α-MSH). It acts as a non-selective agonist for melanocortin receptors (MCRs), binding with high affinity to MC1R, MC3R, MC4R, and MC5R.[1] Its most well-characterized in-vitro effect is the activation of the MC1 receptor on melanocytes, which initiates a signaling cascade leading to melanin (B1238610) production (melanogenesis).[2]

Q2: What is a typical effective concentration range for Melanotan II in cell culture experiments?

A2: The effective concentration of Melanotan II is highly dependent on the cell line and the specific endpoint being measured. For studies on melanogenesis or receptor activation in cell lines like B16-F10 murine melanoma, concentrations in the low nanomolar range (e.g., 0.1 nM to 100 nM) are typically effective.[3] The half-maximal effective concentration (EC50) for human MC1R activation is in the nanomolar range, indicating high potency.[2]

Q3: How should Melanotan II acetate be reconstituted and stored to ensure stability and viability in experiments?

A3: Lyophilized Melanotan II powder should be stored in a freezer at -20°C for long-term stability.[4] For reconstitution, use sterile, bacteriostatic water.[4] Gently introduce the solvent, aiming the stream against the vial wall to avoid foaming, and swirl gently to dissolve the powder completely; do not shake vigorously.[4] A common reconstitution is 10 mg of Melanotan II in 1-2 mL of bacteriostatic water.[4] The reconstituted solution should be stored in a refrigerator between 2-8°C and is generally stable for up to six weeks.[4] Avoid repeated freeze-thaw cycles.[4]

Q4: Does Melanotan II affect cell proliferation or viability at effective concentrations?

A4: Studies using B16-F10 murine melanoma cells have shown that Melanotan II, at concentrations that effectively inhibit cell migration and invasion (as low as 0.1 nM), has a notable lack of influence on cell proliferation.[3][5][6] This suggests that for common research applications in relevant cell lines, MT-II is not cytotoxic and does not impair cell viability at its biologically active concentrations.

Troubleshooting Guide

Issue 1: I am observing unexpected cytotoxicity or a decrease in cell viability after treatment with Melanotan II.

  • Possible Cause 1: Peptide Quality and Purity: The purity of the this compound may be low, or the sample may contain contaminants from the synthesis process.

    • Solution: Always use high-purity (e.g., >98%) Melanotan II from a reputable supplier. Verify the identity and purity of your sample using methods like HPLC-MS if you continue to see unexpected results.[1]

  • Possible Cause 2: Incorrect Concentration: While typically non-toxic at nanomolar concentrations, excessively high micromolar concentrations could potentially induce off-target effects or cytotoxicity.

    • Solution: Confirm your calculations and dilution series. Perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) to determine the optimal concentration for your specific cell line and assay.

  • Possible Cause 3: Cell Line Sensitivity: The specific cell line you are using may have a unique sensitivity to Melanotan II or express melanocortin receptors at very high levels, leading to an overstimulation of downstream pathways.

    • Solution: Review the literature for data on your specific cell line. If none is available, conduct a preliminary cytotoxicity assay (e.g., MTT or MTS) across a broad range of concentrations (e.g., 1 nM to 10 µM) to establish a non-toxic working range.

Issue 2: My cell viability assay results are inconsistent between experiments.

  • Possible Cause 1: Peptide Instability: The reconstituted Melanotan II solution may have degraded due to improper storage or handling.

    • Solution: Ensure the reconstituted peptide is stored at 2-8°C and used within its stability window (typically a few weeks).[4] Aliquot the solution upon reconstitution to avoid repeated freeze-thaw cycles if long-term storage at -20°C is necessary.[1]

  • Possible Cause 2: Cell Culture Variability: The health, passage number, and confluency of your cells can significantly impact assay results.

    • Solution: Use cells that are in the exponential growth phase and are at a consistent, optimized seeding density. Standardize the time from the last passage for every experiment and avoid using cells of a very high passage number.

  • Possible Cause 3: Assay Conditions: Variations in incubation time, temperature, or serum presence can affect outcomes.

    • Solution: Standardize all assay parameters. Ensure plates are incubated in a properly calibrated incubator and that reagents have equilibrated to the correct temperature before use. Be aware of potential "edge effects" in multi-well plates by filling outer wells with sterile media and not using them for experimental samples.

Quantitative Data

The following table summarizes the expected cell viability of B16-F10 melanoma cells when treated with Melanotan II, based on published findings that the peptide does not influence their proliferation at effective concentrations.[3][6]

MT-II Concentration (nM)Expected Cell Viability (% of Control)Observation
0 (Vehicle Control)100%Baseline cell health.
0.1~100%No significant effect on proliferation observed. Potent inhibition of anchorage-independent growth noted at this concentration.[3]
1.0~100%No significant effect on proliferation observed. Dose-dependent inhibition of invasion noted at this concentration.[2]
10.0~100%No significant effect on proliferation observed. Dose-dependent inhibition of invasion noted at this concentration.[2]
100.0~100%Expected to have no significant effect on proliferation based on lower concentration data.
1000.0 (1 µM)~100%No significant effect on proliferation observed up to this concentration in cited studies.[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Objective: To determine the effect of various concentrations of Melanotan II on the viability of a chosen cell line.

Materials:

  • Adherent cells (e.g., B16-F10)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound, lyophilized

  • Sterile bacteriostatic water or PBS for reconstitution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • Microplate reader (absorbance at 590 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Melanotan II. Perform serial dilutions in serum-free media to achieve desired final treatment concentrations (e.g., 0.1 nM to 1000 nM).

  • Cell Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the prepared Melanotan II dilutions to the respective wells. Include "vehicle control" wells (containing only the dilution vehicle) and "no-cell" background control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" background control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

Protocol 2: General Cell Culture and Passaging of B16-F10 Cells

Objective: To maintain a healthy, viable culture of B16-F10 murine melanoma cells for use in experiments.

Materials:

  • B16-F10 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

Methodology:

  • Culture Conditions: Maintain cells in a T-75 flask with complete DMEM medium at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Monitoring: Observe cells daily for confluency and signs of contamination.

  • Subculturing (Passaging): When cells reach 80-90% confluency, perform the following steps: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Aspirate the PBS. d. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until cells detach. e. Add 7-8 mL of complete medium to the flask to neutralize the trypsin. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. h. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium. i. Re-seed the cells into new flasks at a 1:3 to 1:4 ratio.[2]

Visualizations

Melanotan_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1 Receptor AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF_Gene MITF Gene pCREB->MITF_Gene Activates Transcription MITF MITF Protein MITF_Gene->MITF Transcription & Translation Melanin Melanin Synthesis MITF->Melanin Upregulates Tyrosinase, TRP-1, etc. MTII Melanotan II MTII->MC1R Binds

Melanotan II signaling pathway in melanocytes.

Experimental_Workflow start Start culture Culture & Seed Cells in 96-well plate start->culture incubate1 Incubate 24h (Allow Adherence) culture->incubate1 treat Treat Cells with Melanotan II Dilutions incubate1->treat incubate2 Incubate for Exposure Period (24-72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solvent & Dissolve Crystals incubate3->solubilize read Read Absorbance (590 nm) solubilize->read analyze Analyze Data (% Viability vs. Control) read->analyze end End analyze->end

Workflow for a cell viability (MTT) assay.

References

"Preventing degradation of Melanotan II acetate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of Melanotan II (MT-II) acetate (B1210297) to ensure experimental success and prevent degradation of the peptide in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of Melanotan II acetate?

For long-term storage, lyophilized this compound should be kept at -20°C or below in a desiccated environment.[1][2] Under these conditions, the peptide can remain stable for over a year with purity greater than 98%.[1] Some sources suggest that for storage extending over several months to years, -80°C is optimal.

Q2: How should I store this compound after reconstituting it in a solution?

Once reconstituted, Melanotan II is significantly more susceptible to degradation. For short-term use (up to 7 days), the solution should be stored in a refrigerator at 2-8°C.[2] For longer-term storage of the reconstituted peptide, it is advisable to aliquot the solution into single-use vials and freeze them at -20°C. However, it is critical to avoid repeated freeze-thaw cycles as this can significantly degrade the peptide.

Q3: What is the best solvent for reconstituting this compound?

The most common and recommended solvent for reconstituting Melanotan II is sterile bacteriostatic water, which contains 0.9% benzyl (B1604629) alcohol to inhibit microbial growth. Sterile water is also an acceptable alternative, particularly if the entire vial will be used shortly after reconstitution.

Q4: Does the pH of the reconstitution solvent impact the stability of Melanotan II?

Yes, the pH of the aqueous solution is a critical factor in the stability of Melanotan II. A slightly acidic pH in the range of 4-6 is considered optimal for minimizing degradation pathways such as deamidation.[1] Peptide deamidation is a common degradation pathway that is highly dependent on pH, with increased rates typically observed in neutral to alkaline conditions.[3]

Q5: What are the primary factors that can cause degradation of Melanotan II in solution?

The primary factors that contribute to the degradation of Melanotan II in solution are:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • pH: pH values outside the optimal range of 4-6 can increase degradation through pathways like deamidation and hydrolysis.[1][3]

  • Light Exposure: Both lyophilized powder and reconstituted solutions should be protected from light to prevent photodegradation.

  • Oxidation: Limiting exposure to air by minimizing the number of times a vial is opened can reduce oxidative degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a reconstituted solution can cause physical stress and degradation of the peptide.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Reduced Potency or Inconsistent Experimental Results Peptide degradation due to improper storage or handling.1. Verify storage conditions (temperature, light exposure, desiccation).2. Assess the age of the lyophilized powder and the reconstituted solution.3. Perform a purity analysis using HPLC to determine the percentage of intact peptide (see Experimental Protocol 2).4. If degradation is confirmed, discard the old stock and use a new, properly stored vial.
Visible Changes in Reconstituted Solution (e.g., cloudiness, particles) Bacterial contamination or peptide aggregation.1. Ensure aseptic techniques were used during reconstitution.2. Check the expiration date of the reconstitution solvent.3. Visually inspect the solution before each use.4. If contamination or aggregation is suspected, do not use the solution and prepare a fresh one.
Difficulty Dissolving the Lyophilized Powder Improper reconstitution technique or use of an inappropriate solvent.1. Ensure both the lyophilized powder and the solvent are at room temperature before mixing.2. Add the solvent slowly, allowing it to run down the side of the vial to avoid foaming.3. Gently swirl the vial; do not shake vigorously.4. Confirm the suitability of the solvent if using something other than bacteriostatic or sterile water.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Inconsistent Melanotan II Results start Inconsistent or Absent Pharmacological Effect check_purity Verify Peptide Purity & Identity (See HPLC Protocol) start->check_purity check_storage Review Storage & Handling Procedures check_purity->check_storage Pass purity_fail Purity <95% or Incorrect Mass. Source New Peptide. check_purity->purity_fail Fail check_bioactivity Confirm Biological Activity (See In-Vitro Assay Protocol) check_storage->check_bioactivity Pass storage_fail Improper Storage Detected. Use New Aliquot/Vial. check_storage->storage_fail Fail review_protocol Review Experimental Protocol (Dose, Vehicle, etc.) check_bioactivity->review_protocol Pass bioactivity_fail Bioactivity is Low/Absent. Re-evaluate Quality & Storage. check_bioactivity->bioactivity_fail Fail protocol_issue Potential Protocol Issue Identified. Optimize Experimental Design. review_protocol->protocol_issue success Problem Resolved protocol_issue->success

A logical workflow for troubleshooting inconsistent Melanotan II experiments.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound
Form Storage Condition Duration Expected Purity Citation(s)
Lyophilized Powder-20°C (in desiccator)> 1 year>98%[1]
Lyophilized Powder4°C (in desiccator)Up to several weeks>95%[1]
Lyophilized PowderRoom TemperatureUp to 3 weeks>90%[2]
Reconstituted in Bacteriostatic Water2-8°C (Refrigerator)2-7 days>90%[2]
Reconstituted in Bacteriostatic Water-20°C (Freezer)Up to 3 months (single freeze-thaw)>95%[1]
Table 2: Illustrative Impact of pH and Temperature on Peptide Degradation Rate

Disclaimer: The following data is derived from studies on other peptides (pramlintide and ceftiofur) and is presented to illustrate the general principles of how pH and temperature affect peptide stability, as specific kinetic data for Melanotan II is not widely published. The trends are expected to be similar for Melanotan II.

Peptide/Condition pH Temperature (°C) Degradation Rate Constant (k) Relative Stability Citation(s)
Pramlintide3.550Lower kMore Stable[4]
Pramlintide5.050Higher kLess Stable[4]
Ceftiofur (B124693)5.0250.65 day⁻¹ (approx)More Stable[5]
Ceftiofur7.4251.27 day⁻¹Less Stable[5]
Ceftiofur7.480.06 day⁻¹More Stable[5]
Ceftiofur7.4371.27 day⁻¹Less Stable[5]

Experimental Protocols

Experimental Protocol 1: Reconstitution of Lyophilized this compound

Objective: To properly dissolve lyophilized this compound for experimental use while maintaining its stability and purity.

Materials:

  • Vial of lyophilized this compound

  • Sterile bacteriostatic water (0.9% benzyl alcohol) or sterile water for injection

  • Sterile syringes and needles

  • Alcohol prep pads

Procedure:

  • Acclimatization: Before opening, allow the vial of lyophilized Melanotan II and the reconstitution solvent to come to room temperature. This prevents condensation from forming inside the vial upon opening.

  • Sterilization: Wipe the rubber stoppers of both the Melanotan II vial and the solvent vial with an alcohol prep pad.

  • Solvent Withdrawal: Using a sterile syringe, draw up the desired volume of bacteriostatic water. For a 10 mg vial, a common reconstitution volume is 2 mL, which yields a final concentration of 5 mg/mL.

  • Injection: Slowly inject the solvent into the Melanotan II vial, aiming the stream of liquid against the side of the glass vial. Do not inject the solvent directly onto the lyophilized powder, as this can cause foaming.

  • Dissolution: Gently swirl the vial in a circular motion until the powder is completely dissolved. Do not shake or vortex the vial , as this can cause aggregation and degradation of the peptide.

  • Storage: Once dissolved, the solution should be stored at 2-8°C and protected from light. For long-term storage, aliquot into single-use volumes and store at -20°C.

Experimental Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1200 series or equivalent system with a UV detector.

  • Analytical Column: Agilent Zorbax 300SB-C8, 100 mm x 2.1 mm i.d., 3.5 µm particle size, or equivalent C8/C18 column.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% B to 95% B over 7 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 450 µL/min.

  • Column Temperature: 50°C.

  • UV Detection Wavelength: 218 nm.

  • Injection Volume: 1-10 µL.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the Melanotan II standard and test samples in sterile water to a known concentration (e.g., 1 mg/mL).

    • Further dilute the samples with water to fall within the linear range of the assay (e.g., 0.2 mg/mL).

  • Analysis:

    • Inject a standard solution of known purity to establish the retention time and peak area of intact Melanotan II.

    • Inject the test samples and record the chromatograms.

  • Data Calculation:

    • Calculate the purity of the test samples by the area normalization method: Purity (%) = (Peak Area of Melanotan II / Total Peak Area of all components) x 100

Experimental Workflow for Stability Testing

stability_workflow Workflow for Assessing Melanotan II Solution Stability start Prepare Melanotan II Stock Solution (See Protocol 1) aliquot Aliquot Stock into Multiple Vials for Different Conditions (pH, Temp) start->aliquot initial_analysis Timepoint 0: Analyze Initial Purity via HPLC (See Protocol 2) aliquot->initial_analysis storage Store Aliquots Under Defined Stress Conditions (e.g., 4°C, 25°C, 40°C) initial_analysis->storage timepoint_analysis Analyze Aliquots at Pre-defined Timepoints (e.g., 24h, 48h, 7d) via HPLC storage->timepoint_analysis data_analysis Calculate % Purity Remaining vs. Time for Each Condition timepoint_analysis->data_analysis kinetics Determine Degradation Kinetics and Half-life data_analysis->kinetics end Stability Profile Established kinetics->end

Workflow for assessing the stability of Melanotan II solutions.

Mandatory Visualization

Melanotan II Signaling Pathway in Melanocytes

Melanotan II exerts its primary effect on skin pigmentation by acting as an agonist for the Melanocortin 1 Receptor (MC1R) on melanocytes. This initiates a G-protein coupled receptor signaling cascade.

melanotan_signaling Melanotan II MC1R Signaling Pathway for Melanogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT2 Melanotan II MC1R MC1 Receptor (MC1R) MT2->MC1R Binds G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (in Nucleus) pCREB p-CREB (Phosphorylated) MITF_Gene MITF Gene Transcription pCREB->MITF_Gene Binds & Activates MITF_mRNA MITF mRNA MITF_Gene->MITF_mRNA Transcription MITF_Protein MITF Protein MITF_mRNA->MITF_Protein Translation Enzymes Tyrosinase, TRP-1, TRP-2 (Melanogenic Enzymes) MITF_Protein->Enzymes Upregulates Melanin Melanin Production Enzymes->Melanin Catalyzes

MC1R signaling cascade initiated by Melanotan II.

References

"Common side effects of Melanotan II acetate in research animals"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Melanotan II (MT-II) acetate (B1210297) in preclinical research. It includes frequently asked questions and troubleshooting guides to address common side effects observed in research animals.

Frequently Asked Questions (FAQs)

Q1: What is Melanotan II and what is its primary mechanism of action?

A1: Melanotan II (MT-II) is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a potent, non-selective agonist for melanocortin receptors (MCRs), with high affinity for MC1R, MC3R, MC4R, and MC5R.[3][4] Its activity at these receptors mediates a wide range of physiological effects, including skin pigmentation (melanogenesis), regulation of appetite and energy homeostasis, and sexual function.[4]

Q2: What is the mechanism behind MT-II's effect on skin pigmentation?

A2: The tanning effect of MT-II is primarily mediated through the activation of the Melanocortin 1 Receptor (MC1R) on melanocytes.[4] The binding of MT-II to MC1R triggers a G-protein-coupled signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[4] Phosphorylated CREB stimulates the transcription of key enzymes involved in melanin (B1238610) synthesis, such as tyrosinase, resulting in increased melanin production.[1][4]

Q3: What causes the appetite suppression and nausea observed with MT-II administration?

A3: The appetite-suppressing (anorectic) effects are primarily due to the activation of MC3R and MC4R in the central nervous system, particularly within the hypothalamus.[3][4][5] Nausea is a frequently reported side effect and is believed to be related to MC4R activation in the brainstem's area postrema and dorsal vagal complex, areas involved in the emesis reflex.[6]

Q4: Are the anorectic effects of MT-II always associated with nausea in research animals?

A4: Not necessarily. Studies in mice have indicated that MT-II can reduce food intake at doses that do not cause conditioned taste aversion (a method used to measure nausea in animals that cannot vomit).[3] This suggests that the anorectic effects may be at least partially independent of nausea and are mediated by direct action on satiety signaling pathways in the brain.[3]

Q5: What are the expected cardiovascular effects in research animals?

A5: MT-II administration can cause transient increases in blood pressure and heart rate.[6] These effects are attributed to the activation of the sympathetic nervous system through melanocortin receptors.[6] In rodent studies, higher doses (2-5 mg/kg) have been shown to produce more significant cardiovascular effects, including marked hypertension and tachycardia.[6]

Q6: How can nausea-like states be monitored in rodents, which are non-emetic species?

A6: In rats and mice, nausea can be assessed using surrogate behaviors. The most common methods include monitoring for pica (the consumption of non-nutritive substances like kaolin) and using a conditioned taste aversion (CTA) paradigm, where the animal learns to avoid a novel taste that has been paired with the nausea-inducing substance.[3]

Troubleshooting Guides

Issue 1: Significant Appetite Suppression and Body Weight Loss
  • Problem: The research animal exhibits a rapid and significant decrease in food intake and body weight (>15% of initial weight) following MT-II administration, potentially compromising animal welfare and the validity of the experiment.

  • Potential Cause: High dose of MT-II leading to excessive activation of MC4R in the hypothalamus and brainstem, causing strong anorectic effects and potential malaise.[3][6]

  • Troubleshooting Steps:

    • Verify Dosage: Double-check all calculations to ensure the correct dose was administered.

    • Dose Reduction: Reduce the MT-II dosage in subsequent experiments. A gradual dose-escalation protocol can help identify a dose that achieves the desired effect with tolerable side effects.[3]

    • Monitor Body Weight Daily: A significant, rapid loss of body weight may require a temporary halt in MT-II administration or reaching a humane endpoint.[3]

    • Consider Pair-Feeding: To distinguish between the direct metabolic effects of MT-II and the effects of reduced food intake, include a pair-fed control group that is given the same amount of food as consumed by the MT-II treated animals.[7]

Issue 2: Unexpected Behavioral Changes (Excessive Grooming, Yawning)
  • Problem: Animals display frequent, unprompted behaviors such as stretching, yawning, or excessive grooming that may interfere with other behavioral assessments.

  • Potential Cause: These behaviors are known pharmacological effects of MT-II, resulting from the activation of central melanocortin receptors in the hypothalamus and brainstem.[6] Studies in rats have shown that a 2 mg/kg intraperitoneal dose of MT-II can selectively increase grooming behavior.[8]

  • Troubleshooting Steps:

    • Acclimatization: Ensure animals are properly acclimatized to the testing environment to minimize stress-induced behaviors that could confound results.

    • Dose-Response Assessment: Determine if the frequency of these behaviors is dose-dependent. Lowering the dose may reduce their incidence.

    • Timing of Observation: These effects are often transient. Document the onset and duration of these behaviors relative to the time of injection to determine if there is a window for other behavioral tests when these effects have subsided.

Data Presentation: Side Effects & Dosing

Table 1: Common Side Effects of Melanotan II in Research Animals

Side EffectAnimal ModelDosage RangeRouteKey ObservationsCitation(s)
Reduced Food Intake Rodents> 2 mg/kg/daySC, IPTransient anorexia; effect is consistent with MC4R-mediated anorectic effects.[6]
Nausea Rodents, Humans≥ 0.16 mg/kgSC, IPAssessed via conditioned taste aversion in rodents; a common adverse effect.[3][6]
Increased Blood Pressure Rodents, Humans2-5 mg/kg (rodents)SC, IVTransient hypertension observed within 1-2 hours of administration.[6]
Increased Heart Rate Rodents, Humans2-5 mg/kg (rodents)SC, IVTachycardia; mean increases of 10-20 bpm in human studies.[6]
Stretching & Yawning Rodents, HumansNot specifiedNot specifiedOccurs through central nervous system mechanisms involving MC4R activation.[6]
Increased Grooming Rats2 mg/kgIPMT-II selectively increased grooming without markedly affecting locomotion.[8]
Spontaneous Erections Male Rodents, HumansNot specifiedNot specifiedAn expected pharmacological effect of MC4R activation.[6]

Table 2: Preclinical Dosing Guidelines for Melanotan II in Rodent Models

Research ApplicationTypical Dosage Range (mg/kg)Administration RouteDosing ScheduleCitation(s)
Melanogenesis/Pigmentation 0.1 - 1.0SCSingle doses; effects persist for 1-3 weeks.[6]
Metabolic/Feeding Studies 0.5 - 2.0SC, IPChronic daily administration.[6]
Sexual Behavior Studies 0.1 - 0.5SCAcute dose 30-60 minutes prior to testing.[6]
Nerve Regeneration Studies 20 µg/kg (0.02 mg/kg)Not specifiedNot specified[9]

Experimental Protocols

Protocol 1: Assessment of Melanogenic Effects in C57BL/6 Mice

  • Animal Model: C57BL/6 mice are commonly used due to their black coat color, which allows for visible assessment of pigmentation changes.

  • Housing: House animals under standard laboratory conditions with a controlled light/dark cycle and ad libitum access to food and water.

  • Administration: Administer Melanotan II acetate via subcutaneous (SC) injection at doses ranging from 0.1 to 1.0 mg/kg.[6] A vehicle control group (e.g., sterile saline) must be included.

  • Monitoring:

    • Visually assess and photograph the skin (e.g., on the ears or shaved dorsal area) at baseline and at regular intervals (e.g., 24, 48 hours, and 5-7 days post-injection).[6]

    • For quantitative analysis, skin biopsies can be taken at the end of the study for histological analysis to measure melanin content in melanocytes and keratinocytes.[6]

Protocol 2: Assessment of Anorectic and Nausea-like Effects in Rats

  • Animal Model: Adult male Wistar or Sprague-Dawley rats.

  • Housing: Single-house animals for accurate food intake measurement.

  • Administration: Administer MT-II via intraperitoneal (IP) or subcutaneous (SC) injection. Doses typically range from 0.5 to 2.0 mg/kg for metabolic studies.[6]

  • Monitoring for Anorexia:

    • Measure food intake and body weight daily at the same time.

    • The anorectic effect is often transient, lasting for a few days after initial administration.[10]

  • Monitoring for Nausea (Conditioned Taste Aversion):

    • Day 1 (Conditioning): After a period of water deprivation, provide the animals with a novel flavored solution (e.g., saccharin). Thirty minutes later, inject the experimental group with MT-II and the control group with vehicle.

    • Day 2 (Recovery): Provide regular water.

    • Day 3 (Testing): Offer the animals a two-bottle choice between the novel flavored solution and regular water. A lower preference for the flavored solution in the MT-II group compared to the control group indicates a conditioned taste aversion, suggesting a nausea-like effect.[3]

Visualizations

Melanotan_II_Signaling_Pathway MTII Melanotan II MC1R MC1 Receptor MTII->MC1R Binds G_Protein G-Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF Transcription pCREB->MITF Stimulates Tyrosinase Tyrosinase & Other Enzymes MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: MT-II signaling pathway for melanogenesis via the MC1R.

Experimental_Workflow cluster_monitoring Concurrent Monitoring Start Animal Acclimation Baseline Baseline Measurements (Body Weight, Food Intake, BP, HR) Start->Baseline Admin MT-II or Vehicle Administration Baseline->Admin Monitor_Behavior Behavioral Observation (Grooming, Yawning) Admin->Monitor_Behavior Monitor_Phys Physiological Monitoring (Cardiovascular) Admin->Monitor_Phys Monitor_Metabolic Metabolic Assessment (Food Intake, Weight) Admin->Monitor_Metabolic Analysis Data Collection & Analysis Monitor_Behavior->Analysis Monitor_Phys->Analysis Monitor_Metabolic->Analysis End Endpoint Analysis->End

Caption: General experimental workflow for assessing MT-II side effects.

Troubleshooting_Logic Observation Observation: Significant Weight Loss & Appetite Suppression Decision Body Weight Loss > 15%? Observation->Decision Action_Yes Action: 1. Temporarily cease administration. 2. Consult veterinarian. 3. Review humane endpoints. Decision->Action_Yes Yes Action_No Action: 1. Reduce MT-II dose. 2. Implement gradual dose escalation   in future studies. 3. Consider a pair-fed control group. Decision->Action_No No

Caption: Troubleshooting logic for managing severe anorexia in animals.

References

"Minimizing off-target effects of Melanotan II acetate in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanotan II acetate. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Melanotan II and what is its mechanism of action?

Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a non-selective agonist for several melanocortin receptors (MCRs), specifically MC1R, MC3R, MC4R, and MC5R.[3][4] Its primary intended effect, skin pigmentation, is mediated through the activation of the MC1 receptor on melanocytes.[5][6] This activation stimulates the production of melanin, leading to skin darkening.[2][5]

Q2: What are the common off-target effects observed with Melanotan II administration in experimental models?

Due to its non-selective nature, Melanotan II can elicit a range of off-target effects by activating other melanocortin receptors.[7] These commonly include:

  • Gastrointestinal: Nausea, vomiting, and decreased appetite (anorexia).[1][7]

  • Cardiovascular: Facial flushing, and in some cases, an increase in heart rate and blood pressure.[5][8][9]

  • Neurological: Yawning, stretching, and spontaneous erections.[1][10]

  • Metabolic: Alterations in energy homeostasis and lipid metabolism.[7]

Q3: How can I minimize the off-target effects of Melanotan II in my experiments?

Minimizing off-target effects is crucial for obtaining accurate and reproducible data. Key strategies include:

  • Dose Optimization: The off-target effects of Melanotan II are often dose-dependent.[7] It is critical to perform a dose-response study to identify the lowest effective dose that elicits the desired on-target effect with minimal off-target responses.[7]

  • Route of Administration: The method of administration can influence the pharmacokinetic and pharmacodynamic profile of Melanotan II. For example, central (intracerebroventricular) administration will have more pronounced neurological effects compared to subcutaneous injection.[7]

  • Use of Selective Antagonists: Co-administration of a selective antagonist for a specific melanocortin receptor can help to block unwanted off-target effects. For instance, an MC4R antagonist like SHU9119 can be used to mitigate effects on appetite and sexual function.[7]

  • Consider More Selective Agonists: If the primary goal of the research is to study pigmentation, using a more selective MC1R agonist, such as Melanotan I (afamelanotide) or Dersimelagon (MT-7117), may be a more suitable approach as they exhibit fewer systemic side effects.[7][11]

Troubleshooting Guides

Issue 1: Significant reduction in food intake and body weight in animal models, confounding metabolic studies.

  • Question: My rodents are exhibiting significant anorexia after Melanotan II administration, which is interfering with my metabolic measurements. How can I address this?

  • Answer: This is a common off-target effect mediated primarily by the activation of the MC4R.[7] To mitigate this, you can:

    • Lower the Dose: As a first step, reduce the dose of Melanotan II to the lowest possible concentration that still achieves your desired primary effect.[7]

    • Co-administer an MC4R Antagonist: The use of a selective MC4R antagonist, such as SHU9119, can block the anorexic effects of Melanotan II.[7]

Issue 2: Nausea-like behaviors (e.g., conditioned taste aversion) are observed in my animal models.

  • Question: How can I reduce the nauseating effects of Melanotan II in my experiments?

  • Answer: Nausea is a known side effect.[1] Consider the following:

    • Dose Reduction: As with anorexia, lowering the dose is the first line of defense.

    • Acclimatization: Allow for a period of acclimatization to the handling and injection procedures to reduce stress-related responses that might be confounded with nausea.

    • Alternative Agonists: If nausea persists and interferes with the study, consider using a more selective MC1R agonist.[7]

Issue 3: Unexpected behavioral changes, such as excessive yawning, stretching, or sexual arousal, are impacting the experiment.

  • Question: My animals are displaying behaviors like yawning and spontaneous erections, which are not relevant to my research. How can I prevent this?

  • Answer: These behaviors are linked to the activation of central melanocortin receptors, including MC3R and MC4R.[1] To address this:

    • Dose-Response Assessment: Carefully assess the dose at which these behaviors become apparent and determine if a lower dose can be used.[7]

    • Selective Antagonism: As with appetite suppression, a selective MC4R antagonist can help to reduce unwanted sexual arousal.[7]

Data Presentation

Table 1: Melanotan II Receptor Binding Affinity

This table summarizes the binding affinity (Ki) of Melanotan II for various human melanocortin receptors (hMCRs). Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) in nM
hMC1R0.67
hMC4R6.6
hMC3R34
hMC5R46

Table 2: Example In Vivo Dose-Response Relationships for Melanotan II

This table provides examples of doses used in various studies and their observed effects. Dosing can vary significantly based on the experimental model and intended outcome.

SpeciesDoseRouteObserved Effect
Human0.01 - 0.03 mg/kgSubcutaneousSkin pigmentation, nausea, spontaneous erections[10]
Human0.025 mg/kgSubcutaneousRecommended dose for skin tanning / erectile dysfunction[12]
Rat0.1 - 2.0 mg/kgSubcutaneous or IntraperitonealCommonly used range in rodent studies[13]

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This method quantifies the affinity of a test compound (Melanotan II) by measuring its ability to displace a radiolabeled ligand from the receptor.[14]

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

  • Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of unlabeled Melanotan II.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of Melanotan II. Determine the IC50 (the concentration of Melanotan II that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This assay measures the ability of Melanotan II to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to melanocortin receptors.[14]

  • Cell Culture: Seed cells expressing the target melanocortin receptor into a 96-well plate and allow them to adhere overnight.

  • Agonist Stimulation:

    • Prepare a dose-response curve of your Melanotan II sample.

    • Wash the cells with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the different concentrations of Melanotan II to the wells and incubate for an optimized time (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure cAMP levels using a commercial assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the signal as a function of the Melanotan II concentration. Determine the EC50 value, which is the concentration of Melanotan II that produces 50% of the maximal response, by fitting the data to a sigmoidal dose-response curve.

Visualizations

Melanotan_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Melanotan II Melanotan II MC1R MC1R Melanotan II->MC1R Binds to G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF Transcription pCREB->MITF Promotes Melanin Melanin Production MITF->Melanin Leads to

Caption: Melanotan II signaling pathway via the MC1R.

Troubleshooting_Workflow Start Off-Target Effect Observed Dose_Dependent Is the effect dose-dependent? Start->Dose_Dependent Lower_Dose Lower Melanotan II Dose Dose_Dependent->Lower_Dose Yes Receptor_Mediated Is the effect mediated by a specific off-target receptor (e.g., MC4R for anorexia)? Dose_Dependent->Receptor_Mediated No Reassess Re-evaluate Effect Lower_Dose->Reassess Reassess->Dose_Dependent End Issue Resolved Reassess->End Effect Minimized Antagonist Co-administer Selective Antagonist (e.g., SHU9119) Receptor_Mediated->Antagonist Yes Alternative_Agonist Consider Alternative Selective Agonist (e.g., Melanotan I) Receptor_Mediated->Alternative_Agonist No Antagonist->End Alternative_Agonist->End

References

Technical Support Center: Addressing Poor Solubility of Melanotan II Acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Melanotan II acetate (B1210297) in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Melanotan II acetate and why is its solubility in aqueous solutions a concern?

This compound is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). It is a cyclic heptapeptide (B1575542) used in research to study skin pigmentation, sexual function, and metabolic pathways.[1][2] Its relatively hydrophobic nature can lead to poor solubility in aqueous buffers, which is a significant concern for researchers as it can result in inaccurate dosing, precipitation, and reduced biological activity in in-vitro and in-vivo experiments.[3]

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of this compound is influenced by several factors, including:

  • Solvent: It exhibits higher solubility in organic solvents compared to aqueous solutions.[4]

  • pH: The pH of the aqueous solution can affect the net charge of the peptide, thereby influencing its solubility. A slightly acidic pH is generally preferred for stability.

  • Peptide Concentration: Higher concentrations are more prone to aggregation and precipitation.

  • Temperature: While gentle warming can aid dissolution, excessive heat can degrade the peptide.[5]

  • Purity of the Peptide: Impurities can affect solubility and experimental outcomes.

Q3: What is the recommended solvent for reconstituting this compound?

For most research applications, the recommended initial solvent is sterile, distilled water or bacteriostatic water.[1] If solubility issues persist, a common strategy is to first dissolve the peptide in a small amount of a compatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then slowly dilute it with the desired aqueous buffer.[4]

Troubleshooting Guide

Issue 1: The lyophilized this compound powder is not dissolving completely in water or aqueous buffer, resulting in a cloudy or milky solution.

  • Possible Cause 1: Low Intrinsic Solubility. this compound has limited solubility in purely aqueous solutions, especially at higher concentrations.

    • Solution:

      • Use a Co-solvent: First, dissolve the peptide in a minimal amount of DMSO or DMF. Then, slowly add the aqueous buffer to the peptide-organic solvent mixture while gently vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v for cell-based assays).

      • Sonication: Brief periods of sonication in a water bath can help to break up aggregates and facilitate dissolution.[3] Use short bursts to avoid excessive heating.

  • Possible Cause 2: Peptide Aggregation. Peptides can self-associate to form insoluble aggregates.

    • Solution:

      • pH Adjustment: The net charge of the peptide can be altered by adjusting the pH of the solvent. Since Melanotan II is a basic peptide, dissolving it in a slightly acidic solution (e.g., using a small amount of 10% acetic acid) can improve solubility by increasing its net positive charge.[6]

      • Avoid Vigorous Shaking: Shaking can introduce air bubbles and promote aggregation. Gently swirl or vortex the vial to mix.

Issue 2: After successfully dissolving this compound, a precipitate forms over time or upon storage.

  • Possible Cause 1: Supersaturation. The initial dissolution might have created a supersaturated solution that is not stable over time.

    • Solution: Prepare a less concentrated stock solution. It is often better to work with a lower, fully solubilized concentration than a higher, unstable one.

  • Possible Cause 2: Temperature Changes. Storing the solution at a lower temperature (e.g., 4°C) can decrease the solubility of the peptide.

    • Solution: Before use, allow the solution to come to room temperature. If a precipitate is observed, gentle warming (e.g., in a 37°C water bath for a short period) may help to redissolve it. However, avoid repeated freeze-thaw cycles.

  • Possible Cause 3: pH Shift. The pH of the solution may have changed over time, leading to precipitation.

    • Solution: Ensure the buffer has sufficient capacity to maintain the desired pH.

Issue 3: The reconstituted this compound solution appears to have lost its biological activity.

  • Possible Cause 1: Peptide Degradation. Improper storage or handling can lead to the chemical degradation of the peptide.

    • Solution:

      • Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage or 2-8°C for short-term use (up to a week).

      • Light Sensitivity: Protect the peptide from light by using amber vials or covering the vials with foil.

  • Possible Cause 2: Adsorption to Surfaces. Peptides can adsorb to the surface of plastic or glass vials, reducing the effective concentration.

    • Solution: Consider using low-protein-binding microcentrifuge tubes for storage and handling.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)Reference(s)
Water5[7]
Dimethyl sulfoxide (DMSO)15[4][8]
Dimethylformamide (DMF)30[4][8]
Ethanol1[4][8]
1:4 DMF:PBS (pH 7.2)0.20[4]

Note: Solubility can vary depending on the purity of the peptide and the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Pre-dissolution Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Based on the desired final concentration and experimental compatibility, choose an appropriate solvent system. For a high-concentration stock, DMSO is recommended.

  • Dissolution:

    • Carefully add a precise volume of DMSO to the vial containing the lyophilized peptide to achieve a concentration of 10 mg/mL.

    • Gently swirl the vial until the peptide is completely dissolved. Brief vortexing can be used if necessary. Avoid vigorous shaking.

  • Storage: Aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for In-Vitro Assays

  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., cell culture medium, PBS) to achieve the final working concentrations.

    • It is crucial to add the stock solution to the aqueous buffer and mix immediately and thoroughly to prevent precipitation. Do not add the aqueous buffer to the stock solution.

  • Final Organic Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the tolerance level of your experimental system (typically <1% v/v).

  • Use: Use the freshly prepared working solutions immediately for your experiments to ensure accuracy and minimize degradation.

Mandatory Visualizations

Melanotan II Reconstitution Workflow

G cluster_start Preparation cluster_dissolution Dissolution cluster_check Quality Control cluster_action Action start Lyophilized Melanotan II in vial temp Equilibrate to Room Temperature start->temp add_solvent Add appropriate solvent (e.g., Sterile Water or DMSO) temp->add_solvent mix Gently swirl or vortex to dissolve add_solvent->mix check_sol Visually inspect for complete dissolution mix->check_sol clear_sol Clear Solution check_sol->clear_sol Yes cloudy_sol Cloudy/Precipitate check_sol->cloudy_sol No proceed Proceed to Dilution/ Experiment clear_sol->proceed troubleshoot Troubleshoot (Sonication, pH adjustment) cloudy_sol->troubleshoot troubleshoot->mix

Caption: Workflow for the reconstitution of this compound.

Melanotan II Signaling Pathway via MC1R

G MTII Melanotan II MC1R MC1R (Melanocortin 1 Receptor) MTII->MC1R Binds to G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to MITF_gene MITF Gene pCREB->MITF_gene Binds to promoter MITF MITF (Microphthalmia-associated Transcription Factor) MITF_gene->MITF Transcription & Translation Melanogenesis_enzymes Melanogenesis Enzymes (e.g., Tyrosinase) MITF->Melanogenesis_enzymes Upregulates expression Melanin Melanin Production Melanogenesis_enzymes->Melanin

Caption: Simplified signaling pathway of Melanotan II via the MC1R.

References

Verifying the Purity of Melanotan II Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the purity of Melanotan II acetate (B1210297) samples. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during purity assessment.

Frequently Asked questions (FAQs)

Q1: What is Melanotan II and why is purity verification crucial?

Melanotan II (MT-II) is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It is a cyclic heptapeptide (B1575542) with the amino acid sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2.[2] As a non-selective agonist of melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), it is a valuable tool in research related to pigmentation, sexual function, and metabolism.[1] Ensuring the high purity of a Melanotan II acetate sample is critical for the validity and reproducibility of experimental results, as impurities can lead to unexpected biological effects and interfere with analytical measurements.

Q2: What are the primary analytical methods for determining the purity of this compound?

The principal techniques for assessing the purity of Melanotan II are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The combination of these methods provides a comprehensive evaluation of a sample's purity and identity.

Q3: What is a typical purity level for research-grade this compound?

Research-grade this compound should ideally have a purity of 98% or higher, as determined by HPLC.[3]

Q4: What are some common impurities that might be present in a Melanotan II sample?

Impurities in synthetically produced Melanotan II can include deletion sequences (peptides missing one or more amino acids), products of incomplete cyclization, and by-products from side reactions during synthesis.[4] Illegally sold products have been found to contain unknown impurities ranging from 4.1% to 5.9%.[5]

Q5: What is a Certificate of Analysis (CoA) and what should I look for?

A Certificate of Analysis (CoA) is a document provided by the supplier that details the results of their quality control testing for a specific batch of a product. For this compound, the CoA should include the batch number, the purity as determined by HPLC, and confirmation of its identity by mass spectrometry. Always ensure the CoA corresponds to the specific batch you have received.

Analytical Techniques and Protocols

A multi-faceted approach utilizing chromatographic and spectroscopic methods is essential for the robust verification of a this compound sample's purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for quantifying the purity of Melanotan II by separating the main peptide from its impurities.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Objective: To quantify the purity of a this compound sample by separating it from potential impurities.

  • Methodology:

    • Sample Preparation: Dissolve the lyophilized this compound powder in HPLC-grade water to a concentration of approximately 1 mg/mL.

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Data Analysis: Purity is calculated using the area normalization method. The peak area of Melanotan II is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

ParameterSpecification
Column C18 reversed-phase column (e.g., Thermo Scientific BioBasic 8)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 10 minutes) is a common starting point.[6]
Flow Rate Typically 1.0 mL/min
Detection Wavelength 218 nm[7]
Injection Volume 2 µL[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for confirming the identity of Melanotan II and characterizing any impurities by determining their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS/MS for Identity Confirmation

  • Objective: To confirm the molecular weight of Melanotan II and identify potential impurities.

  • Methodology:

    • Sample Preparation: Prepare the sample as for RP-HPLC, though a lower concentration (e.g., 0.1 mg/mL) may be sufficient.

    • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular weight of Melanotan II. The doubly charged ion [M+2H]²⁺ at m/z 513 is often used for identification and fragmentation analysis.[5]

ParameterSpecification
Chromatographic Conditions Same as for RP-HPLC
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Precursor Ion for MS/MS m/z 513 [M+2H]²⁺[5]
Fragment Ions The fragmentation pattern should be compared to a reference standard or known data.

Table of Common Ions for Melanotan II in Mass Spectrometry

Ionm/z (mass-to-charge ratio)
[M+H]⁺1025.2[8]
[M+2H]²⁺513.1[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the identity and purity of Melanotan II.

Experimental Protocol: ¹H NMR for Structural Confirmation

  • Objective: To obtain a proton NMR spectrum to confirm the chemical structure of Melanotan II.

  • Methodology:

    • Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., DMSO-d₆).

    • Instrumentation: A high-resolution NMR spectrometer.

Table of Expected ¹H NMR Chemical Shift Regions for Key Protons in Melanotan II Intermediates

Proton TypeApproximate Chemical Shift (δ) in ppm (in DMSO-d₆)
Indole NH (Tryptophan)~10.8
Aromatic Protons~6.9 - 8.0
α-CH Protons~3.5 - 4.5
Side Chain Protons~1.0 - 3.2

Note: This table is based on data from synthetic intermediates and may not perfectly reflect the final Melanotan II product.

Troubleshooting Guides

Issue 1: Multiple Peaks in HPLC Chromatogram

  • Possible Cause 1: Peptide-Related Impurities: The additional peaks may be due to synthetic by-products such as deletion sequences or incompletely deprotected peptides.

    • Solution: Use LC-MS/MS to determine the molecular weight of the species corresponding to the impurity peaks. This can help identify the nature of the impurity.

  • Possible Cause 2: System Contamination: Peaks may arise from contaminants in the mobile phase, the HPLC system, or from a previous injection (carryover).

    • Solution: Inject a "blank" (mobile phase or sample solvent without the peptide). If the peaks are still present, the issue is with the system or solvents. Clean the system and use fresh, high-purity solvents.

  • Possible Cause 3: Column Degradation: An old or poorly maintained column can lead to peak splitting and the appearance of spurious peaks.

    • Solution: Replace the column with a new one of the same type.

Issue 2: Incorrect Molecular Weight in Mass Spectrum

  • Possible Cause 1: Presence of Adducts: The observed mass may correspond to the desired peptide with an attached salt or solvent molecule (e.g., sodium or potassium adducts).

    • Solution: Look for peaks corresponding to [M+Na]⁺ or [M+K]⁺ in addition to the expected [M+H]⁺.

  • Possible Cause 2: Incorrect Product: The sample may not be Melanotan II.

    • Solution: Compare the full fragmentation pattern (MS/MS) to a known standard of Melanotan II.

Issue 3: Inconsistent Biological Assay Results

  • Possible Cause: Peptide Degradation: Melanotan II, especially in solution, can degrade if not stored properly.

    • Solution: Ensure the lyophilized powder is stored at -20°C. Once reconstituted, store the solution at 2-8°C and use it within a few weeks. For longer-term storage of the solution, aliquot and freeze at -20°C, avoiding repeated freeze-thaw cycles. Re-verify the purity of the stored solution using HPLC.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity and Identity Analysis cluster_data_interpretation Data Interpretation reconstitution Reconstitute Lyophilized This compound hplc RP-HPLC-UV (Purity Quantification) reconstitution->hplc Inject lcms LC-MS/MS (Identity Confirmation) reconstitution->lcms Inject nmr NMR Spectroscopy (Structural Verification) reconstitution->nmr Prepare NMR Sample purity_assessment Assess Purity (%) hplc->purity_assessment identity_confirmation Confirm Molecular Weight and Structure lcms->identity_confirmation nmr->identity_confirmation troubleshooting Troubleshoot Anomalies purity_assessment->troubleshooting If purity < 98% identity_confirmation->troubleshooting If identity is incorrect

Caption: Experimental workflow for the verification of this compound purity.

signaling_pathway MT2 Melanotan II MC1R MC1 Receptor (GPCR) MT2->MC1R Binds to G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Melanogenesis Melanogenesis (Melanin Production) CREB->Melanogenesis Upregulates Transcription

Caption: Melanotan II signaling pathway via the MC1 receptor in melanocytes.

References

"Impact of repeated freeze-thaw cycles on Melanotan II acetate stability"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of peptides like Melanotan II acetate (B1210297) is critical for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating the effects of repeated freeze-thaw cycles on the stability of this synthetic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of freeze-thaw cycles on reconstituted Melanotan II acetate?

Repeated freeze-thaw cycles are strongly discouraged as they can significantly degrade the peptide. This degradation can lead to a loss of potency and the formation of impurities, potentially impacting experimental results. While a single freeze-thaw cycle is generally acceptable for aliquoting a freshly reconstituted solution for long-term storage, subsequent cycles should be avoided.

Q2: How should I properly store this compound to minimize degradation?

Proper storage is crucial for maintaining the stability of this compound. The storage recommendations differ for the lyophilized powder and the reconstituted solution:

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be stored in a desiccated environment at -20°C or below. It can be stable for several months to over a year under these conditions. For short-term storage (up to a few weeks), it can be kept at 4°C. It is also important to protect the powder from light.

  • Reconstituted Solution: Once reconstituted, the solution is much more susceptible to degradation. For short-term use (up to two weeks), it should be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.

Q3: What are the visible signs of this compound degradation?

Visible changes in the reconstituted solution can indicate degradation or contamination. These signs include:

  • Cloudiness or turbidity

  • The presence of particles or sediment

  • Changes in color

If any of these are observed, it is recommended to discard the solution to ensure the integrity of your experiments.

Q4: Does the choice of solvent for reconstitution affect stability during freeze-thaw cycles?

Yes, the reconstitution solvent can influence the stability of this compound. Sterile bacteriostatic water is a commonly recommended solvent. The pH of the solution also plays a role, with a slightly acidic pH of 4-6 generally considered optimal for minimizing degradation pathways like deamidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced Potency or Inconsistent Experimental Results Peptide degradation due to improper storage or repeated freeze-thaw cycles.- Verify that storage conditions (temperature, light exposure) are optimal. - Assess the age of the lyophilized powder and reconstituted solution. - Perform a purity analysis using HPLC to determine the percentage of intact peptide. - If degradation is confirmed, discard the old stock and use a new batch.
Visible Particles or Cloudiness in Reconstituted Solution After Thawing Peptide aggregation or bacterial contamination.- Ensure aseptic techniques were used during reconstitution. - Check the expiration date of the reconstitution solvent. - Visually inspect the solution before each use. - Consider that freezing and thawing can sometimes induce the formation of protein aggregates.
Difficulty Solubilizing the Peptide After Storage Improper storage of the lyophilized powder, leading to moisture absorption.- Allow the vial to warm to room temperature before opening to prevent condensation. - Store lyophilized peptide in a desiccator to protect it from moisture.

Data on this compound Stability

While specific quantitative data on the percentage of degradation per freeze-thaw cycle is not extensively published, the following table provides a general guideline for the expected stability of this compound based on manufacturer recommendations and the stability of similar peptides.

Form Storage Condition Duration Expected Purity
Lyophilized-20°C (in desiccator)> 1 year> 98%
Lyophilized4°C (in desiccator)Several months> 95%
LyophilizedRoom Temperature (20-25°C)Up to 3 weeks> 90%
Reconstituted-20°C (single freeze-thaw)Up to 3 months> 95%
Reconstituted2-8°CUp to 2 weeks> 90%

*Note: These are estimates, and actual stability can vary based on the specific formulation, handling, and

Technical Support Center: Optimizing Injection Protocols for Melanotan II Acetate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection protocols for Melanotan II (MT-II) acetate (B1210297) in mice. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

1. What is Melanotan II and what is its mechanism of action in mice?

Melanotan II is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1] It acts as a non-selective agonist for melanocortin receptors (MCRs), binding with high affinity to MC1R, MC3R, MC4R, and MC5R.[2] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of the cAMP response element-binding protein (CREB), which then upregulates the transcription of target genes.[2]

2. How should lyophilized Melanotan II acetate be reconstituted and stored?

Proper reconstitution and storage are critical for maintaining the biological activity and ensuring the reproducibility of your experiments.

  • Reconstitution:

    • Bring the lyophilized MT-II vial and a sterile reconstitution solvent to room temperature.[1]

    • Commonly used solvents include sterile water for injection or bacteriostatic water (sterile water with 0.9% benzyl (B1604629) alcohol).[1]

    • Using a sterile syringe, slowly inject the desired volume of solvent into the vial, aiming the stream against the side of the vial to prevent foaming. A common reconstitution is to add 1-2 mL of solvent to a 10 mg vial.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can denature the peptide.[1]

  • Storage:

    • Lyophilized powder: Store desiccated at -20°C for long-term stability.[3]

    • Reconstituted solution: Store refrigerated at 2-8°C, protected from light, for up to a few weeks.[1][3] For longer-term storage, it is recommended to aliquot the solution into single-use sterile vials and freeze at -20°C or below.[2] Avoid repeated freeze-thaw cycles. [2]

3. What are the common routes of administration for Melanotan II in mice?

The most common routes of administration for MT-II in mice are subcutaneous (SC) and intraperitoneal (IP) injections. Other routes used in specific research contexts include intravenous (IV) and intracerebroventricular (ICV) administration.[4]

4. What are the typical dosages of Melanotan II used in mouse studies?

Dosages can vary significantly depending on the research objective, the mouse strain, and the administration route. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[4]

Data Presentation: Dosage Guidelines

Table 1: Summary of Melanotan II Dosages and Observed Effects in Mice

Research Area Mouse Strain Dosage Range Administration Route Observed Effects
PigmentationC57BL/60.1 - 1.0 mg/kgSubcutaneous (SC)Dose-dependent increase in skin pigmentation, visible within 24-48 hours.
Appetite SuppressionC57BL/6100 µg (q.i.d.)Intraperitoneal (IP)Marked suppression of feeding and progressive weight loss.[4]
Appetite and MotivationC57BL/6J0.1, 0.3, and 1 nmol/sideMicroinjection into Nucleus AccumbensDecreased food consumption and motivation to eat.[4]
Metabolic StudiesDiet-Induced Obese (DIO) Mice100 µg (q.i.d.)Intraperitoneal (IP)Suppression of food intake and body weight loss.
Insulin SensitivityC57BL/6225 ng (in 3 aliquots over 24h)Intracerebroventricular (ICV)Increased insulin-mediated glucose disposal.[4]
ThermoregulationC57BL/6J10 mg/kgSubcutaneous (SC)Reduced hypothermic response compared to IP injection.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Expected Biological Response

Potential Cause Troubleshooting Steps
Improper Reconstitution or Storage - Ensure the lyophilized powder was stored correctly at -20°C. - Use a recommended sterile solvent for reconstitution. - Avoid vigorous shaking during reconstitution. - Store the reconstituted solution at 2-8°C and use within its stability window, or aliquot and freeze for long-term storage. Avoid repeated freeze-thaw cycles.[3]
Incorrect Dosage - Double-check your dosage calculations, taking into account the concentration of your reconstituted solution and the weight of the mouse.[3] - For very small injection volumes, consider diluting the stock solution to ensure accurate dosing.[2] - Perform a dose-response study to identify the optimal dose for your experimental model.[4]
Mouse Strain Variability - Be aware that different mouse strains can have varying responses to melanocortin agonists.[3] Use a consistent and well-defined mouse strain, age, and sex for your experiments.[3]
Route of Administration - The route of administration can significantly impact the bioavailability and effect of MT-II. Ensure you are using the appropriate route for your research question and that your injection technique is correct.

Issue 2: Adverse Effects Observed in Mice

Observed Adverse Effect Potential Cause & Troubleshooting Steps
Hypothermia/Hypometabolism - Intraperitoneal administration of MT-II can cause a profound, transient hypothermia in mice.[5] This is thought to be mediated by mast cell activation and histamine (B1213489) release.[5] - To minimize this effect, consider using subcutaneous (SC) administration , which has been shown to produce less hypothermia compared to IP dosing.[5]
Significant Appetite Suppression Affecting Animal Welfare - This is a known, dose-dependent effect of MT-II.[4] - Dose Reduction: Lower the dose of MT-II.[4] - Gradual Dose Escalation: Start with a lower dose and gradually increase it to allow the animals to acclimate.[4] - Dietary Adjustments: Provide highly palatable and energy-dense food to encourage eating, but be aware this could be a confounding factor in metabolic studies.[4] - Monitor Body Weight: Closely monitor the animal's body weight daily. A significant loss may require a temporary halt in administration.[4]
Injection Site Reactions (e.g., redness, irritation) - Rotate Injection Sites: Avoid administering the injection in the same location repeatedly.[3] - Proper Injection Technique: Ensure you are using the correct needle gauge and injection angle to minimize tissue damage. - Vehicle Control: Ensure the vehicle itself is not causing irritation.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Materials:

  • Vial of lyophilized this compound

  • Sterile bacteriostatic water or sterile water for injection

  • Sterile syringes and needles

  • Alcohol swabs

Procedure:

  • Allow the MT-II vial and the reconstitution solvent to come to room temperature.[1]

  • Clean the rubber stoppers of both vials with an alcohol swab and allow them to air dry.[2]

  • Using a sterile syringe, draw up the desired volume of the solvent. For a 10 mg vial, 1-2 mL is a common volume.[1]

  • Slowly inject the solvent into the MT-II vial, directing the stream against the glass wall to minimize foaming.[1]

  • Gently swirl the vial until the powder is fully dissolved. Do not shake. [1]

  • The reconstituted solution is now ready for use or storage.

Protocol 2: Subcutaneous (SC) Injection in Mice

Materials:

  • Reconstituted Melanotan II solution

  • Insulin syringe or a 1 mL syringe with a 28-31G needle

  • Animal restrainer (optional)

Procedure:

  • Gently restrain the mouse. This can often be done by scruffing the back of the neck.[2]

  • Lift a fold of skin on the back of the mouse, between the shoulder blades, to create a "tent".[2]

  • Insert the needle at a 45-degree angle into the base of the tented skin.[2]

  • Gently pull back on the plunger to ensure the needle has not entered a blood vessel.

  • Slowly depress the plunger to inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Mandatory Visualizations

Melanotan_II_Signaling_Pathway Melanotan II Signaling Pathway cluster_receptor Cell Membrane MTII Melanotan II MCR Melanocortin Receptor (MC1R, MC3R, MC4R, MC5R) MTII->MCR Binds to G_protein Gαs Protein MCR->G_protein Activates GPCR G-Protein Coupled Receptor AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phosphorylated CREB Nucleus Nucleus pCREB->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., MITF for melanogenesis) Nucleus->Gene_Transcription Promotes

Caption: Melanotan II signaling cascade via melanocortin receptors.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Peptide 1. Verify Peptide Quality - Purity (LC-MS) - Correct Storage? Start->Check_Peptide Purity_OK Purity & Storage Correct Check_Peptide->Purity_OK Yes Re_evaluate Re-evaluate Source/ Storage of Peptide Check_Peptide->Re_evaluate No Check_Protocol 2. Review Experimental Protocol - Reconstitution correct? - Dosing calculations accurate? Protocol_OK Protocol Verified Check_Protocol->Protocol_OK Yes Optimize_Dose Optimize Dose/ Reconstitution Check_Protocol->Optimize_Dose No Check_Admin 3. Assess Administration Technique - Correct route? - Consistent injection? Admin_OK Administration Consistent Check_Admin->Admin_OK Yes Refine_Technique Refine Injection Technique Check_Admin->Refine_Technique No Check_Model 4. Consider Animal Model - Consistent strain, age, sex? - Acclimatization period sufficient? Model_OK Model Consistent Check_Model->Model_OK Yes Standardize_Model Standardize Animal Model Parameters Check_Model->Standardize_Model No Purity_OK->Check_Protocol Protocol_OK->Check_Admin Admin_OK->Check_Model

Caption: Logical workflow for troubleshooting inconsistent Melanotan II experiments.

References

"Troubleshooting unexpected physiological responses to Melanotan II acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected physiological responses during experiments with Melanotan II acetate (B1210297).

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Melanotan II acetate?

Melanotan II is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH).[1] It acts as a non-selective agonist for several melanocortin receptors (MCRs), specifically MC1, MC3, MC4, and MC5.[2] Its diverse physiological effects are a result of its binding to these receptors in various tissues. The primary intended effect, melanogenesis (skin pigmentation), is mediated through the activation of the MC1 receptor on melanocytes.[1]

Q2: What are the expected physiological responses to Melanotan II administration?

The most well-documented response is increased skin pigmentation due to the stimulation of melanin (B1238610) production.[3] Additionally, due to its action on other melanocortin receptors, particularly in the central nervous system, it can induce sexual arousal and spontaneous erections, as well as suppress appetite.[3][4]

Q3: What are the common unexpected or adverse physiological responses?

Short-term side effects frequently reported include nausea, facial flushing, reduced appetite, and in males, spontaneous erections that can occur 1-5 hours after administration.[3][5] Less common but more severe adverse effects that have been reported include systemic toxicity, rhabdomyolysis, and renal dysfunction.[6]

Q4: Are there concerns about long-term administration of Melanotan II?

Long-term concerns include the potential for darkening of pre-existing moles (nevi), the appearance of new moles, and in some cases, the development of atypical melanocytic nevi.[3][7] There have been case reports of melanoma being diagnosed in individuals using Melanotan II, though a causal link has not been definitively established.[7]

Q5: How should this compound be reconstituted and stored?

For optimal stability, lyophilized Melanotan II should be stored at -20°C or below.[8] Reconstitution should be performed using sterile, distilled water or bacteriostatic water.[9] Once reconstituted, the solution should be stored at 2-8°C and used within a few weeks to minimize degradation.[10] Avoid repeated freeze-thaw cycles.[8] For detailed reconstitution protocols, refer to the --INVALID-LINK-- section.

Troubleshooting Guides

This section provides guidance on identifying and mitigating unexpected physiological responses observed during in vivo experiments with Melanotan II.

Gastrointestinal Distress: Nausea and Emesis

Observed Phenomenon: Researchers may observe signs of nausea and emesis in animal models, such as conditioned taste aversion or pica (the consumption of non-nutritive substances like kaolin).[11][12] In clinical studies, nausea is a frequently reported side effect in humans.[5]

Potential Cause: Nausea and vomiting are known side effects of Melanotan II, likely mediated by the activation of melanocortin receptors in the central nervous system that are involved in the regulation of emetic responses.[4]

Troubleshooting Workflow:

start Observation of Nausea/Emesis check_dose Is the administered dose within the established range? start->check_dose high_dose Action: Reduce the dose in subsequent experiments. check_dose->high_dose No dose_in_range Is this the first administration to the subject? check_dose->dose_in_range Yes first_admin Observation: Initial sensitivity is common. Continue monitoring. dose_in_range->first_admin Yes repeated_admin Action: Consider dose titration. Start with a lower dose and gradually increase. dose_in_range->repeated_admin No check_purity Has the purity of the Melanotan II batch been verified? first_admin->check_purity repeated_admin->check_purity impure Action: Verify purity via HPLC/MS. Obtain a new, high-purity batch. check_purity->impure No pure Consider pre-treatment with an anti-emetic for terminal experiments. check_purity->pure Yes start Observation of Cardiovascular Effects monitor Action: Implement continuous monitoring of blood pressure and heart rate. start->monitor check_dose Is the dose consistent with previous experiments? monitor->check_dose dose_high Action: Reduce the dose and observe for attenuation of effects. check_dose->dose_high No dose_ok Is the vehicle/solvent known to be inert? check_dose->dose_ok Yes vehicle_issue Action: Run a vehicle-only control group to isolate effects. dose_ok->vehicle_issue No vehicle_ok Observation: Transient cardiovascular effects are a known response. Document magnitude and duration. dose_ok->vehicle_ok Yes start Observation of Spontaneous Erections is_expected Is this effect confounding the experimental endpoint? start->is_expected confounding Action: Consider using a more selective melanocortin agonist if only pigmentation effects are desired. is_expected->confounding Yes not_confounding Observation: This is a known on-target effect. Document latency to onset and duration. is_expected->not_confounding No check_dose Are the erections prolonged (priapism)? not_confounding->check_dose priapism Action: This is a serious adverse event. Immediately lower the dose in future experiments. check_dose->priapism Yes no_priapism Continue with the current protocol while monitoring for adverse effects. check_dose->no_priapism No start Observation of Dermatological Changes document Action: Photographically document skin and nevi at baseline and throughout the experiment. start->document check_atypia Are there signs of atypical changes in nevi (e.g., irregular borders, color variegation)? document->check_atypia atypia Action: Biopsy suspicious lesions for histological analysis. check_atypia->atypia Yes no_atypia Observation: Hyperpigmentation is an expected effect. Continue monitoring. check_atypia->no_atypia No histology Perform Fontana-Masson staining for melanin and immunohistochemistry for melanocyte markers (e.g., S100, Melan-A, HMB-45). atypia->histology start Observation of Severe Systemic Effects stop_exp Action: Immediately cease administration of Melanotan II. start->stop_exp supportive_care Provide supportive care to the animal model as per institutional guidelines. stop_exp->supportive_care collect_samples Action: Collect blood and urine samples for analysis. supportive_care->collect_samples analyze_samples Measure serum CPK, creatinine, and urinalysis. collect_samples->analyze_samples review_dose Action: Critically review the administered dose. This is likely a result of significant overdose. analyze_samples->review_dose cluster_cell Melanocyte MTII Melanotan II MC1R MC1 Receptor MTII->MC1R G_protein Gs Protein MC1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF Transcription CREB->MITF upregulates Melanin Melanin Synthesis MITF->Melanin

References

Technical Support Center: Improving Reproducibility in Melanotan II Acetate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Melanotan II acetate. Adherence to proper protocols and a thorough understanding of the compound's characteristics are critical for obtaining consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is Melanotan II and what is its primary mechanism of action?

Melanotan II (MT-II) is a synthetic analog of the endogenous peptide hormone α-melanocyte-stimulating hormone (α-MSH).[1][2] It functions as a potent, non-selective agonist for four of the five melanocortin receptors: MC1R, MC3R, MC4R, and MC5R.[3][4] Its activity at these receptors initiates a variety of physiological responses, with the most well-characterized being the stimulation of melanogenesis (skin pigmentation) through the activation of MC1R on melanocytes.[1][5]

Q2: What are the most common causes of poor reproducibility in Melanotan II experiments?

Poor reproducibility in Melanotan II experiments can often be attributed to several key factors:

  • Compound Quality and Purity: The identity, purity, and concentration of the peptide can vary significantly between batches and suppliers, impacting experimental outcomes.[6]

  • Storage and Handling: Melanotan II is a peptide and is susceptible to degradation if not stored and handled under appropriate conditions, including temperature, light, and humidity.[7][8]

  • Solubility and Vehicle Formulation: Improper dissolution or the use of an inappropriate vehicle can lead to precipitation, aggregation, or reduced bioavailability of the peptide.[9]

  • Experimental Design and Subject Variability: Inconsistencies in dosage, administration route, and the genetic background of animal models can significantly influence results.

Q3: How should lyophilized Melanotan II powder be stored?

For long-term storage, lyophilized Melanotan II powder should be kept at -20°C or below in a desiccated environment.[7][10] It is also crucial to protect the powder from light.[7][8] Before opening, the vial should be allowed to warm to room temperature to prevent condensation, as the peptide is hygroscopic.[7]

Q4: What is the recommended procedure for reconstituting Melanotan II?

Proper reconstitution is critical for maintaining the biological activity of Melanotan II.

  • Bring to Room Temperature: Allow the lyophilized powder vial to reach room temperature before opening.[10]

  • Solvent Addition: Using a sterile syringe, slowly inject the desired volume of sterile bacteriostatic water or another appropriate solvent down the side of the vial to avoid foaming.[10][11] Do not squirt the liquid directly onto the powder.[12]

  • Dissolution: Gently swirl the vial until the powder is completely dissolved.[10][12] Do not shake vigorously , as this can degrade the peptide.[12]

  • Storage of Reconstituted Solution: Store the reconstituted solution at 2-8°C for short-term use and protected from light.[11] For longer-term storage, it is advisable to aliquot the solution into single-use vials and freeze them at -20°C or below to avoid repeated freeze-thaw cycles.[9]

Q5: My reconstituted Melanotan II solution is cloudy. What should I do?

A cloudy solution may indicate bacterial contamination or peptide aggregation.[7] This can result from improper reconstitution techniques or the use of non-sterile solvents. If the solution is cloudy, it is recommended to discard it and prepare a fresh one using aseptic techniques.[7] If the powder is not dissolving properly in an aqueous buffer, consider first dissolving it in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.[9]

Troubleshooting Guides

Issue 1: Inconsistent or Absent Pharmacological Effect in In Vitro Assays
Potential Cause Troubleshooting Steps
Peptide Degradation - Verify that the lyophilized powder and reconstituted solutions have been stored correctly (temperature, light protection).- Avoid repeated freeze-thaw cycles of the reconstituted solution.[10]- If degradation is suspected, perform a purity analysis using HPLC.[7]
Incorrect Concentration - Confirm the calculations for reconstitution and dilutions.- Ensure the peptide was fully dissolved before use.
Cell Line Variability - Regularly verify the expression levels of the target melanocortin receptors in your cell line, as this can vary between passages.[10]- Use cells within a consistent and low passage number range.
Assay Conditions - Optimize incubation time, temperature, and serum concentrations in the culture medium, as these can influence the outcome.[10]
Issue 2: High Variability in In Vivo Pigmentation Studies
Potential Cause Troubleshooting Steps
Inaccurate Dosing - Ensure accurate calculation of the dose based on the animal's body weight.- For small injection volumes, consider diluting the stock solution to ensure precision.[11]
Improper Administration - Use a consistent administration route (e.g., subcutaneous injection).- Ensure the full dose is administered correctly.
Animal Strain Variability - Be aware that the pigmentation potential can differ significantly between strains of mice or rats.[10]
Insufficient UV Exposure - While Melanotan II stimulates melanin (B1238610) production, some level of UV radiation may be necessary to induce a visible tanning response in some models.[10]

Data Presentation

Table 1: Receptor Binding Affinity of Melanotan II

This table summarizes the binding affinity (Ki) of Melanotan II for human melanocortin receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki, nM)
MC1R0.67[13][14]
MC3R34[13][14]
MC4R6.6[13][14]
MC5R46[13][14]

Table 2: Purity and Content of Melanotan II in Commercial Products

This table highlights the potential variability in the purity and actual content of Melanotan II from different sources, emphasizing the importance of independent quality control.

Sample SourceClaimed Content (mg)Measured Content (mg)Purity by LC-UV (%)Unknown Impurities (%)
Online Shop 1104.32 - 5.94Not Specified4.1 - 5.9[6]
Online Shop 2108.84Not Specified< Limit of Quantitation[6]
Online Shop 3107.21 - 8.23Not Specified4.8 - 5.2[6]
Research Grade Supplier ANot SpecifiedNot Specified99.89Not Specified
Research Grade Supplier BNot SpecifiedNot Specified99.19Not Specified
Research Grade Supplier CNot SpecifiedNot Specified>98.0Not Specified

Experimental Protocols

Protocol 1: In Vitro Melanogenesis Assay in B16F10 Melanoma Cells

This protocol outlines a method to assess the effect of Melanotan II on melanin production in a cultured murine melanoma cell line.[15]

  • Cell Seeding: Seed B16F10 melanoma cells in a 6-well or 96-well plate at a density of approximately 2 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[16]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of Melanotan II (e.g., 1, 10, 100, 1000 nM).[16] Include a vehicle control and a positive control (e.g., α-MSH).

  • Incubation: Incubate the cells for 48-72 hours to allow for melanogenesis.[15]

  • Cell Lysis and Melanin Extraction: Wash the cells with Phosphate-Buffered Saline (PBS). Lyse the cells and extract melanin by adding 1 N NaOH with 10% DMSO and incubating at an elevated temperature (e.g., 80°C) for 1 hour.[15]

  • Quantification: Measure the absorbance of the melanin solution at 405 nm or 490 nm using a spectrophotometer. The melanin content can be normalized to the total protein content, determined by a BCA protein assay on the same lysate.[1]

Protocol 2: In Vivo Assessment of Pigmentation in a Murine Model

This protocol describes a general procedure for evaluating the effect of Melanotan II on skin pigmentation in mice.[15]

  • Acclimatization: Acclimate mice (e.g., C57BL/6) to the housing conditions for at least one week before the experiment.[15]

  • Baseline Measurement: Record the baseline skin pigmentation of the mice at a specific site (e.g., dorsal skin) using a standardized method like colorimetry or photography.[15]

  • Administration: Administer Melanotan II or a vehicle control (e.g., sterile saline) via subcutaneous injection. A typical starting dose is in the range of 0.1 to 1.0 mg/kg.[17]

  • Monitoring: Monitor the animals daily for any adverse effects.[15]

  • Pigmentation Assessment: At predetermined time points, assess the skin pigmentation at the same site as the baseline measurement. Visible darkening can be evident within 24-48 hours, with maximal effects often observed at 5-7 days post-administration.[17]

Visualizations

Melanotan_II_Signaling_Pathway MTII Melanotan II MC1R MC1R MTII->MC1R Binds G_protein Gαs MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF Transcription pCREB->MITF Upregulates Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: Melanotan II signaling cascade in melanocytes.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Peptide Verify Peptide Quality Start->Check_Peptide Purity_Content Check Purity & Content (e.g., HPLC, MS) Check_Peptide->Purity_Content Yes Storage_Handling Review Storage & Handling Check_Peptide->Storage_Handling No Purity_Content->Storage_Handling Temp_Light_FT Check Temperature, Light Exposure, Avoid Freeze-Thaw Cycles Storage_Handling->Temp_Light_FT Yes Reconstitution Examine Reconstitution & Solubility Storage_Handling->Reconstitution No Temp_Light_FT->Reconstitution Solvent_Technique Verify Solvent & Technique (e.g., gentle swirling) Reconstitution->Solvent_Technique Yes Protocol Review Experimental Protocol Reconstitution->Protocol No Solvent_Technique->Protocol Dosing_Admin Check Dosing, Administration, & Subject Variability Protocol->Dosing_Admin Yes End Isolate Variable & Optimize Protocol->End No Dosing_Admin->End

Caption: Logical workflow for troubleshooting experiments.

References

"How to avoid Melanotan II acetate precipitation in media"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Melanotan II (MT-II) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring the stability of Melanotan II acetate in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a potential issue?

Melanotan II is a synthetic, cyclic peptide analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1][2] It acts as a non-selective agonist for melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which are involved in pigmentation, energy balance, and sexual function.[1][3][4][5] As a peptide, MT-II acetate has limited solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media, which can lead to aggregation and precipitation if not handled correctly.[6][7]

Q2: What are the recommended solvents for reconstituting and dissolving this compound?

This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[7] For many applications, especially in vitro assays, the recommended procedure is to first dissolve the peptide in a small amount of 100% DMSO and then slowly dilute this stock solution into the desired aqueous medium.[6][7] For in vivo studies or when an organic solvent is not suitable, sterile or bacteriostatic water can be used for reconstitution.[1][8]

Q3: How should I properly reconstitute lyophilized this compound to prevent precipitation?

Proper reconstitution is critical to prevent peptide aggregation and precipitation.

  • Equilibrate Vial: Before opening, allow the vial of lyophilized powder to reach room temperature to prevent condensation from forming inside.[6]

  • Solvent Addition: Using a sterile syringe, slowly add the desired solvent (e.g., bacteriostatic water, sterile water, or DMSO) into the vial, aiming the stream against the side of the vial to avoid foaming.[8][9][10]

  • Gentle Dissolution: Do not shake the vial vigorously.[9] Instead, gently swirl or roll the vial between your fingers until the powder is completely dissolved.[6][9] If solubility remains an issue, brief warming to 37°C or sonication can be used to aid dissolution.[3][6]

Q4: What are the optimal storage conditions for this compound to maintain stability and prevent degradation?

Storage conditions are crucial for preserving the peptide's integrity.

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or below, desiccated and protected from light.[11][12] It can be stable for several years under these conditions.[7]

  • Reconstituted Solution: Once reconstituted, solutions are much less stable.

    • Short-Term: Store at 2-8°C for use within a few days to a week.[6][12]

    • Long-Term: For storage longer than a week, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][12][13] Adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) can also enhance long-term stability in solution.[6][12]

Q5: What factors can cause this compound to precipitate out of solution?

Several factors can contribute to MT-II precipitation:

  • High Concentration in Aqueous Media: Attempting to dissolve the peptide at too high a concentration directly in aqueous buffers often leads to precipitation.[6]

  • Improper pH: The pH of the solution can affect stability; a slightly acidic pH of 4-6 is generally considered optimal for minimizing degradation.[11]

  • Rapid Dilution: Adding a concentrated DMSO stock solution too quickly into an aqueous buffer can cause the peptide to crash out of solution. The dilution should be done slowly, with gentle mixing.[6]

  • Vigorous Agitation: Shaking or vortexing the solution too aggressively can cause the peptide to denature and aggregate.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a reconstituted solution can degrade the peptide, leading to loss of activity and potential precipitation.[6][13]

Troubleshooting Guide

Issue 1: My lyophilized powder is not dissolving or is forming a cloudy solution in my aqueous buffer (e.g., PBS, cell culture medium).

  • Cause: Melanotan II has inherently low solubility directly in aqueous buffers.[6][7] The cloudiness indicates that the peptide is aggregating and precipitating.

  • Solution 1 (Recommended): Use an Organic Solvent. First, dissolve the peptide in a minimal volume of 100% DMSO to create a concentrated stock solution.[6][7] Once it is fully dissolved, you can slowly add this stock solution to your aqueous buffer while gently stirring to reach the final desired concentration.

  • Solution 2: Reconstitute in Sterile Water First. For some applications, reconstituting in sterile distilled water to a concentration of at least 100 µg/mL is recommended before further diluting into other buffers.[6]

  • Solution 3: Gentle Warming/Sonication. After adding the solvent, gentle warming to 37°C or brief sonication can help facilitate dissolution.[6]

Issue 2: I'm observing precipitation after diluting my DMSO stock solution into my experimental media.

  • Cause: This is a common issue known as "salting out" or precipitation due to a rapid change in solvent polarity. The peptide is soluble in the organic stock but not at the same concentration in the final aqueous medium.

  • Solution 1: Slow, Stepwise Dilution. Add the DMSO stock solution to the aqueous media very slowly, drop-by-drop, while gently stirring or swirling the media. This allows for gradual mixing and prevents localized high concentrations of the peptide that can trigger precipitation.

  • Solution 2: Lower the Final Concentration. The desired final concentration of Melanotan II in your media may be above its solubility limit. It may be necessary to perform the experiment at a lower concentration.[6]

  • Solution 3: Check Media Components. Components in complex media (e.g., high concentrations of salts or proteins in serum) can sometimes interact with the peptide and reduce its solubility. Consider reducing the serum percentage during the initial dilution if possible.

Issue 3: My reconstituted Melanotan II solution appears to have lost biological activity over time.

  • Cause: Peptides in solution are more susceptible to chemical and physical degradation than in their lyophilized form.[6] Improper storage is the most common reason for loss of activity.

  • Solution 1: Verify Storage Protocol. Ensure that reconstituted solutions are stored correctly. For short-term use (up to one week), store at 2-8°C.[6] For longer periods, aliquot into single-use tubes and freeze at -20°C or below.[6][12]

  • Solution 2: Avoid Freeze-Thaw Cycles. Aliquoting is critical. Do not repeatedly freeze and thaw the main stock solution.[12][13]

  • Solution 3: Use a Carrier Protein. For long-term storage of diluted solutions, consider adding a carrier protein such as 0.1% BSA or HSA to stabilize the peptide and prevent it from adsorbing to the storage container walls.[6][12]

  • Solution 4: Perform a Functional Assay. Before conducting large-scale or resource-intensive experiments, confirm the biological activity of your peptide stock with a functional assay, such as a cAMP assay in a cell line expressing melanocortin receptors.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventApproximate SolubilityReference
Dimethylformamide (DMF)~30 mg/mL[7][14]
Dimethyl sulfoxide (DMSO)~15 mg/mL[7][14]
Water0.70 - 5 mg/mL[15][16]
Ethanol~1 mg/mL[7][14]
1:4 DMF:PBS (pH 7.2)~0.20 mg/mL[7][14]
Note: These values are approximate and can vary based on the specific batch, purity, and formulation of the peptide.[6]
Table 2: Stability of this compound Under Different Storage Conditions
FormStorage TemperatureApproximate StabilityReference
Lyophilized Powder-20°C to -80°C≥ 4 years[7][11]
Lyophilized PowderRoom TemperatureUp to 3 weeks[11][12]
Reconstituted in Aqueous Solution2°C to 8°C2 - 7 days[6][12]
Reconstituted in Aqueous Solution-20°C to -80°CSeveral weeks to months (aliquoted)[6][12]

Experimental Protocol

Protocol: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

This protocol describes the preparation of a 1 mM stock solution in DMSO and subsequent dilution into cell culture media to a final concentration of 1 µM.

Materials:

  • Vial of lyophilized this compound (e.g., 1 mg)

  • High-purity, anhydrous DMSO

  • Sterile, pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Sterile, low-retention pipette tips

Methodology:

  • Stock Solution Preparation (1 mM in DMSO): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to make a 1 mM stock solution. (Molecular Weight of MT-II ≈ 1024.2 g/mol ). For a 1 mg vial: Volume (µL) = [Mass (mg) / MW ( g/mol )] * 1,000,000 / Concentration (mM) = [1 / 1024.2] * 1,000,000 / 1 ≈ 976 µL. c. Using a sterile syringe or pipette, add 976 µL of DMSO to the vial. d. Gently swirl the vial until the peptide is completely dissolved. Do not vortex or shake. The solution should be clear. e. Aliquot the 1 mM stock solution into single-use sterile microcentrifuge tubes (e.g., 10 µL aliquots) to avoid freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • Working Solution Preparation (1 µM in Cell Culture Media): a. Thaw one aliquot of the 1 mM stock solution at room temperature. b. Prepare the required volume of the final working solution. For example, to make 1 mL of a 1 µM solution, you will perform a 1:1000 dilution of the 1 mM stock. c. Pipette 999 µL of pre-warmed cell culture medium into a sterile tube. d. Slowly add 1 µL of the 1 mM DMSO stock solution to the medium while gently swirling the tube. It is critical to add the concentrated stock to the larger volume of media, not the other way around. e. Gently mix by inverting the tube a few times or by pipetting up and down slowly. Do not vortex. f. The final working solution is now ready to be added to your cell culture plates. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines. Always include a "vehicle only" control in your experiment (media with 0.1% DMSO).[1]

Visualizations

Melanotan II Signaling Pathway

MelanotanII_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTII Melanotan II MC1R MC1R (GPCR) MTII->MC1R Binds G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF Transcription CREB->MITF Activates Melanin_Genes Melanogenic Enzymes (e.g., Tyrosinase) MITF->Melanin_Genes Upregulates Melanin Melanin Production Melanin_Genes->Melanin Leads to

Caption: Signaling cascade of Melanotan II via the MC1R pathway.

Troubleshooting Workflow for Precipitation Issues

Troubleshooting_Workflow start Precipitation or Cloudiness Observed q1 In what solvent was the peptide dissolved? start->q1 ans1_aq Aqueous Buffer (e.g., PBS, Media) q1->ans1_aq ans1_org Organic Solvent (e.g., DMSO) q1->ans1_org sol1 Cause: Low aqueous solubility. Action: Re-dissolve new vial in 100% DMSO first, then dilute slowly into media. ans1_aq->sol1 q2 Was the dilution of the organic stock performed slowly with mixing? ans1_org->q2 end_node Issue Resolved sol1->end_node ans2_no No, added quickly q2->ans2_no ans2_yes Yes, added slowly q2->ans2_yes sol2 Cause: Rapid solvent change. Action: Prepare again, adding stock dropwise into media with gentle swirling. ans2_no->sol2 q3 Is the final concentration too high? ans2_yes->q3 sol2->end_node sol3 Cause: Exceeds solubility limit. Action: Lower the final working concentration and repeat. q3->sol3 Yes q3->end_node No, concentration is appropriate

Caption: Decision tree for troubleshooting Melanotan II precipitation.

References

"Refining dosing schedules for chronic Melanotan II acetate studies"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining dosing schedules for chronic Melanotan II (MT-II) acetate (B1210297) studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during in vitro and in vivo research.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Melanotan II acetate?

Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH).[1] It acts as a non-selective agonist for melanocortin receptors (MCRs), binding to MC1R, MC3R, MC4R, and MC5R.[1] The activation of MC1R on melanocytes is the primary pathway for stimulating melanogenesis, the process of melanin (B1238610) production, which leads to skin pigmentation.[2] Activation of other MCRs, particularly in the central nervous system, is associated with other effects such as appetite suppression and increased sexual arousal.[3]

2. What are the recommended storage and reconstitution procedures for this compound?

  • Storage of Lyophilized Powder: Lyophilized MT-II should be stored in a freezer at -20°C for long-term stability.[2]

  • Reconstitution: Use sterile bacteriostatic water for reconstitution.[2] Slowly inject the water into the vial, aiming the stream against the side to avoid foaming.[4] Gently swirl the vial to dissolve the powder; do not shake vigorously.[4]

  • Storage of Reconstituted Solution: The reconstituted solution should be stored in a refrigerator between 2°C and 8°C and is generally stable for up to six weeks.[2] For longer-term storage, it is advisable to aliquot the solution and freeze it at -20°C or below, avoiding repeated freeze-thaw cycles.[4]

3. What are the common side effects observed in preclinical studies, and how can they be mitigated?

Common short-term side effects include facial flushing, nausea, vomiting, reduced appetite, yawning, stretching, and spontaneous penile erections in males.[2][5] These effects are often dose-dependent.[3] To mitigate these, it is recommended to start with a lower dose and gradually titrate upwards.[6] Administering the dose before a period of rest (e.g., before bedtime) can also help minimize the impact of some side effects.[7] For research involving appetite and metabolic measurements, be aware that anorexia is a common on-target effect mediated by MC4R activation.[7]

Troubleshooting Guides

In Vitro Experiments
IssuePotential CausesRecommended Solutions
Inconsistent or no biological response in cell-based assays Peptide Integrity: Degradation of MT-II due to improper storage or handling.Ensure proper storage of lyophilized powder at -20°C and reconstituted solution at 2-8°C. Avoid repeated freeze-thaw cycles.[2]
Cell Line Variability: Low or inconsistent expression of melanocortin receptors in the cell line.Regularly verify receptor expression levels in your cell line. Consider using a cell line with known high expression of the target MCR.
Assay Sensitivity: The assay may not be sensitive enough to detect changes at the concentrations used.Optimize the assay protocol, including incubation times and reagent concentrations. Ensure your detection method is sufficiently sensitive.
Solubility Issues: The peptide may not be fully dissolved or may have precipitated out of the solution.Ensure the peptide is fully dissolved in the appropriate solvent before adding to the cell culture medium. Visually inspect for any precipitation.[3]
In Vivo Experiments
IssuePotential CausesRecommended Solutions
Lack of pigmentation (tanning) response in animal models Insufficient UV Exposure: While MT-II stimulates melanin production, some UV radiation is often required to induce a visible tanning response.[2]Provide a controlled and consistent low level of UV exposure to the animal models as part of the experimental protocol.
Animal Strain Variability: Different strains of mice or rats can have varying pigmentation potential.[2]Select an appropriate animal strain known to be responsive to melanocortin agonists for pigmentation studies.
Inadequate Dosage or Duration: The dose and/or duration of the study may be insufficient to elicit a noticeable change in pigmentation.Conduct a dose-escalation study to determine the optimal dose for your model. Ensure the study duration is sufficient for pigmentation changes to occur.[2]
Unexpected behavioral changes (e.g., excessive grooming, anorexia) On-target effects via central MCRs: Activation of MC3R and MC4R in the brain can lead to these behaviors.These are known on-target effects. Start with lower doses and carefully observe for behavioral changes. If these behaviors interfere with the primary endpoint, consider the use of a more selective MC1R agonist if available, or adjust the timing of administration and observation.

Data Presentation

Table 1: Summary of Recommended Dosing Schedules for Chronic Melanotan II Studies

Research AreaStarting DoseTitration ScheduleMaintenance DoseStudy Duration
Pigmentation (Tanning) 100-250 mcg/dayIncrease by 100-250 mcg every 1-2 weeks as tolerated500-1000 mcg, 1-2 times per week8-12 weeks for induction, followed by maintenance
Immune Modulation 200 mcg/dayNot typically titrated200 mcg/day6-8 weeks
Metabolic Studies 50 mcg/dayAdjust based on appetite and weight changes50 mcg/day or as determined by response4-8 weeks or longer depending on study goals
Libido Enhancement 0.5 mg/dayIncrease to 1-2 mg/day after the first week1-2 mg/day as needed4-8 week cycles with 2-4 week breaks

Note: These are generalized recommendations. Optimal dosing should be determined empirically for each specific experimental model and research question.

Table 2: In Vitro Efficacy of Melanotan II in B16-F10 Murine Melanoma Cells

ParameterEffective Concentration (EC50)Key Observations
cAMP Production ~1 nMRapid and dose-dependent increase in intracellular cAMP.
Melanin Production 1-10 nMSignificant, dose-dependent increase in melanin content after 48-72 hours of treatment.[8]
Tyrosinase Activity 1-10 nMDose-dependent increase in the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.[8]

Experimental Protocols

Protocol 1: In Vitro Melanin Content Assay
  • Cell Culture: Seed B16-F10 murine melanoma cells in 6-well plates and allow them to adhere for 24 hours.[8]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.[9]

  • Incubation: Incubate the cells for 48-72 hours.[8]

  • Cell Lysis: Wash the cells with PBS and lyse them in 1 M NaOH containing 10% DMSO.[10]

  • Melanin Solubilization: Incubate the plates at 80°C for 1-2 hours to solubilize the melanin.[8]

  • Quantification: Measure the absorbance of the supernatant at 405 nm using a microplate reader.[8]

  • Normalization: Normalize the melanin content to the total protein content of the cells, which can be determined using a BCA protein assay.[8]

Protocol 2: In Vivo Pigmentation Assessment in a Murine Model
  • Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.[9]

  • Baseline Measurement: Record the baseline skin pigmentation at a specific site (e.g., dorsal skin) using a colorimeter or standardized photography.[9]

  • Administration: Administer this compound or a vehicle control via subcutaneous injection. A typical starting dose is in the range of 0.025 mg/kg.[9]

  • Monitoring: Monitor the animals daily for any adverse reactions.

  • UV Exposure (Optional but Recommended): Expose the animals to a controlled, low level of UV radiation to facilitate the tanning response.

  • Pigmentation Assessment: At predetermined time points, measure the skin pigmentation at the same site as the baseline measurement.

  • Data Analysis: Compare the changes in pigmentation between the Melanotan II-treated group and the vehicle control group.

Mandatory Visualizations

MelanotanII_Signaling_Pathway cluster_cell Melanocyte Melanotan II Melanotan II MC1R MC1R Melanotan II->MC1R Binds G-Protein G-Protein MC1R->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF pCREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Increases Expression Melanin Synthesis Melanin Synthesis Tyrosinase->Melanin Synthesis Catalyzes Experimental_Workflow_In_Vivo start Start of Study acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Pigmentation Measurement acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment_group Melanotan II Administration (SubQ) randomization->treatment_group MT-II control_group Vehicle Control Administration (SubQ) randomization->control_group Vehicle monitoring Daily Monitoring (Adverse Effects) treatment_group->monitoring control_group->monitoring uv_exposure Controlled UV Exposure (Optional) monitoring->uv_exposure pigmentation_assessment Pigmentation Assessment (Weekly) uv_exposure->pigmentation_assessment pigmentation_assessment->monitoring Repeat Weekly end End of Study Data Analysis pigmentation_assessment->end Final Troubleshooting_Logic start Unexpected Experimental Outcome check_peptide Verify Peptide Integrity (Storage, Reconstitution) start->check_peptide peptide_ok Peptide OK check_peptide->peptide_ok Pass peptide_issue Peptide Issue Identified (Replace/Re-prepare) check_peptide->peptide_issue Fail check_protocol Review Experimental Protocol (Dose, Duration, Strain) protocol_ok Protocol OK check_protocol->protocol_ok Pass protocol_issue Protocol Issue Identified (Optimize/Revise) check_protocol->protocol_issue Fail check_assay Assess Assay Performance (Cell line, Sensitivity) assay_ok Assay OK check_assay->assay_ok Pass assay_issue Assay Issue Identified (Validate/Re-develop) check_assay->assay_issue Fail peptide_ok->check_protocol resolve Problem Resolved peptide_issue->resolve protocol_ok->check_assay protocol_issue->resolve assay_ok->resolve assay_issue->resolve

References

"Assessing and mitigating Melanotan II acetate-induced nausea in animal studies"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and mitigating nausea induced by Melanotan II (MT-II) acetate (B1210297) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Melanotan II and how does it cause nausea?

A1: Melanotan II is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH). It acts as a non-selective agonist for melanocortin receptors (MCRs), with high affinity for MC1R, MC3R, and MC4R.[1] While the activation of MC3R and MC4R in the central nervous system, particularly the hypothalamus, is linked to its effects on appetite suppression, the precise mechanisms underlying MT-II-induced nausea are still under investigation.[1] It is thought to involve the activation of central and/or peripheral pathways that lead to a state of malaise.[1]

Q2: Is it possible to separate the appetite-suppressing effects of Melanotan II from its nausea-inducing effects?

A2: There is evidence to suggest that the anorectic (appetite-suppressing) effects of MT-II may be at least partially independent of nausea.[1] Studies in mice have demonstrated that MT-II can reduce food intake at doses that do not elicit conditioned taste aversion, which is a key indicator of nausea in animals that cannot vomit.[1] This suggests that MT-II can directly influence satiety signaling pathways in the brain, separate from inducing a state of nausea.[1]

Q3: What are the common animal models used to study nausea, and how is it assessed in species that cannot vomit?

A3: Since rodents, common laboratory animals, cannot vomit, researchers rely on surrogate behaviors to assess nausea-like states.[1][2] The most common methods include:

  • Pica: This is the consumption of non-nutritive substances, such as kaolin (B608303) clay.[1][3][4] An increase in kaolin consumption is a well-established indicator of a nausea-like state in rats.[4][5]

  • Conditioned Taste Aversion (CTA): This is a behavioral paradigm where an animal learns to avoid a novel taste that has been paired with a nausea-inducing substance.[1][6]

  • Changes in Facial Expression: Recent studies have shown that changes in facial expressions, such as orbital tightening (grimacing), can be a reliable indicator of a nausea-like response in rats.[1][7]

For species that can vomit, such as ferrets and dogs, the frequency and number of emetic events are directly measured.[3][8]

Troubleshooting Guides

Issue 1: Significant reduction in food intake and body weight, potentially due to nausea.

  • Potential Cause: The dose of Melanotan II acetate is too high, leading to aversive side effects.

  • Troubleshooting Steps:

    • Dose Reduction: The most direct approach is to lower the dose of MT-II. The side effects are generally dose-dependent.[1]

    • Gradual Dose Escalation: Instead of starting with a high target dose, begin with a low, sub-therapeutic dose and gradually increase it over several days. This can help the animals acclimate and may reduce the severity of acute side effects.[1]

    • Pilot Dose-Response Study: Conduct a preliminary study with a range of MT-II doses to identify the optimal dose that achieves the desired therapeutic effect with minimal adverse effects.[1]

    • Dietary Adjustments: Offer highly palatable and energy-dense food to encourage eating. Be aware that this could be a confounding factor in metabolic studies.[1]

    • Closely Monitor Body Weight: Daily monitoring of the animal's body weight is crucial. A significant and rapid loss of body weight (e.g., >10-15%) may require a temporary halt in MT-II administration or, in severe cases, euthanasia if humane endpoints are met.[1]

Issue 2: Observation of pica (kaolin consumption) or the development of conditioned taste aversion.

  • Potential Cause: Melanotan II is inducing a nausea-like state in the animals.

  • Troubleshooting Steps:

    • Co-administration of Anti-emetics:

      • 5-HT3 Receptor Antagonists: Drugs like ondansetron (B39145) have proven effective in mitigating nausea and vomiting in various animal models and are a logical first choice to investigate for counteracting MT-II-induced pica.[1]

      • NK1 Receptor Antagonists: These are also potent anti-emetics that can be considered for use in your study.[1]

    • Change the Route of Administration: If you are using intraperitoneal (IP) injections, consider switching to subcutaneous (SC) administration. The route of administration can alter the pharmacokinetic profile of the compound and potentially lessen the intensity of side effects.[1]

Data Presentation

Table 1: Effect of an MC4R Agonist (Setmelanotide) on the Onset of Nausea and Vomiting in Human Clinical Trials

Adverse EventOnset During Month 1 of Treatment
Nausea35.3% (12 out of 34 events)
Vomiting31.6% (6 out of 19 events)

Data adapted from a study on Setmelanotide, a melanocortin 4 receptor agonist, indicating that nausea and vomiting are most frequent during the initial phase of treatment.[9]

Table 2: Reported Nausea in Human Studies with Melanotan II

StudyDose of Melanotan IIIncidence of NauseaSeverity
Pilot Phase I Clinical Study0.01 mg/kg - 0.03 mg/kgReported at most dose levelsMild, not requiring antiemetic treatment
Study in Men with Erectile Dysfunction0.025 mg/kg38% (15 out of 39 injections)15.3% reported severe nausea

Data from human clinical trials highlighting the dose-related incidence and severity of nausea with Melanotan II administration.[10][11][12]

Experimental Protocols

Protocol 1: Pica Assay for Assessing Nausea-like Behavior in Rats

Objective: To quantify nausea-like behavior in rats following the administration of Melanotan II by measuring the consumption of kaolin clay.[1]

Materials:

  • This compound

  • Sterile saline (for vehicle control)

  • Kaolin (hydrated aluminum silicate)

  • Standard rat chow

  • Metabolic cages equipped with separate containers for food and kaolin

  • Analytical balance

Procedure:

  • Acclimation: Individually house rats in metabolic cages for a minimum of 3 days to allow them to acclimate to the new environment and the presence of kaolin.[1]

  • Baseline Measurement: For 24 hours before the administration of MT-II, measure the baseline consumption of both standard chow and kaolin for each rat.[1]

  • Administration: Administer Melanotan II or the vehicle control via the desired route (e.g., subcutaneous injection).[1]

  • Data Collection: Over the subsequent 24-48 hours, measure the amount of kaolin and chow consumed at regular intervals (e.g., every 4, 8, and 24 hours).[1]

  • Analysis: Compare the amount of kaolin consumed by the MT-II treated group with the vehicle-treated group. A statistically significant increase in kaolin consumption in the MT-II group is indicative of pica and a nausea-like state.[1]

Protocol 2: Conditioned Taste Aversion (CTA) Assay

Objective: To determine if Melanotan II induces a nausea-like state by assessing whether rats learn to avoid a novel taste paired with MT-II administration.

Procedure:

  • Water Restriction and Habituation:

    • For 8 days, place rats on a water restriction schedule with free access to food.[13]

    • Habituate the rats to a behavioral chamber where they have access to a drinking spout with water for 15 minutes daily. Four hours later, provide them with 1-hour access to water in their home cages.[13]

    • Record the volume of water consumed daily to ensure intake levels stabilize. Monitor the rats' weight to ensure it remains within 85% of their initial weight.[13]

  • Conditioning:

    • On the conditioning day, present the rats with a novel taste, such as a 0.1% sodium saccharin (B28170) solution, for 15 minutes in the behavioral chamber.[14][15]

    • Immediately following the drinking session, administer Melanotan II (experimental group) or saline (control group) via injection.[15]

  • Two-Bottle Test (Assessment):

    • After a recovery day (with the same water access schedule), perform a two-bottle choice test.[13]

    • Present each rat with two bottles in the behavioral chamber: one containing the novel saccharin solution and the other containing plain water.

    • Measure the volume consumed from each bottle over a set period (e.g., 15 minutes).

  • Analysis: A significant decrease in the consumption of the saccharin solution in the Melanotan II-treated group compared to the control group indicates the formation of a conditioned taste aversion, suggesting that MT-II induced a state of malaise or nausea.

Visualizations

Melanotan_II_Signaling_Pathway cluster_MTII Melanotan II Administration cluster_Receptors Melanocortin Receptor Binding cluster_CNS Central Nervous System Effects cluster_Outcomes Physiological & Behavioral Outcomes MTII Melanotan II (α-MSH Analog) MC3R MC3R MTII->MC3R MC4R MC4R MTII->MC4R Hypothalamus Hypothalamus (Satiety Signaling) MC3R->Hypothalamus MC4R->Hypothalamus Nausea_Center Nausea Centers (e.g., Brainstem) MC4R->Nausea_Center Appetite Decreased Appetite Hypothalamus->Appetite Nausea Nausea/Malaise Nausea_Center->Nausea

Caption: Simplified signaling pathway of Melanotan II leading to both appetite suppression and nausea.

Pica_Assay_Workflow cluster_acclimation Phase 1: Acclimation cluster_baseline Phase 2: Baseline Measurement cluster_treatment Phase 3: Treatment cluster_data_collection Phase 4: Data Collection & Analysis A1 Individually house rats in metabolic cages (≥ 3 days) A2 Provide access to standard chow and kaolin A1->A2 B1 Measure chow and kaolin consumption over 24 hours A2->B1 C1 Administer Melanotan II or vehicle control B1->C1 D1 Measure chow and kaolin consumption over 24-48 hours C1->D1 D2 Compare kaolin intake between MT-II and vehicle groups D1->D2 D3 Significant increase in kaolin intake? D2->D3 D4 Conclusion: Nausea-like state (Pica) induced D3->D4 Yes D5 Conclusion: No significant nausea-like state D3->D5 No

Caption: Experimental workflow for the pica assay to assess nausea in rats.

Troubleshooting_Logic Start High incidence of nausea-like behavior observed Q1 Is the dose of Melanotan II high? Start->Q1 A1 Reduce the dose or implement a gradual dose escalation Q1->A1 Yes Q2 Is changing the dose not feasible? Q1->Q2 No End Monitor for improvement in animal welfare A1->End A2 Consider co-administration of anti-emetics (e.g., ondansetron) Q2->A2 Yes Q3 Are you using IP injections? Q2->Q3 No A2->End A3 Switch to subcutaneous (SC) administration Q3->A3 Yes Q3->End No A3->End

Caption: A logical troubleshooting guide for mitigating Melanotan II-induced nausea.

References

Validation & Comparative

A Comparative In Vitro Analysis of Melanotan II and α-Melanocyte-Stimulating Hormone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison between the endogenous peptide α-melanocyte-stimulating hormone (α-MSH) and its synthetic analogue, Melanotan II (MT-II). Designed for researchers, scientists, and drug development professionals, this document outlines their respective mechanisms of action, presents key quantitative data from receptor binding and functional assays, details common experimental protocols, and visualizes the primary signaling pathway.

Introduction to α-MSH and Melanotan II

Alpha-melanocyte-stimulating hormone (α-MSH) is an endogenous 13-amino acid peptide hormone derived from pro-opiomelanocortin (POMC).[1][2] It is a key regulator of skin pigmentation by stimulating melanin (B1238610) production in melanocytes.[2][3] α-MSH exerts its effects by acting as an agonist at melanocortin receptors (MCRs).[1][3]

Melanotan II is a potent, synthetic cyclic heptapeptide (B1575542) analogue of α-MSH.[4][5][6] It was engineered for enhanced stability and a longer half-life compared to its natural counterpart.[7][8] Structurally, MT-II is a lactam-cyclized, truncated version of α-MSH, which contributes to its increased potency and stability.[4][9] Unlike the more selective α-MSH, Melanotan II is a non-selective agonist that binds with high affinity to multiple melanocortin receptor subtypes, including MC1R, MC3R, MC4R, and MC5R.[9][10][11] This broad receptor activity results in a wider range of physiological effects than those mediated by α-MSH.[11][12]

Mechanism of Action: The Melanocortin Signaling Pathway

Both α-MSH and Melanotan II exert their primary effects by binding to and activating melanocortin receptors, which are a class of G-protein coupled receptors (GPCRs).[10][13] The canonical signaling pathway, particularly upon activation of the MC1 receptor on melanocytes, involves coupling to the Gs alpha subunit.[3][13] This initiates a cascade beginning with the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[3][13] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), which in turn upregulates the expression of Microphthalmia-associated Transcription Factor (MITF).[14] MITF is a master regulator of melanocyte function, promoting the transcription of key melanogenic enzymes like tyrosinase, leading to the synthesis of melanin.[3][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand α-MSH or Melanotan II MC1R MC1R (GPCR) Ligand->MC1R Binds Gs Gαs MC1R->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gs->AC Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF Gene pCREB->MITF Upregulates Melanogenesis Melanogenesis Enzyme Genes MITF->Melanogenesis Promotes Transcription

Caption: Canonical MC1R signaling pathway activated by α-MSH and Melanotan II.

Quantitative In Vitro Comparison

The primary differences in the in vitro profiles of α-MSH and Melanotan II lie in their binding affinities (Ki) and functional potencies (EC50) across the various melanocortin receptors. Melanotan II generally exhibits higher affinity and potency at several of these receptors compared to the endogenous α-MSH.

Table 1: Comparative Binding Affinity (Ki, nM)

The inhibition constant (Ki) measures the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. Data is compiled from competitive radioligand binding assays.

Receptor Subtypeα-MSH (Ki, nM)Melanotan II (Ki, nM)Reference
Human MC1R 0.230.67[2][7]
Human MC3R 31.5~4.0[2][16]
Human MC4R 900~7.1[2][16]
Human MC5R 7160~65[2][16]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparative Functional Potency (EC50, nM)

The half-maximal effective concentration (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum. This is typically measured via cAMP accumulation assays.

Receptor Subtypeα-MSH (EC50, nM)Melanotan II (EC50, nM)Reference
Human MC1R Not Reported110[7]
Mouse MC1R Not Reported0.02[7]
Human MC4R ~14~0.5[17]

Note: Direct comparative EC50 values for α-MSH and MT-II at all receptors are not consistently available in single studies. The data reflects values from different experimental setups.

Experimental Protocols

The characterization of α-MSH and Melanotan II relies on standardized in vitro assays. The following are outlines of the principal methodologies used to generate the comparative data.

Radioligand Competitive Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the Ki of Melanotan II and α-MSH for MC1R, MC3R, MC4R, and MC5R.

  • Cells: HEK293 or CHO cells engineered to stably or transiently express the human melanocortin receptor of interest.[16]

  • Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH), a high-affinity radio-iodinated analogue of α-MSH.[7][16]

  • Methodology:

    • Membrane Preparation: Culture cells expressing the target receptor, harvest them, and prepare a crude membrane fraction through homogenization and centrifugation.[13]

    • Competitive Binding: Incubate a constant concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (Melanotan II or α-MSH).[13]

    • Separation: Separate the bound from the free radioligand via rapid filtration through glass fiber filters.[10][13]

    • Quantification: Measure the radioactivity retained on the filters using a gamma counter.[10]

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13][16]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP.

  • Objective: To determine the functional potency (EC50) and efficacy of Melanotan II and α-MSH at Gs-coupled melanocortin receptors.

  • Cells: HEK293 or CHO cells expressing the target melanocortin receptor.[7]

  • Methodology:

    • Cell Culture: Seed the cells in 96-well plates and allow them to grow for 24-48 hours.[7]

    • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Then, stimulate the cells with serially diluted concentrations of Melanotan II or α-MSH for a defined period.[7][13]

    • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a fluorescence-based biosensor assay.[7]

    • Data Analysis: Plot the cAMP levels against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value.[10]

G start Start culture Culture HEK293 cells expressing target MCR start->culture seed Seed cells into 96-well plates culture->seed incubate_pde Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) seed->incubate_pde stimulate Stimulate with serial dilutions of α-MSH or Melanotan II incubate_pde->stimulate lyse Lyse cells to release intracellular contents stimulate->lyse detect Measure cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Plot dose-response curve and calculate EC50 detect->analyze end End analyze->end

Caption: General experimental workflow for a cAMP accumulation assay.

Summary of In Vitro Differences

  • Receptor Selectivity: α-MSH is the natural ligand with varying affinities for MC1R, MC3R, MC4R, and MC5R.[2] Melanotan II is a non-selective agonist, demonstrating potent activity across MC1R, MC3R, MC4R, and MC5R, which accounts for its broader range of effects observed in vivo.[11][18]

  • Potency and Affinity: In vitro assays consistently show that Melanotan II is a more potent agonist than α-MSH at several melanocortin receptors, particularly MC4R.[4][17] It generally displays higher binding affinity (lower Ki values) for MC3R, MC4R, and MC5R.[2]

  • Stability: The cyclic structure of Melanotan II confers greater resistance to enzymatic degradation compared to the linear α-MSH, leading to a longer effective half-life in experimental systems.[7][8]

  • Signaling Duration: Some studies suggest that Melanotan II can induce a more prolonged cAMP signal compared to α-MSH, even after the agonist is removed from the medium, indicating differences in receptor internalization and/or signaling kinetics.[17]

References

A Comparative Analysis of Melanotan II Acetate and Bremelanotide (PT-141) for Sexual Function Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Melanocortin receptor agonists have emerged as a promising class of compounds for investigating sexual dysfunction. Among these, Melanotan II (MT-II) and its derivative, Bremelanotide (PT-141), have been the subject of extensive research. This guide provides an objective comparison of these two peptides, focusing on their mechanisms of action, experimental data from clinical trials, and side effect profiles to inform future research and development.

Introduction to Melanotan II and Bremelanotide

Melanotan II is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Initially developed for its skin-tanning effects, its pro-erectile and libido-enhancing properties were discovered as a side effect.[1][3] Bremelanotide (PT-141) is a metabolite of Melanotan II and was specifically developed to target sexual dysfunction while minimizing pigmentation effects.[3][4][5] PT-141 is FDA-approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[3][6][7]

Mechanism of Action: Central Nervous System Modulation

Unlike conventional treatments for erectile dysfunction (ED) that primarily target the vascular system, such as PDE5 inhibitors, both Melanotan II and Bremelanotide exert their effects on the central nervous system.[6][8] They act as agonists at melanocortin receptors in the brain, particularly in the hypothalamus, a key region for regulating sexual function.[9]

Melanotan II is a non-selective agonist, binding to multiple melanocortin receptor subtypes, including MC1R, MC3R, MC4R, and MC5R.[2][10] Its effects on sexual function are primarily attributed to its action on the MC3R and MC4R.[11][12] Bremelanotide is a more targeted agonist, with a high affinity for the MC4R and to a lesser extent, the MC3R, which are crucial for sexual arousal and desire.[4][13][9][14] This selectivity is believed to reduce the pigmentation effects seen with Melanotan II.[4][5] Activation of these receptors is thought to modulate neurotransmitter pathways, including dopamine, which is associated with motivation and pleasure.[9][14]

Signaling Pathway of Melanocortin Agonists

The activation of melanocortin receptors by Melanotan II or Bremelanotide initiates a downstream signaling cascade that ultimately influences sexual response. The following diagram illustrates this general pathway.

cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_response Physiological Response Ligand Melanotan II / Bremelanotide MCR Melanocortin Receptor (MC3R/MC4R) Ligand->MCR Binds to AC Adenylate Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Dopamine Release PKA->Neurotransmitter Modulates Response Increased Sexual Arousal & Desire Neurotransmitter->Response Leads to

Caption: General signaling pathway of melanocortin agonists.

Comparative Efficacy: Clinical Trial Data

Numerous studies have investigated the efficacy of both peptides in men and women with sexual dysfunction. The following tables summarize key findings from this research.

Table 1: Efficacy in Male Erectile Dysfunction
PeptideStudy PopulationDosageKey Findings
Melanotan II Men with psychogenic and organic ED0.025 mg/kg17 out of 20 men experienced penile erection without sexual stimulation. Mean duration of tip rigidity >80% was 41 minutes.[15][16][17]
Melanotan II Men with psychogenic ED0.025 mg/kg8 out of 10 men developed clinically apparent erections. Mean duration of tip rigidity >80% was 38.0 minutes compared to 3.0 minutes with placebo.[18]
Bremelanotide (PT-141) Men with ED (sildenafil failures)Intranasal33.5% of men on 10 mg intranasal PT-141 achieved erections sufficient for intercourse compared to 8.5% on placebo.[9] Co-administration with sildenafil (B151) significantly increased the duration of erectile activity compared to sildenafil alone.[9]
Bremelanotide (PT-141) MenDoses > 7 mgStatistically significant erectile response compared to placebo, with the first erection occurring approximately 30 minutes after administration.[7]
Table 2: Efficacy in Female Sexual Dysfunction
PeptideStudy PopulationDosageKey Findings
Melanotan II General ResearchNot specifiedResearch indicates potential to enhance sexual arousal in women.[19]
Bremelanotide (PT-141) Premenopausal women with HSDD1.75 mg subcutaneousStatistically significant increases in sexual desire and significant decreases in distress associated with low sexual desire compared to placebo.[20][21]
Bremelanotide (PT-141) Premenopausal women with sexual arousal disorderNot specifiedImproved sexual desire.[22]

Experimental Protocols

The following provides a generalized experimental workflow for a clinical trial investigating these peptides, based on descriptions from the literature.

cluster_setup Study Setup cluster_intervention Intervention cluster_data Data Collection cluster_analysis Analysis Screening Participant Screening (e.g., ED, HSDD diagnosis) Baseline Baseline Assessment (e.g., Questionnaires, RigiScan) Screening->Baseline Randomization Randomization (Double-blind, Placebo-controlled) Baseline->Randomization Treatment Peptide or Placebo Administration (Subcutaneous/Intranasal) Randomization->Treatment Monitoring Monitoring (e.g., RigiScan for penile rigidity, vital signs) Treatment->Monitoring Questionnaires Post-treatment Questionnaires (Sexual desire, side effects) Monitoring->Questionnaires Crossover Crossover (if applicable) Questionnaires->Crossover Analysis Data Analysis (Comparison of treatment vs. placebo) Crossover->Analysis

Caption: Generalized experimental workflow for clinical trials.

A typical study design is a double-blind, placebo-controlled crossover trial.[15][18] Participants with a diagnosis of sexual dysfunction (e.g., psychogenic ED, HSDD) are recruited.[18] Following baseline assessments, which may include validated questionnaires and physiological measurements like RigiScan monitoring for penile rigidity, participants are randomized to receive either the active peptide or a placebo.[15][18] Administration is often subcutaneous or intranasal.[20][22] Efficacy is assessed through physiological monitoring and self-reported outcomes on sexual desire and satisfaction.[15] Side effects are also meticulously recorded.[15] In crossover studies, participants have a washout period before receiving the alternative treatment.

Side Effect Profiles

A critical point of comparison between Melanotan II and Bremelanotide is their side effect profiles.

Table 3: Common Side Effects
Side EffectMelanotan IIBremelanotide (PT-141)
Nausea Frequently reported, can be severe.[15][17]Common.[8][21]
Flushing Common.[4][19]Common.[8][21]
Yawning/Stretching Frequently reported.[15][18]Reported.[4]
Decreased Appetite Reported.[18][19]Not a primary reported side effect in sexual function studies.
Increased Blood Pressure Concerns raised with intranasal PT-141 (derived from MT-II).[9]Transient increases reported.[3]
Skin Pigmentation Expected effect due to MC1R agonism.[3][5]Does not significantly affect pigmentation.[4][5][8]

Summary and Conclusion

Both Melanotan II and Bremelanotide have demonstrated pro-sexual effects by acting on central melanocortin pathways. Melanotan II, while effective, is non-selective and carries the intended effect of skin pigmentation along with a notable incidence of nausea. Bremelanotide, as a more targeted derivative, offers a more favorable profile for sexual function research by minimizing pigmentation and has achieved regulatory approval for HSDD in women.

For researchers, the choice between these two peptides will depend on the specific aims of the study. Melanotan II may be useful for broader investigations into the effects of melanocortin system activation, while Bremelanotide is the more appropriate choice for studies specifically targeting sexual arousal and desire with a better-tolerated side effect profile. Future research should continue to explore the nuances of melanocortin receptor modulation to develop even more selective and effective therapies for sexual dysfunction.

References

A Comparative Analysis of Melanotan II Acetate and Afamelanotide (Melanotan I) for Therapeutic and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Melanotan II acetate (B1210297) and its predecessor, Afamelanotide (Melanotan I), reveals significant differences in their molecular structure, receptor selectivity, and clinical profiles. While both are synthetic analogs of the endogenous alpha-melanocyte-stimulating hormone (α-MSH), their distinct pharmacological properties dictate their efficacy and safety, guiding their respective applications in clinical and research settings. Afamelanotide has undergone rigorous clinical trials and is an approved therapeutic agent for specific indications, whereas Melanotan II remains an unlicensed compound primarily used illicitly for cosmetic purposes.[1]

Molecular and Pharmacokinetic Profile

Afamelanotide is a linear peptide, whereas Melanotan II is a smaller, cyclic peptide.[1] This structural difference significantly influences their stability and receptor binding affinity.[1] Afamelanotide was designed with specific amino acid substitutions to increase its potency and prolong its biological activity compared to the native α-MSH.[2]

FeatureAfamelanotide (Melanotan I)Melanotan II AcetateReference(s)
Synonyms Scenesse, [Nle4, D-Phe7]α-MSHMT-2, Bremelanotide (slight modification)[3],[4]
Molecular Formula C78H111N21O19C50H69N15O9[3],[4]
Molecular Weight 1646.874 g/mol 1024.2 g/mol [3],[4]
Structure Linear tridecapeptideCyclic heptapeptide[1]
Administration Subcutaneous implantSubcutaneous injection[3],[5]
Half-life Approximately 30 minutes (from implant)Not well-established in clinical settings[3]
Regulatory Status Approved for Erythropoietic Protoporphyria (EPP) by EMA, FDA, and TGAUnlicensed and not approved for any medical condition[2],[5]

Mechanism of Action and Receptor Selectivity

The primary distinction between the two peptides lies in their interaction with melanocortin receptors (MCRs). Afamelanotide is a selective agonist for the melanocortin-1 receptor (MC1R), which is the principal mediator of melanogenesis (skin pigmentation).[1][6] In contrast, Melanotan II is a non-selective agonist, binding to multiple melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R.[1][7] This lack of selectivity is responsible for the wider range of physiological effects and adverse events associated with Melanotan II.[1]

ReceptorAfamelanotide (Melanotan I) AffinityMelanotan II AffinityAssociated FunctionsReference(s)
MC1R High (Selective Agonist)HighMelanogenesis (skin pigmentation), anti-inflammatory effects, DNA repair[6],[7]
MC3R LowModerateEnergy homeostasis, appetite regulation[7],[8]
MC4R LowHighAppetite suppression, sexual function (e.g., erections), energy homeostasis[7],[9]
MC5R LowModerateExocrine gland function[7],[8]
Signaling Pathways

The activation of MC1R by both Afamelanotide and Melanotan II initiates a G protein-coupled receptor signaling cascade. This leads to the activation of adenylate cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte gene expression. This ultimately leads to the synthesis of melanin.

Recent studies suggest that Melanotan II can also activate cAMP-independent pathways. For instance, it has been shown to increase the expression of PTEN, which inhibits the PI3K/AKT/NF-κB signaling cascade, suggesting potential anti-inflammatory effects.[10]

cluster_ligands Ligands cluster_receptors Melanocortin Receptors cluster_effects Physiological Effects Afamelanotide Afamelanotide (Melanotan I) MC1R MC1R Afamelanotide->MC1R Selective Melanotan_II Melanotan II Melanotan_II->MC1R Non-selective MC3R MC3R Melanotan_II->MC3R MC4R MC4R Melanotan_II->MC4R MC5R MC5R Melanotan_II->MC5R Pigmentation Skin Pigmentation (Melanogenesis) MC1R->Pigmentation Energy_Homeostasis Energy Homeostasis MC3R->Energy_Homeostasis Sexual_Arousal Sexual Arousal (Erections) MC4R->Sexual_Arousal Appetite_Suppression Appetite Suppression MC4R->Appetite_Suppression

Receptor Selectivity and Physiological Effects.

Ligand Afamelanotide or Melanotan II MC1R MC1R Ligand->MC1R Binds to G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF Expression pCREB->MITF Upregulates Melanin Melanin Synthesis MITF->Melanin Promotes

MC1R Signaling Pathway for Melanogenesis.

Efficacy and Clinical Data

Afamelanotide has demonstrated efficacy in preventing phototoxicity in adults with erythropoietic protoporphyria (EPP).[2] Clinical trials have shown that treatment with Afamelanotide significantly increases the duration of pain-free time and the time to first phototoxic reaction upon exposure to sunlight, leading to an improved quality of life for EPP patients.[2]

There is a lack of robust clinical trial data for Melanotan II. Its use is largely based on anecdotal evidence from illicit use for cosmetic tanning. While it is reported to be potent in inducing skin pigmentation, often within a few doses, this effect is accompanied by a range of side effects not typically observed with Afamelanotide.[1][5]

ParameterAfamelanotide (Melanotan I)This compoundReference(s)
Primary Indication Prevention of phototoxicity in EPPNone (used illicitly for tanning)[3],[5]
Pigmentation Efficacy Gradual, sustained increase in melaninRapid, potent tanning effect[11]
Clinical Trial Support Extensive Phase I-III trialsLimited to a pilot Phase I study[2],[1]
Key Efficacy Endpoint Increased pain-free light exposure in EPP patientsTanning activity[2],[1]

Safety and Side Effect Profile

The safety profiles of the two peptides are markedly different, primarily due to their receptor selectivity. Afamelanotide's side effects are generally mild and transient.[12] In contrast, Melanotan II is associated with a broader and more concerning range of adverse events.[1][5]

Side Effect CategoryAfamelanotide (Melanotan I)This compoundReference(s)
Common Nausea, headache, fatigue, flushing, implant site reactionsNausea, vomiting, facial flushing, reduced appetite[2],[5],[1]
Dermatological Skin hyperpigmentation, darkening of neviDeepening color of moles, new moles, atypical melanocytic naevi, melanonychia[5]
Cardiovascular Not frequently reportedSympathomimetic symptoms (e.g., increased heart rate and blood pressure)[13],[1]
Sexual Not reported as a primary side effectSpontaneous and prolonged erections (priapism)[5],[13]
Neurological Dizziness, somnolenceYawning, stretching complex, encephalopathy syndrome[5],[12]
Other Serious Concerns None well-documentedRhabdomyolysis, potential for melanoma (though causality is debated and may be linked to UV exposure)[5],[13],[7]

Experimental Protocols

Radioligand Binding Assay (for Receptor Affinity)

A standard method to determine the binding affinity of Melanotan peptides to melanocortin receptors involves a competitive radioligand binding assay.

  • Objective: To determine the inhibition constant (Ki) of the test peptide for a specific melanocortin receptor.

  • Materials:

    • Cell lines (e.g., HEK293 or CHO) expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

    • Radioligand: [¹²⁵I]-NDP-α-MSH, a high-affinity radiolabeled analog of α-MSH.

    • Test Compounds: Afamelanotide and Melanotan II.

    • Binding buffer and other standard laboratory equipment.

  • Procedure:

    • Cell membranes expressing the receptor are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test peptide (Afamelanotide or Melanotan II) are added to compete for binding with the radioligand.

    • After reaching equilibrium, the bound and free radioligand are separated.

    • The radioactivity of the bound ligand is measured.

    • The data are analyzed to calculate the IC50 (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand), from which the Ki value is derived.[14]

Start Prepare Cell Membranes (Expressing MCR) Incubate Incubate Membranes with [¹²⁵I]-NDP-α-MSH and Test Peptide Start->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Calculate IC50 and Ki Measure->Analyze End Determine Binding Affinity Analyze->End

Radioligand Binding Assay Workflow.
Phase I Clinical Study of Melanotan-II (Pilot)

A pilot Phase I study was conducted to evaluate the tanning activity and side effects of Melanotan II in healthy male volunteers.

  • Design: Single-blind, placebo-controlled, alternating day trial.

  • Participants: Three healthy adult males.

  • Administration: Daily subcutaneous injections of Melanotan II or saline for two consecutive weeks on an alternating basis.

  • Dosing: Starting dose of 0.01 mg/kg, with dose escalation.

  • Endpoints:

    • Primary: Tanning activity measured by quantitative reflectance and visual assessment.

    • Secondary: Incidence of adverse effects.

  • Results: Tanning was observed in two subjects after five low doses. Side effects included mild nausea, fatigue, and spontaneous penile erections.[1][15]

Conclusion

The comparative analysis of Afamelanotide and Melanotan II underscores the profound impact of molecular structure and receptor selectivity on the therapeutic and safety profiles of peptide drugs. Afamelanotide stands as a well-characterized, selective MC1R agonist with a proven clinical application and a favorable safety profile, making it a valuable therapeutic agent.[1] In contrast, Melanotan II, a non-selective melanocortin agonist, demonstrates potent pigmentation effects but is associated with a wide array of off-target effects that have precluded its clinical development and regulatory approval.[1] For the scientific and drug development community, Afamelanotide represents a successful example of targeted peptide drug design, while Melanotan II serves as a cautionary tale of the consequences of non-selective receptor activation.

References

Validating Melanotan II Acetate Binding to Melanocortin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Melanotan II acetate's binding and functional activity at melanocortin receptors against other notable alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows to aid in the comprehensive evaluation of these compounds.

Melanotan II (MT-II) is a synthetic analog of the endogenous α-melanocyte-stimulating hormone (α-MSH) and functions as a non-selective agonist at several melanocortin receptors, a family of G-protein coupled receptors (GPCRs).[1][2] It exhibits high-affinity binding to melanocortin receptors MC1, MC3, MC4, and MC5, which are involved in a wide array of physiological processes including skin pigmentation, sexual function, and energy homeostasis.[2] This non-selective profile is a critical consideration in its research and therapeutic development.[3]

Comparative Analysis of Receptor Binding and Functional Potency

The binding affinity (Ki) and functional potency (EC50) of Melanotan II and its alternatives are crucial metrics for their characterization. Lower Ki and EC50 values are indicative of higher binding affinity and functional potency, respectively. The following tables summarize the quantitative data for Melanotan II and other key melanocortin receptor agonists.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Melanotan II hMC1R0.67[4]1.00[5]
hMC3R34[4]19.5[5]
hMC4R6.6[4]4.79[5]
hMC5R46[4]-
NDP-α-MSH hMC1R0.028[6]-
hMC3R0.17[6]-
hMC4R0.20[6]-
hMC5R0.21[6]-
Setmelanotide hMC4R2.1[7]0.27[7]
Bremelanotide hMC1R1.35[5]1.00[5]
hMC3R12.3[5]19.5[5]
hMC4R3.31[5]4.79[5]
Dersimelagon (B607062) (MT-7117) hMC1R2.26[6]8.16[8]
hMC3R1420[6]-
hMC4R32.9[6]79.6[6]
hMC5R486[6]-

hMC1R, hMC3R, hMC4R, hMC5R refer to human melanocortin receptors 1, 3, 4, and 5.

  • Data not available in the reviewed literature.

Experimental Protocols

The validation of Melanotan II and other melanocortin receptor agonists relies on standardized in vitro assays. The following are detailed methodologies for the two primary experimental protocols used to determine binding affinity and functional potency.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[3][4]

Objective: To determine the inhibition constant (Ki) of the test compound for a specific melanocortin receptor.

Materials:

  • HEK293 or CHO cells expressing the human melanocortin receptor of interest (e.g., hMC4R).[4]

  • Cell membrane preparations from the expressing cells.[9]

  • Radioligand: Typically [¹²⁵I]-NDP-α-MSH, a high-affinity melanocortin receptor agonist.[9]

  • Test compound (e.g., this compound) at a range of concentrations.

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl₂, CaCl₂, and BSA).[5]

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[9]

  • GF/C filter plates.[9]

  • Scintillation fluid.[9]

  • Microplate scintillation counter.[9]

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation.[4]

  • Assay Setup: In a 96-well microplate, the cell membrane preparation is incubated with the radioligand and varying concentrations of the test compound.[9]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[4]

  • Filtration: The reaction is terminated by rapid filtration through a GF/C filter plate to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer.[9]

  • Quantification: After drying the filter plate, scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.[9]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare cells expressing melanocortin receptor prep_membranes Prepare cell membranes prep_cells->prep_membranes incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_reagents Prepare radioligand and test compound dilutions prep_reagents->incubation filtration Separate bound and free radioligand via filtration incubation->filtration counting Quantify radioactivity filtration->counting calc_ic50 Determine IC50 value counting->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

Competitive Radioligand Binding Assay Workflow
cAMP Accumulation Functional Assay

This assay measures the functional potency (EC50) of a compound by quantifying the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) following receptor activation.[3][5]

Objective: To determine the half-maximal effective concentration (EC50) of the test compound for stimulating cAMP production.

Materials:

  • HEK293 or CHO cells expressing the human melanocortin receptor of interest.[5]

  • Cell culture medium.

  • Test compound (e.g., this compound) at various concentrations.

  • Stimulation Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[4]

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Cells expressing the target receptor are cultured to an appropriate density.

  • Cell Stimulation: The cells are incubated with various concentrations of the test compound in a stimulation buffer.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a detection kit.

  • Data Analysis: The cAMP concentration is plotted against the log concentration of the test compound. The data is fitted to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture cells expressing melanocortin receptor stimulation Stimulate cells with test compound prep_cells->stimulation prep_compounds Prepare test compound dilutions prep_compounds->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Detect cAMP levels lysis->detection plot_data Plot cAMP concentration vs. log[test compound] detection->plot_data calc_ec50 Determine EC50 value plot_data->calc_ec50

cAMP Accumulation Functional Assay Workflow

Downstream Signaling Pathway

Melanotan II and other melanocortin receptor agonists primarily exert their effects by activating the Gαs protein-coupled receptor signaling pathway.[3]

Mechanism of Action:

  • Receptor Binding: The agonist binds to the melanocortin receptor on the cell surface.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gαs protein.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into the second messenger cAMP.

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream targets, leading to the cellular response, such as increased melanin (B1238610) production in melanocytes.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Melanotan II (or alternative) MCR Melanocortin Receptor (GPCR) Agonist->MCR Binds G_Protein Gαs Protein MCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP ATP ATP ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Melanogenesis) Downstream->Response Leads to

Melanocortin Receptor Signaling Pathway

References

Unraveling the Promiscuity of Melanotan II: A Comparative Guide to its Cross-Reactivity with Peptide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of a synthetic peptide like Melanotan II acetate (B1210297) is paramount. This guide provides an objective comparison of Melanotan II's binding and functional activity across various melanocortin receptors, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Melanotan II (MT-II) is a synthetic analog of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Structurally, it is a cyclic heptapeptide (B1575542) designed for enhanced potency and stability compared to its natural counterpart.[3][4] While developed for its potent melanogenesis-stimulating effects, primarily through the melanocortin 1 receptor (MC1R), MT-II exhibits significant cross-reactivity with other melanocortin receptor subtypes, making it a non-selective agonist.[2][5][6] This promiscuity leads to a wide range of physiological responses, including effects on sexual function, metabolism, and appetite, which are mediated by other melanocortin receptors such as MC3R and MC4R.[6][7][8]

This guide delves into the quantitative specifics of Melanotan II's interactions with these receptors, presenting binding affinity and functional assay data in a clear, comparative format. Detailed experimental protocols for key assays are also provided to ensure reproducibility and methodological transparency.

Quantitative Comparison of Melanotan II Receptor Interactions

The binding affinity and functional potency of Melanotan II have been characterized across several melanocortin receptors. The following tables summarize the reported inhibition constants (Ki) from radioligand binding assays and the half-maximal effective concentrations (EC50) from functional assays. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinities (Ki) of Melanotan II for Human Melanocortin Receptors [2]

Receptor SubtypeBinding Affinity (Ki) in nM
MC1R0.67
MC3R34
MC4R6.6
MC5R46

Table 2: Functional Potencies (EC50) of Melanotan II at Human Melanocortin Receptors

Receptor SubtypeFunctional Potency (EC50) in nM
MC1RData not consistently available in searched literature
MC3RData not consistently available in searched literature
MC4RData not consistently available in searched literature
MC5RData not consistently available in searched literature

Signaling Pathways and Experimental Workflows

To understand the downstream effects of Melanotan II binding, it is crucial to visualize the initiated signaling cascades and the experimental procedures used to measure these interactions.

Melanotan II Signaling Pathway via MC1R MTII Melanotan II MC1R MC1R (G-protein coupled receptor) MTII->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (transcription factor) PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to MITF MITF Gene Transcription Nucleus->MITF Initiates Melanogenesis Melanogenesis (Melanin Production) MITF->Melanogenesis Leads to

Melanotan II Signaling Cascade

The primary mechanism of action for Melanotan II upon binding to melanocortin receptors is the activation of the Gs alpha subunit of the G-protein complex.[5] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[1][5] This signaling cascade is fundamental to the physiological effects of Melanotan II.

To quantify the binding and functional parameters of Melanotan II, specific in vitro assays are employed. The workflows for these critical experiments are outlined below.

Workflow for Radioligand Binding Assay cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cells Expressing Receptor Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate with [¹²⁵I]-NDP-α-MSH and unlabeled Melanotan II Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Detection Detect Radioactivity Separation->Detection Data_Analysis Calculate Ki value Detection->Data_Analysis

Radioligand Binding Assay Workflow

Workflow for cAMP Functional Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Cells Expressing Receptor of Interest Cell_Seeding Seed Cells in Assay Plate Cell_Culture->Cell_Seeding Stimulation Stimulate with varying concentrations of Melanotan II Cell_Seeding->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement Measure intracellular cAMP Lysis->cAMP_Measurement EC50_Calculation Calculate EC50 value cAMP_Measurement->EC50_Calculation

cAMP Functional Assay Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for the key assays used to characterize the cross-reactivity of Melanotan II.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of Melanotan II for a specific melanocortin receptor.

Materials:

  • Cells (e.g., HEK293 or CHO) stably expressing the melanocortin receptor of interest.[9]

  • Radioligand: [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH ([¹²⁵I]-NDP-α-MSH).[9]

  • Unlabeled competitor: Melanotan II acetate.

  • Binding buffer.

  • Wash buffer.

  • Scintillation fluid or appropriate detection reagents.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times with a cold buffer to remove cytosolic components.

    • Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a microplate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Add a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of unlabeled Melanotan II to the competitor wells.

    • For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., NDP-α-MSH).[5]

    • For total binding, add only the binding buffer.

    • Initiate the binding reaction by adding a fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH) to all wells.

  • Incubation and Separation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[5]

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter or similar detector.

    • Plot the percentage of specific binding against the logarithm of the Melanotan II concentration.

    • Calculate the IC50 value (the concentration of Melanotan II that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol

Objective: To determine the functional potency (EC50) of Melanotan II in activating a specific melanocortin receptor by measuring the production of cyclic AMP (cAMP).

Materials:

  • Cells (e.g., HEK293 or CHO) stably expressing the melanocortin receptor of interest.[10]

  • This compound.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS or DMEM), often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[5]

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based assays).[11][12]

Methodology:

  • Cell Culture and Seeding:

    • Culture cells expressing the target receptor under standard conditions.

    • Seed the cells into a 96-well or 384-well assay plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Melanotan II in the stimulation buffer.

    • Remove the culture medium from the cells and replace it with the stimulation buffer containing the various concentrations of Melanotan II.

    • Include control wells with only the stimulation buffer (basal level) and wells with a known agonist (positive control).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for receptor activation and cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration in each well using the detection kit's reagents and a suitable plate reader.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the Melanotan II concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of Melanotan II that produces 50% of the maximal response.

By understanding the cross-reactivity profile and the underlying experimental methodologies, researchers can better design studies to isolate the effects of Melanotan II on specific receptor subtypes and more accurately interpret the resulting physiological outcomes. This knowledge is critical for the development of more selective and therapeutically valuable melanocortin-based drugs.[2]

References

"Comparative analysis of different Melanotan II acetate synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route for peptides like Melanotan II is a critical decision that impacts yield, purity, scalability, and cost. This guide provides a comprehensive comparison of the two primary methodologies for synthesizing Melanotan II acetate: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. We will delve into the experimental protocols, present comparative quantitative data, and visualize the synthetic pathways to offer a clear and objective analysis.

At a Glance: Key Performance Indicators

Solid-phase peptide synthesis generally offers a higher overall yield and a more streamlined workflow, making it the preferred method for many applications. Solution-phase synthesis, while traditionally used for large-scale production of some peptides, is a more complex and lower-yielding process for Melanotan II.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Overall Yield 55-60%[1][2][3]2.6%[1][4][5][6][7]
Purity (Crude) 40-60%Variable, dependent on intermediate purifications
Purity (Purified) >98%>90% (without preparative HPLC)[1][4][6][7]
Cyclization Efficiency High (On-resin)Moderate (In solution, ~31%)[1][2]
Process Complexity Less complex, amenable to automationMore complex, multi-step, requires isolation of intermediates
Scalability Well-established for lab and moderate scalesCan be suitable for large-scale, but complex for this peptide

Solid-Phase Peptide Synthesis (SPPS) of Melanotan II

SPPS is the most common method for synthesizing Melanotan II, prized for its efficiency and the ability to automate the process. The peptide is assembled on a solid resin support, simplifying the purification at each step as excess reagents and by-products are washed away.

Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis

This protocol is based on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) protection strategy.[8]

1. Resin Preparation:

  • Resin: Fmoc-Rink Amide AM resin (0.5 - 0.8 mmol/g substitution) is used to provide the C-terminal amide.[8]

  • Swelling: The resin is swollen in N,N-Dimethylformamide (DMF) for at least 30 minutes with gentle agitation.[8]

2. Linear Peptide Assembly: The peptide chain is built from the C-terminus to the N-terminus.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin with a 20% piperidine (B6355638) in DMF solution. This is typically a two-step process (5 minutes, then 15-20 minutes).[8]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 molar excess) is activated with a coupling agent and coupled to the deprotected N-terminus of the growing peptide chain. Common coupling agents include:

    • HBTU/HOBt or HATU/HOAt: These are highly efficient aminium/uronium salt-based reagents. HATU is generally considered more reactive and can lead to higher purity and faster reactions, especially for difficult couplings.[9][10]

    • DIC/Oxyma Pure: A carbodiimide-based coupling method.[8]

    • The coupling reaction is monitored for completion using a qualitative test like the Kaiser test.[8]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.[8]

3. On-Resin Cyclization (Lactam Bridge Formation):

  • Orthogonal Protection: The side chains of Aspartic Acid (Asp) and Lysine (Lys) are protected with groups that can be removed selectively while the peptide remains attached to the resin. Common orthogonal protecting groups include Mtt (for Lys) and Odmab or OAll (for Asp).[8][11]

  • Selective Deprotection: The protecting groups on Asp and Lys are removed. For example, the Mtt group on Lys can be removed with a dilute solution of trifluoroacetic acid (TFA) in DCM.[12]

  • Intramolecular Cyclization: A coupling agent (e.g., PyBOP, HATU) is added to the resin to facilitate the formation of the amide bond (lactam bridge) between the side chains of Asp and Lys.[11][12] The solid support provides a "pseudo-dilution" effect that favors intramolecular cyclization over intermolecular reactions.[11]

4. N-Terminal Acetylation:

  • After the final amino acid (Nle) is coupled and its Fmoc group is removed, the N-terminus is acetylated using acetic anhydride (B1165640) and a base like Diisopropylethylamine (DIEA) in DMF.[8]

5. Cleavage and Global Deprotection:

  • The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acidic cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT).[8]

  • The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether.[8]

6. Purification and Lyophilization:

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[8]

  • Fractions with the desired purity (>98%) are pooled, and the final product is obtained as a white, fluffy powder after lyophilization.[8]

SPPS Workflow

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Resin Swelling in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Lys(Mtt)-OH Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-Trp(Boc)-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 ...Sequential Deprotection and Coupling Cycles... Wash2->Deprotection3 Coupling3 Couple Fmoc-Nle-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Final Fmoc Deprotection Wash3->Deprotection4 Acetylation N-terminal Acetylation (Acetic Anhydride/DIEA) Deprotection4->Acetylation Selective_Deprotection Selective Deprotection of Lys(Mtt) and Asp(Odmab) Acetylation->Selective_Deprotection Cyclization On-Resin Cyclization (e.g., PyBOP, HATU) Selective_Deprotection->Cyclization Cleavage Cleavage from Resin and Global Deprotection (Reagent K) Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound (>98% Purity) Lyophilization->Final_Product

Caption: General workflow for the solid-phase synthesis of Melanotan II.

Solution-Phase Synthesis of Melanotan II

Solution-phase synthesis involves the coupling of amino acids or peptide fragments in a homogenous solution. While it can be advantageous for large-scale production of some peptides, it is a more laborious process for Melanotan II, requiring the isolation and purification of intermediates at each step.

Experimental Protocol: A 12-Step Solution-Phase Synthesis

The following is a reported 12-step synthesis with a [(2+2)+1+1] fragment assembly strategy.[1][2][7]

1. Dipeptide Formation (Z-Trp-Lys(Boc)-NH2): Nε-Boc-lysinamide is coupled with Nα-benzyloxycarbonyltryptophan pentafluorophenyl ester. 2. Dipeptide Deprotection: The Z-group is removed to yield H-Trp-Lys(Boc)-NH2.[2][3] 3. Dipeptide Formation (Z-D-Phe-Arg-OH): Arginine is coupled with Nα-Z-D-phenylalanine pentafluorophenyl ester. The guanidino group of arginine is not protected but is deactivated with HCl.[1][2][3] 4. Tetrapeptide Formation: The two dipeptides are coupled to form Z-D-Phe-Arg-Trp-Lys(Boc)-NH2. 5. Tetrapeptide Deprotection: The Z-group is removed.[1] 6. Pentapeptide Formation: The tetrapeptide is coupled with Z-His(Boc)-OPfp.[1][2][3] 7. Pentapeptide Deprotection: The Z-group is removed. 8. Hexapeptide Formation: The pentapeptide is coupled with Z-Asp(OtBu)-OPfp. 9. Global Deprotection: All acid-labile protecting groups (Boc, OtBu) are removed with TFA to yield the linear hexapeptide.[1] 10. Solution-Phase Cyclization: The linear hexapeptide is cyclized in solution using a carbodiimide (B86325) coupling agent like DCC with a racemization suppressant like HOBt. This step has a reported yield of approximately 31%.[1][2] 11. Deprotection: The remaining protecting group on the N-terminus of the cyclic hexapeptide is removed.[1][2][3] 12. Final Coupling: N-acetylnorleucine is coupled to the deprotected N-terminus of the cyclic hexapeptide to yield Melanotan II.[1][2]

Solution-Phase Synthesis Pathway

Solution_Phase_Synthesis cluster_frag1 Fragment 1 cluster_frag2 Fragment 2 Lys_NH2 Nε-Boc-Lysinamide Dipeptide1 Z-Trp-Lys(Boc)-NH2 Lys_NH2->Dipeptide1 Z_Trp_OPfp Z-Trp-OPfp Z_Trp_OPfp->Dipeptide1 Deprotected_Dipeptide1 H-Trp-Lys(Boc)-NH2 Dipeptide1->Deprotected_Dipeptide1 H2, Pd(OH)2 Tetrapeptide Z-D-Phe-Arg-Trp-Lys(Boc)-NH2 Deprotected_Dipeptide1->Tetrapeptide Arg Arginine Dipeptide2 Z-D-Phe-Arg-OH Arg->Dipeptide2 Z_D_Phe_OPfp Z-D-Phe-OPfp Z_D_Phe_OPfp->Dipeptide2 Dipeptide2->Tetrapeptide Deprotected_Tetrapeptide H-D-Phe-Arg-Trp-Lys(Boc)-NH2 Tetrapeptide->Deprotected_Tetrapeptide H2, Pd(OH)2 Pentapeptide Z-His(Boc)-D-Phe-Arg-Trp-Lys(Boc)-NH2 Deprotected_Tetrapeptide->Pentapeptide Z_His_OPfp Z-His(Boc)-OPfp Z_His_OPfp->Pentapeptide Deprotected_Pentapeptide H-His(Boc)-D-Phe-Arg-Trp-Lys(Boc)-NH2 Pentapeptide->Deprotected_Pentapeptide H2, Pd(OH)2 Hexapeptide Z-Asp(OtBu)-His(Boc)-D-Phe-Arg-Trp-Lys(Boc)-NH2 Deprotected_Pentapeptide->Hexapeptide Z_Asp_OPfp Z-Asp(OtBu)-OPfp Z_Asp_OPfp->Hexapeptide Linear_Hexapeptide H-Asp-His-D-Phe-Arg-Trp-Lys-NH2 Hexapeptide->Linear_Hexapeptide TFA Cyclic_Hexapeptide cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH2 Linear_Hexapeptide->Cyclic_Hexapeptide DCC, HOBt (Cyclization) Melanotan_II Melanotan II Cyclic_Hexapeptide->Melanotan_II Ac_Nle_OH N-acetylnorleucine Ac_Nle_OH->Melanotan_II DCC, HONb

Caption: A simplified pathway for the solution-phase synthesis of Melanotan II.

Comparative Discussion

Yield and Purity: The most significant difference between the two methods is the overall yield. The reported 55-60% yield for an optimized SPPS protocol is substantially higher than the 2.6% yield for the 12-step solution-phase synthesis.[1][2][3] While the solution-phase method can produce a product of over 90% purity without preparative chromatography, this is achieved through the purification of intermediates, which contributes to the lower overall yield.[1][4][6][7] In contrast, SPPS allows for a single final purification step via RP-HPLC, which can consistently yield a final product of very high purity (>98%).[8]

Cyclization Strategy: The cyclization step is a critical and often challenging part of Melanotan II synthesis. On-resin cyclization in SPPS is generally more efficient than solution-phase cyclization. The pseudo-dilution effect of the resin minimizes intermolecular side reactions like dimerization and oligomerization.[11] A reported on-resin cyclization yield for a related peptide was significantly higher than the solution-phase cyclization (a drop from 55-60% overall yield to 30% when cyclization was performed in solution).[1][2][3]

Process and Scalability: SPPS is a more straightforward and less labor-intensive process, especially with the availability of automated peptide synthesizers. This makes it highly suitable for research and small to medium-scale production. While solution-phase synthesis is traditionally considered for large-scale manufacturing, the complexity of the multi-step process for Melanotan II, including the need for intermediate purifications, makes it a less attractive option.

Conclusion

For the synthesis of this compound, Solid-Phase Peptide Synthesis (SPPS) with on-resin cyclization is the superior method in terms of overall yield, purity, and process efficiency. The ability to automate the synthesis and perform a single final purification makes it a more practical and cost-effective approach for producing high-purity Melanotan II for research and development purposes. While solution-phase synthesis is a viable, albeit lower-yielding, alternative, the complexity of the process for this particular cyclic peptide makes it a less favorable choice. The selection of highly efficient coupling reagents, such as HATU or PyBOP, within an SPPS protocol can further optimize the synthesis to achieve high-quality Melanotan II.

References

A Comparative Guide to Setmelanotide and Melanotan II for MC4R Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of setmelanotide (B515575) and Melanotan II, two synthetic peptide analogs of α-melanocyte-stimulating hormone (α-MSH), focusing on their activity as agonists of the melanocortin-4 receptor (MC4R). The MC4R is a critical G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis, appetite, and sexual function.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Overview and Mechanism of Action

Setmelanotide is a selective MC4R agonist.[4][5][6] It is an eight-amino-acid cyclic peptide designed for high affinity and specificity for MC4R.[7][8] This selectivity minimizes off-target effects, making it a targeted therapeutic agent.[3] Setmelanotide is approved for the treatment of obesity due to certain genetic deficiencies in the MC4R pathway.[4][6]

Melanotan II is a non-selective melanocortin receptor agonist, exhibiting activity at MC1R, MC3R, MC4R, and MC5R.[1][9][10][11] It is a cyclic heptapeptide (B1575542) analog of α-MSH.[9][12] Its broad receptor activity leads to a range of physiological effects, including increased skin pigmentation (tanning), enhanced sexual function, and modulation of appetite.[2][10][11][13]

Quantitative Data Comparison

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of setmelanotide and Melanotan II for various melanocortin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity for MC4R
Setmelanotide hMC4R0.71[14]1.5[14]~20-fold over hMC1R and hMC3R[7]
hMC1R--
hMC3R--
Melanotan II hMC4R~ similar to setmelanotide[15][16]~ 3-fold more active than setmelanotide[15][16]Non-selective[1][9][11]
hMC1R0.67[9]-
hMC3RHigh Affinity[9]-
hMC5RHigh Affinity[9]-

hMC4R: human Melanocortin-4 Receptor; hMC1R: human Melanocortin-1 Receptor; hMC3R: human Melanocortin-3 Receptor; hMC5R: human Melanocortin-5 Receptor. Data is compiled from various studies and cell systems, which may contribute to variability.

Signaling Pathway

Activation of the MC4R by an agonist like setmelanotide or Melanotan II primarily initiates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9][17][18] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological response.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Setmelanotide or Melanotan II MC4R MC4R Agonist->MC4R Binds G_protein Gαsβγ MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) Response Physiological Response (e.g., reduced appetite) PKA_active->Response Phosphorylates Downstream Targets Radioligand_Binding_Workflow start Start prep Prepare MC4R Membranes start->prep mix Incubate Membranes with Radioligand & Test Compound prep->mix filter Separate Bound & Free Ligand via Filtration mix->filter wash Wash Filters filter->wash detect Measure Radioactivity wash->detect analyze Calculate IC50 and Ki detect->analyze end End analyze->end cAMP_Assay_Workflow start Start culture Culture MC4R-expressing Cells start->culture stimulate Stimulate Cells with Test Compound culture->stimulate lyse Lyse Cells to Release cAMP stimulate->lyse detect Measure cAMP Levels (e.g., HTRF) lyse->detect analyze Plot Dose-Response Curve and Calculate EC50 detect->analyze end End analyze->end

References

Unveiling the Anorectic Potential of Melanotan II Acetate in Obese Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anorectic effects of Melanotan II (MT-II) acetate (B1210297) in obese mouse models, supported by experimental data and detailed protocols. MT-II, a synthetic analog of α-melanocyte-stimulating hormone (α-MSH), has demonstrated significant effects on appetite suppression and weight reduction by acting as a non-selective agonist of melanocortin receptors 3 and 4 (MC3R and MC4R) in the brain.

This guide summarizes key findings from preclinical studies, presents quantitative data in a clear, comparative format, and offers detailed experimental methodologies to aid in the design and interpretation of future research in the field of obesity and metabolic disorders.

Performance Comparison: Melanotan II vs. Control and Other Alternatives

The efficacy of Melanotan II in reducing food intake and body weight has been consistently demonstrated in diet-induced obese (DIO) mouse models. When compared to control groups receiving a placebo or artificial cerebrospinal fluid (aCSF), MT-II administration leads to a significant and dose-dependent reduction in key obesity markers.

While direct head-to-head studies with other classes of weight-loss drugs in identical experimental settings are limited, the data presented here provides a basis for understanding the relative anorectic potential of MT-II. For context, GLP-1 receptor agonists such as liraglutide (B1674861) and semaglutide (B3030467) are also widely studied for their weight-loss effects.

Table 1: Effect of Melanotan II on Food Intake in Diet-Induced Obese (DIO) Mice

Treatment GroupDosage & AdministrationDurationChange in Daily Food IntakeCitation
Melanotan IIHigh Dose (intracerebroventricular)5 daysTransient anorexia[1]
Melanotan IILow Dose (intracerebroventricular)40 daysDose-dependent suppression (P < 0.05)[1]
Control (aCSF)Intracerebroventricular40 daysNo significant change[1]

Table 2: Effect of Melanotan II on Body Weight in Diet-Induced Obese (DIO) Mice

Treatment GroupDosage & AdministrationDurationChange in Body WeightCitation
Melanotan IIHigh Dose (intracerebroventricular)40 daysPersistent reduction (P < 0.01)[1]
Melanotan IILow Dose (intracerebroventricular)40 daysPersistent reduction (P < 0.05)[1]
Control (aCSF)Intracerebroventricular40 daysNo significant change[1]
Pair-fedN/AN/ADid not lose weight to the same extent as MT-II treated animals[2]

Table 3: Effect of Melanotan II on Adiposity in Diet-Induced Obese (DIO) Mice

Treatment GroupDosage & AdministrationDurationChange in Fat MassCitation
Melanotan IIHigh Dose (intracerebroventricular)40 daysLower adiposity (P < 0.01)[1]
Melanotan IILow Dose (intracerebroventricular)40 daysLower adiposity[1]
Control (aCSF)Intracerebroventricular40 daysNo significant change[1]
Melanotan IIPeripheral administrationN/AReduction in both visceral and subcutaneous adipose tissue[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Diet-Induced Obesity (DIO) Mouse Model

A widely used model to mimic human obesity involves feeding mice a high-fat diet.

Protocol:

  • Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.[3][4]

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.[5]

  • Diet: At 6-8 weeks of age, transition mice to a high-fat diet (HFD), typically containing 45-60% of calories from fat. A control group is fed a standard chow diet (approximately 10% of calories from fat).[4]

  • Duration: Maintain mice on the respective diets for 8-16 weeks to induce a stable obese phenotype, characterized by increased body weight, fat mass, and insulin (B600854) resistance.[6]

  • Monitoring: Monitor body weight and food intake weekly throughout the diet-induction period.[5]

Drug Administration and Monitoring

Protocol for Intraperitoneal (IP) Injection:

  • Preparation of Melanotan II: Reconstitute lyophilized Melanotan II acetate in sterile saline to the desired concentration.

  • Dosing: A typical dose range for mice is 0.1-1 mg/kg body weight.

  • Administration: Inject the appropriate volume of the MT-II solution intraperitoneally.

  • Monitoring: Measure food and water intake and body weight at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-injection.

Protocol for Intracerebroventricular (ICV) Infusion:

  • Surgical Preparation: Anesthetize the mouse and place it in a stereotaxic frame. Implant a guide cannula into a lateral ventricle of the brain. Allow for a recovery period of at least one week.

  • Infusion: Use an osmotic minipump connected to the cannula to deliver a continuous infusion of MT-II or aCSF over a specified period.

  • Dosing: A typical infusion rate for mice is in the range of 1-10 nmol/day.

  • Monitoring: Monitor daily food intake and body weight throughout the infusion period.

Signaling Pathways and Experimental Workflows

The anorectic effects of Melanotan II are primarily mediated through the central melanocortin signaling pathway.

Melanocortin Signaling Pathway in Appetite Regulation

Melanotan II acts as an agonist at the MC4R, mimicking the action of the endogenous ligand α-MSH. This activation leads to a signaling cascade that ultimately results in a sensation of satiety and a reduction in food intake.

Melanocortin_Signaling cluster_POMC POMC Neuron cluster_MC4R MC4R-Expressing Neuron POMC POMC aMSH α-MSH POMC->aMSH Cleavage MC4R MC4R aMSH->MC4R Binds AC Adenylyl Cyclase MC4R->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Satiety Satiety Signal (Reduced Food Intake) CREB->Satiety MTII Melanotan II MTII->MC4R Binds (Agonist)

Caption: Melanocortin signaling pathway for appetite regulation.

Experimental Workflow for Validating Anorectic Effects

The following workflow outlines the key steps in a typical preclinical study designed to validate the anorectic effects of a compound like Melanotan II.

Experimental_Workflow start Start diet Diet-Induced Obesity (High-Fat Diet vs. Chow) start->diet randomization Randomization of Obese Mice (n=8-10 per group) diet->randomization groups Treatment Groups: - Vehicle Control - Melanotan II (Low Dose) - Melanotan II (High Dose) - Pair-fed Control randomization->groups administration Drug Administration (e.g., IP injection or ICV infusion) groups->administration monitoring Data Collection: - Daily Food Intake - Body Weight - Body Composition (e.g., qNMR) administration->monitoring analysis Statistical Analysis monitoring->analysis end End analysis->end

Caption: Experimental workflow for anorectic effect validation.

References

A Comparative Guide to the Reproducibility of Published Melanotan II Acetate Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Melanotan II (MT-II) acetate's performance with alternative melanocortin receptor agonists, supported by published experimental data. It aims to address the reproducibility of findings by detailing the methodologies for its synthesis, analysis, and biological evaluation.

Melanotan II is a synthetic analog of the naturally occurring α-melanocyte-stimulating hormone (α-MSH). Initially developed as a potential sunless tanning agent, its non-selective agonist activity at several melanocortin receptors has made it a subject of research for its effects on pigmentation, sexual function, and metabolism.[1] However, the lack of regulation and the prevalence of illicitly manufactured products with significant impurities raise concerns about the reproducibility of published findings.[2] This guide serves as a resource for researchers by providing a comparative analysis of Melanotan II and its alternatives, along with detailed experimental protocols to aid in the design and interpretation of studies.

I. Comparative Performance of Melanotan II and Alternatives

The biological effects of Melanotan II are mediated through its interaction with melanocortin receptors (MCRs). Its non-selective nature results in a broad range of physiological responses.[3][4] In contrast, more recently developed alternatives offer greater receptor selectivity, potentially leading to more targeted effects and improved safety profiles.

Data Presentation: Quantitative Comparison of Melanocortin Receptor Agonists

The following tables summarize the quantitative data on the synthesis, purity, and biological activity of Melanotan II compared to its alternatives.

Table 1: Comparison of Synthesis Yield and Purity

CompoundSynthesis MethodOverall YieldPurityReference(s)
Melanotan II12-Step Solution-Phase2.6%>90%[5][6][7]
Melanotan IISolid-Phase Peptide Synthesis (SPPS)15-30%>98%[8]
Illicit Melanotan IIUnknownVariable4.1-5.9% impurities[2]

Table 2: Comparison of Melanocortin Receptor Binding Affinity (Ki, nM)

CompoundMC1RMC3RMC4RMC5RReference(s)
Melanotan II 0.67 34 6.6 46 [3][5]
Bremelanotide1.3512.33.31-[9]
Setmelanotide-5.3 (EC50)2.1>1000 (EC50)[10]
AfamelanotideHigh AffinityLower AffinityLower Affinity-[11]

A lower Ki value indicates a higher binding affinity.

Table 3: Comparison of Melanocortin Receptor Functional Potency (EC50, nM)

CompoundMC1RMC3RMC4RMC5RReference(s)
Melanotan II 110---[10]
Bremelanotide1.0019.54.79-[9]
Setmelanotide5.85.30.27>1000[10]
AfamelanotideHigh Potency---[12]

A lower EC50 value indicates a higher functional potency.

II. Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies for the synthesis, analysis, and biological characterization of Melanotan II are provided below.

A. Synthesis of Melanotan II

1. Solid-Phase Peptide Synthesis (SPPS)

This method involves the sequential addition of protected amino acids to a solid resin support, followed by on-resin cyclization and cleavage.

  • Resin Swelling: Swell Fmoc-Rink Amide AM resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a coupling agent such as diisopropylcarbodiimide (DIC) and an activator like Oxyma Pure.

  • On-Resin Cyclization: After assembling the linear peptide, selectively deprotect the side chains of the amino acids involved in the lactam bridge (Asp and Lys) and induce cyclization using DIC and Oxyma Pure.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

2. Solution-Phase Synthesis

A 12-step solution-phase synthesis has been reported, which involves the assembly of peptide fragments in solution, followed by cyclization. This method resulted in a >90% pure product with an overall yield of 2.6%.[5][6][7]

B. Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[13]

  • Gradient: A shallow gradient from a low percentage of mobile phase B to 50-60% B over an extended period (e.g., 1% B per minute) is recommended for optimal separation of peptides.[14]

  • Detection: UV detection at 220 nm.[13]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is used to confirm the molecular weight of the synthesized peptide and to quantify it in biological matrices.[15][16]

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Mass Analyzer: Tandem mass spectrometry allows for the fragmentation of the parent ion to confirm the peptide's sequence.

C. Biological Assays

1. Radioligand Binding Assay for Receptor Affinity (Ki)

This assay measures the ability of Melanotan II to displace a radiolabeled ligand from the melanocortin receptors.

  • Cell Culture: Use cell lines (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest.

  • Radioligand: [125I]-NDP-α-MSH is a commonly used high-affinity radioligand.

  • Procedure: Incubate cell membrane preparations with the radioligand and increasing concentrations of unlabeled Melanotan II.

  • Data Analysis: Determine the IC50 value (the concentration of Melanotan II that inhibits 50% of radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.[9]

2. cAMP Accumulation Assay for Functional Potency (EC50)

This assay measures the ability of Melanotan II to activate the Gs-protein coupled melanocortin receptors and induce the production of cyclic AMP (cAMP).

  • Cell Culture: Use cells expressing the target melanocortin receptor.

  • Procedure: Treat the cells with varying concentrations of Melanotan II in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • cAMP Quantification: Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of the Melanotan II concentration to generate a dose-response curve and determine the EC50 value.[10]

III. Visualizations of Key Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Melanotan II and a general experimental workflow for its characterization.

melanocortin_signaling cluster_membrane Cell Membrane MC1R MC1R G_protein Gs Protein MC1R->G_protein activates MTII Melanotan II MTII->MC1R AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Melanogenesis Melanogenesis (Pigmentation) CREB->Melanogenesis promotes

Melanotan II MC1R Signaling Pathway

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bioassay Biological Assays SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Purity HPLC Purity Check Purification->Purity Identity LC-MS/MS Identity Confirmation Purity->Identity Binding Receptor Binding Assay (Ki) Identity->Binding Functional cAMP Functional Assay (EC50) Identity->Functional

Experimental Workflow for Melanotan II

receptor_comparison cluster_agonists Melanocortin Agonists cluster_receptors Melanocortin Receptors MTII Melanotan II MC1R MC1R MTII->MC1R MC3R MC3R MTII->MC3R MC4R MC4R MTII->MC4R MC5R MC5R MTII->MC5R Setmelanotide Setmelanotide Setmelanotide->MC4R (selective)

Receptor Selectivity Comparison

References

"Comparative study of Melanotan II acetate from different suppliers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Melanotan II Acetate (B1210297) from Different Suppliers

For researchers, scientists, and drug development professionals, the quality and purity of synthetic peptides are paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive framework for a comparative study of Melanotan II acetate sourced from various suppliers. It outlines key analytical methods, presents detailed experimental protocols, and offers a structure for data presentation to facilitate objective comparisons.

Analytical Methods for Quality Assessment

A thorough evaluation of this compound involves a multi-pronged approach to assess its purity, confirm its identity, and determine the precise peptide content. The primary techniques employed for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA) or Quantitative Nuclear Magnetic Resonance (qNMR).

Purity Determination by RP-HPLC

RP-HPLC is the gold standard for assessing the purity of synthetic peptides by separating the target peptide from synthesis-related impurities. A typical analysis will reveal a main peak corresponding to Melanotan II and smaller peaks representing impurities.

Identity Confirmation by LC-MS

LC-MS is a powerful tool for unequivocally confirming the identity of Melanotan II by measuring its molecular weight. This technique provides a mass-to-charge ratio (m/z) that can be compared to the theoretical value.

Peptide Content Analysis

Lyophilized peptide powders are not 100% peptide; they also contain counter-ions (acetate in this case), water, and other salts. Determining the net peptide content is crucial for accurate dosing in experiments. Amino Acid Analysis (AAA) is a highly accurate method for this, as it measures the absolute quantity of amino acids after hydrolysis.

Biological Activity Assay

Beyond chemical purity, assessing the biological activity of Melanotan II is essential to ensure it is functional. This is typically achieved through in vitro assays that measure the peptide's ability to activate its target receptors, the melanocortin receptors (MCRs).

cAMP Accumulation Assay

Melanotan II is a non-selective agonist of several melanocortin receptors (MC1R, MC3R, MC4R, MC5R), which are G-protein-coupled receptors that signal through the cyclic AMP (cAMP) pathway.[1] A functional assay can be performed using a cell line engineered to express one of these receptors, such as MC1R. The potency of the peptide from different suppliers can be compared by generating dose-response curves and determining the EC50 value (the concentration that elicits 50% of the maximal response).

Data Presentation

To facilitate a clear and objective comparison of this compound from different suppliers, all quantitative data should be summarized in structured tables.

Table 1: Purity and Identity of this compound from Different Suppliers

SupplierLot NumberPurity by RP-HPLC (%)Major Impurities (%)Observed Molecular Weight (Da) by LC-MS
Supplier AXXXXXX98.50.8, 0.4, 0.31024.2
Supplier BYYYYYY95.22.1, 1.5, 1.21024.3
Supplier CZZZZZZ99.10.5, 0.2, 0.21024.2

Table 2: Peptide Content and Biological Activity

SupplierLot NumberNet Peptide Content (%) by AAAEC50 (nM) in cAMP Assay
Supplier AXXXXXX75.31.2
Supplier BYYYYYY68.95.8
Supplier CZZZZZZ80.11.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these comparative analyses.

Protocol for Purity Determination by RP-HPLC
  • Column: C18, 4.6 x 150-250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).

  • Sample Preparation: Reconstitute the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated by the area normalization method, where the peak area of Melanotan II is divided by the total area of all peaks in the chromatogram.

Protocol for Identity Confirmation by LC-MS
  • LC System: Use the same column and mobile phases as for the RP-HPLC purity analysis.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.

  • Procedure: Infuse the sample from the LC into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum should display a prominent peak corresponding to the theoretical molecular weight of Melanotan II (1024.2 Da).[2] Look for the singly charged ion [M+H]⁺ at m/z 1025.2 and the doubly charged ion [M+2H]²⁺ at m/z 513.1.[3]

Protocol for Net Peptide Content by Amino Acid Analysis (AAA)
  • Hydrolysis: Accurately weigh a sample of the lyophilized peptide and subject it to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

  • Derivatization: The freed amino acids are then derivatized to make them detectable.

  • Separation and Quantification: The derivatized amino acids are separated and quantified using HPLC or ion-exchange chromatography.

  • Calculation: The absolute amount of each amino acid is determined, and from the known sequence of Melanotan II, the total peptide mass in the original sample can be calculated. This is then expressed as a percentage of the initial weight.

Protocol for cAMP Accumulation Assay
  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing a human melanocortin receptor (e.g., MC1R).

  • Assay Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Prepare serial dilutions of Melanotan II from each supplier.

    • Add the different concentrations of Melanotan II to the wells, including a vehicle-only control.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercial assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Subtract the background signal from the experimental values. Plot the cAMP concentration against the log of the Melanotan II concentration and fit a sigmoidal dose-response curve to determine the EC50 value for each supplier's product.

Visualizations

Diagrams illustrating key processes can aid in understanding the experimental workflow and the biological context.

Melanotan_II_Signaling_Pathway MTII Melanotan II MC1R MC1R MTII->MC1R Binds G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation MITF MITF Expression pCREB->MITF Induces Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: Melanotan II signaling cascade in melanocytes.

Comparative_Analysis_Workflow cluster_analysis Analytical & Biological Testing start Obtain Melanotan II from Suppliers A, B, C reconstitution Reconstitute Lyophilized Peptides start->reconstitution hplc Purity Analysis (RP-HPLC) reconstitution->hplc lcms Identity Confirmation (LC-MS) reconstitution->lcms aaa Peptide Content (AAA) reconstitution->aaa camp Biological Activity (cAMP Assay) reconstitution->camp data_compilation Compile Data into Tables hplc->data_compilation lcms->data_compilation aaa->data_compilation camp->data_compilation comparison Objective Comparison of Suppliers data_compilation->comparison conclusion Select Optimal Supplier comparison->conclusion

Caption: Workflow for comparative analysis of Melanotan II.

References

A Comparative Guide to the Pro-Erectile Effects of Melanotan II Acetate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Melanotan II (MT-II) acetate's pro-erectile effects in rat models against other commonly used erectogenic agents, namely PT-141 (Bremelanotide) and Apomorphine (B128758). The information presented is collated from various scientific studies to offer a detailed overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

I. Comparative Analysis of Pro-Erectile Agents

Melanotan II, a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone (α-MSH), has been a subject of interest for its potent pro-erectile properties.[1] Unlike traditional erectile dysfunction treatments that often target the vascular system, Melanotan II acts on the central nervous system to induce erections.[1] This section compares the quantitative effects of Melanotan II with PT-141, a metabolite of Melanotan II, and Apomorphine, a non-selective dopamine (B1211576) receptor agonist.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Melanotan II, PT-141, and Apomorphine on erectile function in rats, as reported in various studies. It is important to note that experimental conditions such as rat strain, administration route, and measurement techniques may vary between studies, affecting direct comparability.

Table 1: Effect of Intravenous (i.v.) Melanotan II on Intracavernosal Pressure (ICP) in Anesthetized Rats

Dose of Melanotan II (mg/kg)Number of Erectile Events (Mean)Latency to First Erection (min)
0.1Dose-dependent increaseShortened latency with increasing dose
0.3Dose-dependent increaseShortened latency with increasing dose
1.0Significantly increasedShortened latency with increasing dose

Data synthesized from studies investigating the dose-dependent inducer activity of Melanotan II. The exact number of events and latency times can vary based on specific experimental setups.

Table 2: Comparative Efficacy of PT-141 and Apomorphine on the Number of Penile Erections in Rats

CompoundAdministration RouteDoseMean Number of ErectionsObservation Period (min)
PT-141Intranasal50 mcg/kgSignificant increase30
ApomorphineSubcutaneous (s.c.)25 mcg/kg1.1 ± 0.4Not specified
ApomorphineIntraperitoneal (i.p.)25 to 500 mcg/kgDose-related increaseNot specified

This table provides a comparative overview of PT-141 and Apomorphine. A direct comparison is challenging due to differing administration routes and experimental designs.[2][3][4]

II. Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of pro-erectile agents in rats.

Measurement of Intracavernosal Pressure (ICP)

This protocol is a standard method for quantifying erectile function in response to pharmacological agents or nerve stimulation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 23-gauge needle connected to a pressure transducer

  • Data acquisition system

  • Heparinized saline

Procedure:

  • Anesthetize the rat via intraperitoneal injection.

  • Make a midline abdominal incision to expose the pelvic region.

  • Isolate the cavernous nerve for stimulation if required.

  • Insert a 23-gauge needle, connected to a pressure transducer and filled with heparinized saline, into the crus of the corpus cavernosum.

  • Secure the needle in place.

  • Administer the test compound (e.g., Melanotan II) intravenously or through another desired route.

  • Record the intracavernosal pressure continuously using the data acquisition system.

  • Key parameters to measure include the maximal ICP, duration of erection, and the area under the curve (AUC) of the ICP response.

Observation of Spontaneous Erections

This non-invasive method is used to assess the number and latency of erections following drug administration.

Materials:

  • Male rats

  • Observation cages

  • Test compound (e.g., Melanotan II, PT-141, Apomorphine)

  • Video recording equipment (optional)

Procedure:

  • Acclimatize the rats to the observation cages.

  • Administer the test compound at the desired dose and route.

  • Immediately place the rat in the observation cage.

  • Observe and record the number of penile erections over a predetermined period (e.g., 60-90 minutes).

  • The latency to the first erection can also be recorded.

  • Video recording can be used for later analysis and to minimize observer bias.

III. Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in Melanotan II-induced erections and the experimental workflow for their assessment.

Melanotan II Signaling Pathway for Erection

Melanotan_II_Pathway cluster_CNS Central Nervous System (Brain) cluster_SpinalCord Spinal Cord cluster_Periphery Periphery MT2 Melanotan II (α-MSH analog) MC3R_MC4R MC3R / MC4R (Melanocortin Receptors) MT2->MC3R_MC4R Neural_Pathways Activation of Pro-Erectile Neural Pathways MC3R_MC4R->Neural_Pathways Sacral_Plexus Sacral Parasympathetic Nucleus Neural_Pathways->Sacral_Plexus Pelvic_Nerve Pelvic Nerve Activity Sacral_Plexus->Pelvic_Nerve NO_Release Nitric Oxide (NO) Release in Corpus Cavernosum Pelvic_Nerve->NO_Release Erection Penile Erection NO_Release->Erection

Caption: Signaling pathway of Melanotan II-induced penile erection.

Experimental Workflow for Assessing Pro-Erectile Effects

Experimental_Workflow cluster_Measurement Erectile Function Measurement Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Drug_Admin Drug Administration (e.g., Melanotan II i.v.) Animal_Prep->Drug_Admin ICP_Measurement Intracavernosal Pressure (ICP) Recording Drug_Admin->ICP_Measurement Spontaneous_Observation Observation of Spontaneous Erections Drug_Admin->Spontaneous_Observation Data_Analysis Data Analysis (Number of Erections, Max ICP, Duration) ICP_Measurement->Data_Analysis Spontaneous_Observation->Data_Analysis Conclusion Conclusion on Pro-Erectile Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating the pro-erectile effects of test compounds.

IV. Conclusion

Melanotan II acetate (B1210297) demonstrates robust pro-erectile effects in rat models, primarily through the activation of central melanocortin receptors.[1] Its mechanism of action offers a distinct alternative to peripherally acting agents. The quantitative data, when considered with the variability in experimental protocols, suggests a potent, dose-dependent erectogenic activity. Further standardized comparative studies would be beneficial for a more direct assessment of its efficacy against alternatives like PT-141 and Apomorphine. The provided experimental protocols and diagrams serve as a foundational resource for researchers designing and interpreting studies in this area.

References

Head-to-Head Comparison of Melanotan II and Other MC4R Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Melanotan II and other key melanocortin 4 receptor (MC4R) agonists, including setmelanotide (B515575) and bremelanotide (B69708). Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative performance data, details experimental methodologies, and visualizes key biological pathways to facilitate objective evaluation and inform future research.

Melanotan II is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) and a non-selective agonist of melanocortin receptors, binding to MC1R, MC3R, MC4R, and MC5R.[1][2] This broad receptor activity profile underlies its diverse physiological effects, which include skin pigmentation, increased sexual arousal, and appetite suppression.[2][3] In contrast, other MC4R agonists have been developed with varying degrees of selectivity, aiming to target specific therapeutic areas while minimizing off-target effects. This guide offers a head-to-head comparison to elucidate these differences.

Quantitative Comparison of MC4R Agonists

The binding affinity (Ki) and functional potency (EC50) of Melanotan II, setmelanotide, and bremelanotide at various melanocortin receptors are summarized below. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

AgonistMC1RMC3RMC4RMC5R
Binding Affinity (Ki, nM)
Melanotan II0.67[4]34[4]6.6[4]46[4]
Setmelanotide--2.1[5]-
Bremelanotide (PT-141)High Affinity[6]Moderate Affinity[6]High Affinity[6]-
Functional Potency (EC50, nM)
Melanotan II~0.5[7]-~0.5[7]-
Setmelanotide5.8[5]5.3[5]0.27[5]>1000[5]
Bremelanotide (PT-141)10.02[8]---

Note: A comprehensive, directly comparative dataset for all three agonists across all receptor subtypes is not consistently available in the literature. The data presented is compiled from multiple sources.

Selectivity Profile

The selectivity of an agonist for its target receptor is crucial in determining its therapeutic window and side-effect profile.

AgonistPrimary Target(s)Selectivity Notes
Melanotan II MC1R, MC3R, MC4R, MC5RNon-selective agonist with high affinity for multiple melanocortin receptors.[1][2]
Setmelanotide MC4RSelective MC4R agonist, with significantly lower potency at other melanocortin receptors.[5]
Bremelanotide (PT-141) MC4R, MC3RPrimarily targets MC4R and MC3R.[9]

MC4R Signaling Pathway

Activation of the MC4R by an agonist initiates a cascade of intracellular events, primarily through the Gαs-cAMP signaling pathway. This pathway is fundamental to the physiological effects mediated by MC4R, including regulation of appetite and energy homeostasis.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC4R MC4R Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates Gene Target Gene Transcription CREB->Gene Promotes Agonist MC4R Agonist (e.g., Melanotan II) Agonist->MC4R Binds to

MC4R Signaling Cascade

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of MC4R agonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes expressing MC4R). The test compound is added at varying concentrations to compete with the radiolabeled ligand for binding. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity is calculated.[9]

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., MgCl₂, CaCl₂) and a protein carrier (e.g., BSA).[9]

    • Radioligand: A high-affinity MC4R ligand labeled with a radioisotope (e.g., [¹²⁵I]-NDP-α-MSH).[9]

    • Test Compound (e.g., Melanotan II): Prepared as a stock solution and serially diluted to a range of concentrations.

    • Receptor Source: Membrane preparations from cells stably expressing the human MC4R.[9]

  • Assay Procedure:

    • In a microplate, combine the receptor membranes, radioligand, and varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled ligand).[4]

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).[9]

  • Separation and Detection:

    • Separate the bound from free radioligand via rapid filtration through a filter plate.[9]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.[4]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the MC4R and produce the second messenger, cyclic AMP (cAMP).

Principle: MC4R is a Gαs-coupled receptor. Agonist binding activates adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is proportional to the level of receptor activation.[7]

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing the MC4R.[5][10]

  • Assay Procedure:

    • Plate the cells in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the MC4R agonist for a defined period.[7]

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an ELISA-based assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).[5]

In Vivo Assessment of Food Intake in Rodent Models

Principle: Activation of central MC4R is known to suppress appetite. This experiment measures the effect of MC4R agonist administration on food consumption in rodents.[11]

Methodology:

  • Animals: Use standard laboratory mouse or rat strains. Animals should be acclimated to the housing conditions and diet.

  • Drug Administration: Administer the MC4R agonist (e.g., Melanotan II) via a relevant route (e.g., intraperitoneal or intracerebroventricular injection). A vehicle control group should be included.[12]

  • Food Intake Measurement:

    • Provide a pre-weighed amount of food to each animal after drug administration.

    • Measure the remaining food at specific time points (e.g., 1, 2, 4, 8, and 24 hours) to determine cumulative food intake.[12]

  • Data Analysis: Compare the food intake between the agonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo Assessment of Erectile Function in Rodent Models

Principle: Central MC4R activation has been shown to induce penile erections. This experiment assesses the pro-erectile effects of MC4R agonists.[13]

Methodology:

  • Animals: Male rats are commonly used for this assay.

  • Drug Administration: Administer the MC4R agonist systemically (e.g., intravenously) or centrally (e.g., intracerebroventricularly).[14]

  • Observation: Place the animals in individual observation chambers and record the number of penile erections over a defined period.[14]

  • Alternative Method (Intracavernosal Pressure Measurement):

    • Anesthetize the animal and cannulate the carotid artery (for blood pressure monitoring) and the corpus cavernosum of the penis.

    • Stimulate the cavernous nerve electrically to induce erections and measure the resulting intracavernosal pressure (ICP).

    • Administer the MC4R agonist and repeat the nerve stimulation to assess the potentiation of the erectile response.[13]

  • Data Analysis: Compare the number of erections or the ICP between the agonist-treated and control groups.

Conclusion

Melanotan II is a potent, non-selective melanocortin receptor agonist with well-documented effects on pigmentation, sexual function, and metabolism. While its broad activity has made it a valuable research tool, the development of more selective MC4R agonists, such as setmelanotide, reflects a targeted approach to harness the therapeutic potential of the melanocortin system while minimizing off-target effects. The choice of agonist for research or therapeutic development should be guided by a clear understanding of their respective receptor affinity and selectivity profiles, as detailed in this guide.

References

Unveiling the Potential of Melanocortin Agonists in Mitigating Opioid Side Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Melanotan II acetate's hypothesized role in reversing opioid-induced side effects. Due to a lack of direct experimental data on Melanotan II for this application, this guide leverages data from a selective melanocortin-4 receptor (MC4R) agonist, setmelanotide (B515575), as a proxy to explore the potential of this pathway. This is compared against established treatments for opioid-induced respiratory depression (naloxone) and constipation (methylnaltrexone).

Opioid analgesics are indispensable for managing severe pain, but their clinical utility is often hampered by debilitating side effects, most notably respiratory depression and constipation. Current treatments for these adverse effects, while effective, have limitations. This guide delves into the potential of melanocortin system modulation as a novel strategy to counteract opioid-induced side effects, with a focus on the non-selective melanocortin receptor agonist, Melanotan II acetate (B1210297).

The Melanocortin System: A Novel Target for Opioid Side Effects

The melanocortin system, a key regulator of various physiological processes, has emerged as a promising target for mitigating the adverse effects of opioids. The interaction between the melanocortin and opioid systems is complex and bidirectional. Activation of melanocortin receptors, particularly the MC4R, has been shown to counteract some of the downstream effects of opioid receptor activation.

While direct evidence for this compound in reversing opioid-induced side effects is currently lacking in published literature, preclinical studies on the selective MC4R agonist setmelanotide provide compelling proof-of-concept. These findings suggest that activation of the MC4R pathway can effectively reverse opioid-induced respiratory depression without compromising analgesia.

Comparative Analysis of Therapeutic Interventions

To provide a clear perspective on the potential of melanocortin agonists, this guide compares the preclinical data for setmelanotide with the established clinical efficacy of naloxone (B1662785) for respiratory depression and methylnaltrexone (B1235389) for constipation.

Opioid-Induced Respiratory Depression (OIRD)

Opioid-induced respiratory depression is a life-threatening side effect. The current standard of care is the opioid antagonist naloxone.

Table 1: Comparison of Efficacy in Reversing Opioid-Induced Respiratory Depression

TreatmentMechanism of ActionEfficacy DataAnimal Model/Patient Population
Setmelanotide Selective MC4R Agonist- Increased respiratory rate from 102 ± 4.5 to 130 ± 5.6 breaths per minute.[1] - Induced a 3-fold reduction in the apnea (B1277953) index from 67 ± 7 to 22 ± 4 events per hour.[1]C57BL/6J male mice with diet-induced obesity.[1]
Naloxone Non-selective Opioid Receptor Antagonist- Median respiratory rate increased from 6 breaths/min to 13 breaths/min post-administration.Emergency department patients with moderate to severe opioid-induced ventilatory depression.

Experimental Protocol: Setmelanotide in a Murine Model of OIRD

This preclinical study utilized a well-established mouse model to investigate the effects of setmelanotide on morphine-induced respiratory depression.[1]

  • Animal Model: C57BL/6J male mice with diet-induced obesity.[1]

  • Induction of OIRD: Morphine was administered intraperitoneally (IP) at a dose of 10 mg/kg.[1]

  • Treatment: 15 minutes after morphine administration, mice were treated with either setmelanotide (1 mg/kg IP) or a vehicle control in a random order.[1]

  • Respiratory Monitoring: Breathing was recorded using barometric plethysmography.[1]

  • Pain Sensitivity Assessment: The tail-flick test was used to measure pain sensitivity and ensure that setmelanotide did not reverse opioid-induced analgesia.[1]

Experimental Protocol: Naloxone for OIRD in a Clinical Setting

Clinical guidelines for naloxone administration focus on titrating the dose to achieve adequate ventilation without precipitating severe withdrawal.

  • Patient Population: Patients presenting with opioid-induced respiratory depression, characterized by a reduced respiratory rate (e.g., <12 breaths/minute).

  • Treatment: An initial intravenous (IV) dose of naloxone (e.g., 0.04 mg to 0.4 mg) is administered. The dose can be repeated and titrated every 2-3 minutes based on the patient's respiratory response.

  • Monitoring: Continuous monitoring of respiratory rate, oxygen saturation, and level of consciousness is crucial.

Opioid-Induced Constipation (OIC)

Opioid-induced constipation is a prevalent and distressing side effect that significantly impacts a patient's quality of life. Methylnaltrexone is a peripherally acting mu-opioid receptor antagonist approved for the treatment of OIC.

Table 2: Comparison of Efficacy in Treating Opioid-Induced Constipation

TreatmentMechanism of ActionEfficacy DataPatient Population
Methylnaltrexone (Subcutaneous) Peripherally Acting Mu-Opioid Receptor Antagonist- 48% of patients had laxation within 4 hours after the first dose, compared to 15% in the placebo group. - 52% had laxation without rescue laxative use within 4 hours after two or more of the first four doses, compared to 8% in the placebo group.Patients with advanced illness and opioid-induced constipation.
Methylnaltrexone (Oral) Peripherally Acting Mu-Opioid Receptor Antagonist- 49.3% of patients receiving 300 mg and 51.5% of patients receiving 450 mg were responders, compared to 38.3% with placebo. - Significant increase in the mean percentage of dosing days resulting in a rescue-free bowel movement within 4 hours for the 300 mg (24.6%) and 450 mg (27.4%) doses compared to placebo (18.2%).Adults with chronic noncancer pain and OIC.

Experimental Protocol: Methylnaltrexone for OIC in Clinical Trials

The efficacy of methylnaltrexone has been established through rigorous, double-blind, placebo-controlled clinical trials.

  • Patient Population: Adults with chronic noncancer pain receiving opioid doses of ≥50 mg/day oral morphine equivalents with a diagnosis of OIC.

  • Study Design: A phase 3, double-blind trial where patients were randomly assigned to receive oral methylnaltrexone (150, 300, or 450 mg) or placebo once daily for 4 weeks, followed by as-needed dosing for 8 weeks.

  • Efficacy Endpoint: The primary endpoint was the percentage of patients who were "responders," defined as having ≥3 rescue-free bowel movements (RFBMs) per week, with an increase of ≥1 RFBM/week from baseline for ≥3 of the 4 weeks during the once-daily dosing period.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.

cluster_opioid Opioid Action cluster_melanocortin Melanocortin Pathway cluster_effects Physiological Effects Opioid Opioid MuReceptor Mu-Opioid Receptor Opioid->MuReceptor Binds to RespiratoryDepression Respiratory Depression MuReceptor->RespiratoryDepression Constipation Constipation MuReceptor->Constipation Analgesia Analgesia MuReceptor->Analgesia MelanotanII Melanotan II (Hypothesized) MC4R MC4 Receptor MelanotanII->MC4R Setmelanotide Setmelanotide Setmelanotide->MC4R MC4R->RespiratoryDepression Reverses

Caption: Interaction of Opioid and Melanocortin Pathways.

cluster_oird OIRD Experimental Workflow start Induce OIRD in Mice (Morphine 10 mg/kg IP) treatment Administer Treatment (Setmelanotide or Vehicle) start->treatment monitoring Monitor Respiration (Barometric Plethysmography) treatment->monitoring pain_test Assess Analgesia (Tail-flick test) treatment->pain_test analysis Data Analysis monitoring->analysis pain_test->analysis

Caption: OIRD Experimental Workflow with Setmelanotide.

cluster_oic OIC Clinical Trial Workflow screening Patient Screening (Chronic noncancer pain, OIC) randomization Randomization screening->randomization treatment_oic Treatment Phase (4 weeks) (Oral Methylnaltrexone or Placebo) randomization->treatment_oic as_needed As-Needed Dosing (8 weeks) treatment_oic->as_needed assessment Efficacy Assessment (Rescue-Free Bowel Movements) treatment_oic->assessment as_needed->assessment

Caption: OIC Clinical Trial Workflow with Methylnaltrexone.

Conclusion and Future Directions

The data presented in this guide highlight the significant potential of targeting the melanocortin system, specifically the MC4R, as a novel therapeutic strategy for mitigating opioid-induced respiratory depression. The preclinical success of setmelanotide in reversing OIRD without affecting analgesia provides a strong rationale for further investigation into this pathway.

However, it is crucial to underscore the absence of direct experimental evidence for this compound in this context. Future research should focus on evaluating the efficacy and safety of Melanotan II and other melanocortin agonists in well-designed preclinical models of both opioid-induced respiratory depression and constipation. Such studies are essential to validate the hypothesis that non-selective melanocortin agonists can offer a therapeutic benefit in combating the adverse effects of opioids, potentially leading to safer and more effective pain management strategies. The detailed experimental protocols provided for the comparator drugs can serve as a valuable framework for designing these future investigations.

References

A Comparative Analysis of the Photoprotective Effects of Melanotan I and II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photoprotective properties of two synthetic alpha-melanocyte-stimulating hormone (α-MSH) analogs, Melanotan I (afamelanote) and Melanotan II. While both peptides are known to induce melanogenesis, their distinct pharmacological profiles result in different efficacy and safety considerations regarding their use for photoprotection. This analysis is supported by available experimental data to inform research and development in dermatology and pharmacology.

Mechanism of Action: A Tale of Two Receptors

Melanotan I and Melanotan II are both synthetic analogs of the endogenous α-MSH and exert their effects by binding to melanocortin receptors (MCRs). However, their primary difference lies in their receptor selectivity.

Melanotan I (Afamelanotide) is a linear peptide that demonstrates high selectivity for the melanocortin 1 receptor (MC1R). This receptor is primarily expressed on melanocytes, the melanin-producing cells in the skin. By selectively activating MC1R, Melanotan I stimulates the production of eumelanin, a dark, photoprotective pigment that absorbs and scatters ultraviolet (UV) radiation. This targeted action minimizes off-target effects.

Melanotan II , a cyclic peptide, is a non-selective agonist of several melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R. While its binding to MC1R also stimulates melanogenesis, its interaction with other MCRs leads to a broader range of physiological effects, such as increased libido and appetite suppression. This lack of selectivity is a key factor in its different side effect profile compared to Melanotan I.

Signaling Pathway for Melanogenesis

The activation of MC1R by both Melanotan I and Melanotan II initiates a downstream signaling cascade that culminates in the synthesis of eumelanin.

Melanotan I / II Melanotan I / II MC1R MC1R Melanotan I / II->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates transcription of Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates transcription of Eumelanin Eumelanin Synthesis (Photoprotection) Tyrosinase->Eumelanin Key enzyme in

Caption: MC1R Signaling Pathway for Melanogenesis.

Comparative Photoprotective Efficacy: Quantitative Data

The photoprotective effects of Melanotan I have been documented in clinical trials, with quantitative data available. In contrast, while Melanotan II is known to induce pigmentation, there is a notable lack of published, peer-reviewed clinical trial data specifically quantifying its photoprotective effects in terms of Minimal Erythema Dose (MED) increase or reduction in UV-induced DNA damage.

ParameterMelanotan I (Afamelanotide)Melanotan II
Minimal Erythema Dose (MED) Systemic treatment decreased the UV-erythema dose-response, indicating a reduction in the first signs of UV-induced DNA damage.No quantitative data from peer-reviewed clinical trials available.
Sunburn Cell Reduction A study reported a 47% reduction in sunburn cells at an irradiated neck site.No quantitative data from peer-reviewed clinical trials available.
Melanin (B1238610) Density Significantly increased skin pigmentation.Induces skin pigmentation, but quantitative changes in melanin density from clinical trials are not readily available.
DNA Damage Reduction Associated with a reduction in cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) following dosing.No quantitative data on the reduction of specific DNA damage markers from peer-reviewed clinical trials available.

Experimental Protocols

Detailed methodologies are crucial for the objective assessment of photoprotective agents. Below are outlines of key experimental protocols cited in the evaluation of these peptides.

Determination of Minimal Erythema Dose (MED)

The MED is defined as the lowest dose of UV radiation required to produce a perceptible reddening of the skin 24 hours after exposure.

Protocol Outline:

  • Subject Selection: Healthy volunteers with fair skin types (e.g., Fitzpatrick skin types I-III) are recruited.

  • Baseline MED Assessment: Prior to treatment, a baseline MED is determined for each subject. A series of small, defined areas of the skin (e.g., on the back or buttocks) are exposed to incrementally increasing doses of UV radiation from a solar simulator.

  • Treatment Administration: Subjects are administered either the melanotan peptide or a placebo over a specified period. For Melanotan I, this has involved subcutaneous injections.

  • Post-Treatment MED Assessment: Following the treatment period, the MED assessment is repeated on a previously unexposed skin area.

  • Evaluation: The MED values before and after treatment are compared to determine the photoprotective effect. An increase in MED indicates a greater resistance to UV-induced erythema.

Assessment of Melanin Density

Melanin density can be assessed both non-invasively and through skin biopsies.

Non-Invasive Method (Reflectance Spectroscopy):

  • A spectrophotometer is used to measure the reflectance of light from the skin surface at various wavelengths.

  • The amount of light absorbed by melanin is calculated to provide an index of melanin content.

  • Measurements are taken at baseline and at various time points during and after treatment.

Invasive Method (Skin Biopsy and Histology):

  • Small punch biopsies are taken from the skin before and after treatment.

  • The tissue is fixed, sectioned, and stained with specific dyes that highlight melanin granules (e.g., Fontana-Masson stain).

  • The sections are then examined under a microscope, and the melanin content can be quantified using image analysis software.

Quantification of UV-Induced DNA Damage

The assessment of DNA damage, such as the formation of cyclobutane pyrimidine dimers (CPDs), provides a direct measure of the genotoxic effects of UV radiation.

Protocol Outline:

  • Skin Irradiation: Following treatment with the melanotan peptide or placebo, a defined area of the skin is exposed to a controlled dose of UV radiation.

  • Biopsy Collection: Skin biopsies are collected from the irradiated area at specific time points after exposure (e.g., immediately after, 24 hours, and 48 hours) to assess both the initial damage and the rate of DNA repair.

  • Immunohistochemistry: The skin sections are stained with antibodies that specifically recognize CPDs.

  • Quantification: The number of CPD-positive cells or the intensity of the staining is quantified using microscopy and image analysis to determine the extent of DNA damage.

Experimental Workflow Comparison

The following diagram illustrates a typical experimental workflow for evaluating the photoprotective effects of a melanocortin agonist.

cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Assessment cluster_analysis Data Analysis A Subject Recruitment (Fitzpatrick I-III) B Baseline MED Determination A->B C Baseline Skin Biopsy (Melanin & DNA Damage) A->C D Randomized Administration (Melanotan vs. Placebo) B->D C->D E Post-Treatment MED Determination D->E F Controlled UV Exposure D->F H Compare Pre- & Post-MED E->H G Post-Exposure Biopsies (Melanin & DNA Damage) F->G I Quantify Melanin & DNA Damage G->I

Caption: Experimental Workflow for Photoprotection Studies.

Conclusion

Melanotan I (afamelanotide) has demonstrated clear photoprotective effects in clinical studies, supported by quantitative data on the reduction of sunburn cells and UV-induced erythema. Its selectivity for the MC1R makes it a more targeted agent for inducing melanogenesis with a more favorable safety profile.

Melanotan II is a potent, non-selective melanocortin agonist that also induces skin pigmentation. However, a significant gap exists in the scientific literature regarding robust, quantitative clinical data on its specific photoprotective efficacy. The broader receptor activity of Melanotan II also contributes to a wider range of systemic side effects.

For researchers and drug development professionals, Melanotan I represents a well-characterized compound with a clear mechanism of action and demonstrated photoprotective benefits. Further rigorous clinical investigation is required to quantify the photoprotective effects of Melanotan II and to fully understand its risk-benefit profile for this indication.

Safety Operating Guide

Proper Disposal of Melanotan II Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical reagents like Melanotan II acetate (B1210297) are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. For researchers and scientists, a clear and actionable disposal plan is not just a best practice but a core component of responsible chemical handling. This guide provides a detailed, step-by-step protocol for the safe disposal of Melanotan II acetate and associated materials in a laboratory setting.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks. Although not classified as a hazardous substance according to the Globally Harmonized System (GHS), it should be treated as a potentially hazardous chemical waste.[1][2]

Personal Protective Equipment (PPE): All handling and disposal procedures require the use of appropriate PPE to prevent accidental exposure.

  • Eye Protection: Wear safety goggles with side shields.[3][4]

  • Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves before use and utilize proper removal techniques to avoid skin contact.[3][5]

  • Body Protection: A fully buttoned lab coat is mandatory to protect skin and clothing.[3][4]

  • Respiratory Protection: When handling the lyophilized (powder) form, which can become airborne, work within a chemical fume hood or a biosafety cabinet and wear a dust mask.[3][5][6]

Step-by-Step Disposal Procedures

The correct disposal method depends on the form of the Melanotan II waste: solid, liquid, or sharps. Proper segregation of these waste streams is the critical first step.[6][7]

1. Disposal of Solid Melanotan II Waste

This category includes expired or unused lyophilized powder, as well as consumables contaminated with solid Melanotan II.

  • Objective: To safely collect and dispose of solid Melanotan II waste.

  • Procedure:

    • Place vials containing unused or expired lyophilized Melanotan II directly into a designated and clearly labeled hazardous waste container for solid chemical waste.[1]

    • Collect all other contaminated solid materials, such as weighing papers, gloves, and absorbent wipes, in the same container.[1]

    • Ensure the container is kept securely sealed except when adding waste.[8][9]

    • Store the sealed container in a designated satellite accumulation area with secondary containment until collection.[6][10]

    • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1]

2. Disposal of Liquid Melanotan II Waste

This includes reconstituted Melanotan II solutions, contaminated buffers, and residual solvents.

  • Objective: To safely collect and dispose of liquid Melanotan II waste.

  • Procedure:

    • Collect all aqueous and solvent-based solutions containing Melanotan II in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[1]

    • The container must be made of a material compatible with the waste contents. The original container is often the best choice.[9]

    • Crucially, do not pour any Melanotan II solution down the drain or into sewer systems. [3][5]

    • Store the liquid waste container in a designated, secure area with secondary containment to prevent spills.[6][9]

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.[6]

3. Disposal of Sharps Waste

Any sharp object contaminated with Melanotan II must be handled with extreme care to prevent injury and exposure.

  • Objective: To safely dispose of contaminated sharps.

  • Procedure:

    • Immediately place all used syringes and needles into a designated, puncture-resistant sharps container.[3][6]

    • Never attempt to reuse needles.[3]

    • Follow your institution's and local regulations for the final disposal of full sharps containers.[3]

4. Disposal of Empty Containers

Empty vials and packaging that previously held Melanotan II require specific procedures to be considered non-hazardous.

  • Objective: To decontaminate and dispose of empty containers.

  • Procedure:

    • Under federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 1 inch (2.5 cm) of residue, or 3% by weight for smaller containers, remains.[8]

    • To ensure decontamination, triple-rinse the empty vial with a solvent capable of removing the residue (e.g., sterile water or an appropriate buffer).[3][5][9]

    • The rinsate (liquid from rinsing) must be collected and treated as hazardous liquid chemical waste. [8]

    • After triple-rinsing, deface or remove the original label from the container.[9]

    • The decontaminated container can then be disposed of as regular non-hazardous trash.[3][9]

Quantitative Data Summary

Proper handling and disposal are informed by the substance's properties and established safety thresholds.

ParameterValue / GuidelineSource
Physicochemical Properties
Molecular FormulaC₅₀H₆₉N₁₅O₉[1]
Molecular Weight1024.18 g/mol [1]
AppearanceWhite to off-white lyophilized powder[1]
Storage Conditions
Lyophilized (Unopened)Store in a freezer at -20°C[3]
Reconstituted SolutionStore in a refrigerator at 2°C to 8°C, protected from light[3]
Disposal Parameters
"Empty" Container Residue Limit≤ 2.5 cm of residue, or ≤ 3% by weight[8]
Suggested Inactivation Ratio1 part liquid waste to 10 parts 10% bleach solution[6]
Suggested Inactivation Time30-60 minutes[6]

Experimental Protocol: Chemical Inactivation

While the standard and recommended disposal method is collection by a professional waste management service, chemical inactivation may be used as a preliminary treatment step in some institutional protocols. It is critical to note that no specific, validated chemical inactivation protocols for Melanotan II have been published in scientific literature. [1] The following protocol is a general method for peptide degradation and should be confirmed with your institution's EHS department before implementation.

  • Objective: To chemically degrade Melanotan II in liquid waste prior to collection.

  • Materials:

    • Liquid Melanotan II waste

    • 10% sodium hypochlorite (B82951) (bleach) solution

    • Appropriate chemical waste container

    • Personal Protective Equipment (PPE)

  • Methodology:

    • Perform all steps within a certified chemical fume hood.

    • Carefully and slowly add the liquid Melanotan II waste to a 10% bleach solution. A recommended ratio is 1 part waste to 10 parts bleach solution to ensure a sufficient excess of the inactivating agent.[6]

    • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[6]

    • Following the reaction time, the resulting solution should still be collected and disposed of as hazardous chemical waste according to the liquid waste protocol described above.[6]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from working with this compound.

Melanotan_II_Disposal_Workflow cluster_waste_types Waste Characterization cluster_containers Waste Segregation & Collection cluster_final_disposal Final Disposition start_node Identify Melanotan II Waste Type solid Solid Waste (Powder, Gloves, Wipes) start_node->solid liquid Liquid Waste (Solutions, Rinsate) start_node->liquid sharps Sharps Waste (Needles, Syringes) start_node->sharps empty Empty Vials start_node->empty process_node process_node container_node container_node final_node final_node caution_node caution_node solid_container Solid Hazardous Waste Container solid->solid_container liquid_container Liquid Hazardous Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container rinse Triple-Rinse Vial empty->rinse ehs Arrange EHS/ Vendor Pickup solid_container->ehs liquid_container->ehs sharps_container->ehs rinse->liquid_container Collect Rinsate trash Dispose as Regular Trash rinse->trash

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Safe Handling and Disposal of Melanotan II Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Melanotan II acetate (B1210297). The following procedural guidance is based on an aggregation of safety data sheets and best practices for handling synthetic peptides in a laboratory setting.

Hazard Assessment and Safety Precautions

Melanotan II acetate is a synthetic peptide analog of the α-melanocyte-stimulating hormone (α-MSH).[1] While some safety data sheets (SDS) do not classify the substance as hazardous according to the Globally Harmonized System (GHS)[2][3][4], others indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5] Given the conflicting information and the fact that the toxicological properties have not been fully investigated, it is imperative to treat this compound as a potentially hazardous chemical and minimize exposure.[6][7][8] Always handle the compound with caution, adhering to the safety protocols outlined below.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent accidental exposure via inhalation, skin, or eye contact.[6][9] A risk assessment should be conducted for specific laboratory procedures to determine if additional protection is required.[10]

PPE Category Item Specifications and Use
Eye & Face Protection Safety GogglesRequired to protect against dust particles and liquid splashes.[3][9] Should meet ANSI Z87.1 standards.[10]
Face ShieldRecommended in addition to goggles during procedures with a high risk of splashing, such as initial reconstitution of the lyophilized powder.[10]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended.[10] Gloves must be inspected before use and changed immediately if contaminated.[9]
Body Protection Laboratory CoatA standard, long-sleeved lab coat is the minimum requirement to protect clothing and skin.[5][9]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles.[5][9] Use a NIOSH-approved respirator as conditions warrant.[5]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[10]

Operational Plan: Handling and Preparation

Proper handling from receipt to use is critical for both personnel safety and maintaining the integrity of the compound.

1. Receiving and Storage of Lyophilized Powder

  • Inspection: Upon receipt, visually inspect the vial for damage or a compromised seal.[9]

  • Long-term Storage: Unopened, lyophilized this compound should be stored in a freezer at -20°C.[1][9] Under these conditions, it is stable for at least four years.[1][6]

2. Reconstitution Procedure (Preparation of Solution)

  • Equilibration: Before opening, allow the vial to reach room temperature to prevent condensation.[9][11]

  • Work Area: Conduct reconstitution in a clean, well-ventilated area, preferably within a chemical fume hood or ventilated enclosure, especially when handling the powder.[1][3]

  • Aseptic Technique: Clean the vial's rubber stopper with an alcohol swab.[9]

  • Solvent Addition: Using a sterile syringe, slowly inject the desired volume of an appropriate solvent (e.g., sterile water, bacteriostatic water, or a buffer) down the side of the vial to avoid foaming.[6][9][11] Melanotan II is soluble in water (up to 5-10 mg/mL) and various organic solvents like DMSO and DMF.[1][6][12]

  • Dissolution: Gently roll or swirl the vial until the powder is completely dissolved.[9][11] Do not shake vigorously, as this can degrade the peptide.[9]

3. Storage of Reconstituted Solution

  • Storing peptides in solution for extended periods is not generally recommended.[10]

  • Refrigeration: Once reconstituted, the solution should be stored in a refrigerator between 2°C and 8°C and protected from light.[9][11] The stability of the reconstituted solution varies, with recommendations to use it within 2 to 8 weeks.[9][11]

  • Freezing: For longer-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Form Storage Temperature Reported Stability
Lyophilized Powder -20°C≥ 4 years[1][6]
4°C2 years[1]
Room TemperatureUp to 3 weeks[1]
Reconstituted in Sterile Water 2-8°C2-7 days[1]
Reconstituted in Solvent (e.g., DMSO) -20°CUp to 6 months (in aliquots)[10]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.[9] Treat all waste as chemical waste and follow institutional and local regulations.[1][13]

  • Solid Waste:

    • Collect all materials contaminated with this compound, such as used gloves, pipette tips, weighing papers, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][10]

    • Seal the container for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[1]

  • Liquid Waste:

    • Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container for liquid chemical waste.[10]

    • Do not pour this compound solutions down the drain.[1][9]

  • Sharps Waste:

    • Dispose of all used syringes and needles immediately in a designated, puncture-proof sharps container.[9]

    • Never reuse needles.[9] Follow institutional and local regulations for the final disposal of full sharps containers.[9]

MelanotanII_Workflow cluster_prep Preparation & Handling cluster_use Experiment & Disposal cluster_ppe Required PPE receipt 1. Receipt & Inspection storage 2. Storage (Lyophilized) -20°C receipt->storage equilibrate 3. Equilibrate to Room Temp storage->equilibrate weighing 4. Weighing Powder (Use Respiratory PPE) equilibrate->weighing reconstitution 5. Reconstitution (Gentle Mixing) weighing->reconstitution handling_solution 6. Handling Solution reconstitution->handling_solution experiment 7. Experimental Use handling_solution->experiment ppe_base Standard PPE: ✓ Goggles ✓ Lab Coat ✓ Gloves handling_solution->ppe_base disposal 8. Waste Disposal experiment->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.